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  • Product: d-Propoxyphene napsylate hydrate
  • CAS: 26570-10-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Characteristics of d-Propoxyphene Napsylate Hydrate

For Researchers, Scientists, and Drug Development Professionals Foreword d-Propoxyphene napsylate hydrate, an opioid analgesic, has a well-documented history in pharmaceutical science. Despite its withdrawal from the mar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

d-Propoxyphene napsylate hydrate, an opioid analgesic, has a well-documented history in pharmaceutical science. Despite its withdrawal from the market in some regions due to safety concerns, a comprehensive understanding of its physical and chemical properties remains critical for researchers in forensic science, analytical chemistry, and for those studying opioid derivatives. This guide provides a detailed examination of the essential physical characteristics of d-propoxyphene napsylate hydrate, offering both foundational knowledge and practical analytical methodologies. As a Senior Application Scientist, the following sections are structured to provide not just data, but the scientific reasoning behind the characterization techniques, ensuring a robust and applicable understanding of this compound.

Molecular and Fundamental Properties

d-Propoxyphene napsylate hydrate is the salt of the dextrorotatory isomer of propoxyphene and 2-naphthalenesulfonic acid. The napsylate salt was developed to create a more stable and less water-soluble form compared to the hydrochloride salt, which was intended to deter intravenous abuse.[1]

Chemical Structure:

  • d-Propoxyphene: (2S,3R)-4-(Dimethylamino)-3-methyl-1,2-diphenyl-2-butanyl propanoate

  • Napsylate: Naphthalene-2-sulfonic acid

  • Hydrate: A molecule of water is incorporated into the crystal structure.

Molecular Formula: C₂₂H₂₉NO₂·C₁₀H₈O₃S·H₂O[2]

Molecular Weight: 565.72 g/mol [2][3]

The presence of the bulky, hydrophobic napsylate counter-ion significantly influences the physical properties of the molecule, most notably its solubility and thermal characteristics.

Physical Appearance and Organoleptic Properties

d-Propoxyphene napsylate hydrate is typically a white to off-white crystalline powder.[3][4] It is essentially odorless and possesses a bitter taste.[3][4] These characteristics are important for initial identification and for formulation considerations in oral dosage forms.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key parameter in formulation development. The napsylate salt of d-propoxyphene is characterized by its very slight solubility in water.[3][4] This low aqueous solubility was a deliberate design feature to make it less suitable for injection.[1]

SolventSolubility DescriptionReference
WaterVery slightly soluble[3][4]
MethanolSoluble[3][4]
EthanolSoluble[3][4]
ChloroformSoluble[3][5]
AcetoneSoluble[3][4]

The solubility in organic solvents like methanol, ethanol, chloroform, and acetone is a crucial factor for developing analytical methods, particularly for chromatography and spectroscopy where sample preparation requires complete dissolution.

Acidity and Lipophilicity

The dissociation constant (pKa) and the partition coefficient (LogP) are fundamental parameters that influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • pKa: The basic pKa of d-propoxyphene is 9.06.[6] This indicates that it is a weak base and will be predominantly ionized at physiological pH in the stomach, which can influence its absorption.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For d-propoxyphene, the LogP is 4.18.[6] This high value signifies its lipophilic nature, suggesting good membrane permeability.

Analytical Characterization Methodologies

A comprehensive physical characterization of d-propoxyphene napsylate hydrate relies on a suite of analytical techniques. The following sections detail the theoretical basis and practical protocols for the most relevant methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for assessing the purity and potency of pharmaceutical compounds. A well-developed, stability-indicating HPLC method can separate the active ingredient from its impurities and degradation products.

Experimental Protocol: Isocratic HPLC Method

This protocol is a representative method for the analysis of d-propoxyphene napsylate hydrate. Method validation according to ICH guidelines is essential for ensuring its suitability for a specific purpose.[7][8]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A filtered and degassed mixture of acetonitrile and a 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio.[9]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of d-propoxyphene napsylate hydrate reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

    • Test Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a similar concentration as the standard solution.

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of peak area and retention time).

    • Inject the test solution.

    • Calculate the assay and impurity levels by comparing the peak areas in the test solution chromatogram to those in the standard solution chromatogram.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar C18 stationary phase is well-suited for retaining the lipophilic d-propoxyphene molecule.

  • Mobile Phase: The combination of an organic modifier (acetonitrile) and an acidic buffer provides good peak shape and resolution. The acidic pH ensures that the basic nitrogen in the propoxyphene molecule is protonated, leading to consistent retention.

  • UV Detection at 254 nm: The aromatic rings in both the propoxyphene and napsylate moieties provide strong UV absorbance at this wavelength, allowing for sensitive detection.

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution Inject Inject into HPLC Standard->Inject Test Prepare Test Solution Test->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Assay/Purity Integrate->Calculate

Caption: HPLC analysis workflow for d-propoxyphene napsylate hydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification

FTIR spectroscopy is a powerful technique for the identification of a compound by analyzing the vibrations of its functional groups. The resulting spectrum serves as a unique molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation.[10]

  • Instrument Setup:

    • FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Sample Analysis:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the d-propoxyphene napsylate hydrate powder onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Interpretation of Key Spectral Features:

While a reference spectrum is ideal for definitive identification, the following are expected characteristic absorption bands for d-propoxyphene napsylate hydrate:

  • ~3400-3200 cm⁻¹: O-H stretching vibration of the water of hydration.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

  • ~2980-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

  • ~1735 cm⁻¹: C=O stretching vibration of the ester group.

  • ~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1200-1000 cm⁻¹: C-O stretching vibrations of the ester and S=O stretching of the sulfonate group.

  • ~850-700 cm⁻¹: C-H out-of-plane bending vibrations of the substituted aromatic rings.

FTIR_Process Start Place Sample on ATR Crystal IR_Beam IR Beam Interacts with Sample Start->IR_Beam Detector Detector Measures Transmitted Light IR_Beam->Detector FT Fourier Transform Detector->FT Spectrum Generate IR Spectrum FT->Spectrum Analysis Identify Functional Groups Spectrum->Analysis

Caption: The process of obtaining and analyzing an FTIR spectrum.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of a material, including melting point, decomposition temperature, and the presence of solvates.

Experimental Protocol: DSC and TGA

  • Instrument Setup:

    • DSC: Calibrate the instrument for temperature and enthalpy using an indium standard.

    • TGA: Calibrate the instrument for mass and temperature.

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of d-propoxyphene napsylate hydrate into an aluminum pan.

    • For DSC, crimp the pan with a lid, leaving a pinhole to allow for the escape of volatiles.

  • Analysis:

    • DSC: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25 °C to 200 °C) at a heating rate of 10 °C/min.

    • TGA: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a heating rate of 10 °C/min.

Interpretation of Thermal Events:

  • DSC Thermogram:

    • An endothermic peak corresponding to the melting of the compound is expected. The melting point of d-propoxyphene (the free base) is around 75.5 °C.[6] The napsylate salt will have a different melting point.

    • Broad endotherms at lower temperatures may indicate the loss of water of hydration.

  • TGA Thermogram:

    • A weight loss step at temperatures below 100-120 °C would correspond to the loss of the water of hydration. The theoretical weight loss for one mole of water is approximately 3.18%.

    • Significant weight loss at higher temperatures indicates the decomposition of the molecule.[11]

Thermal_Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis DSC_Heat Heat Sample (DSC) DSC_Measure Measure Heat Flow DSC_Heat->DSC_Measure DSC_Peak Identify Melting Point DSC_Measure->DSC_Peak TGA_Heat Heat Sample (TGA) TGA_Measure Measure Weight Loss TGA_Heat->TGA_Measure TGA_Step Identify Decomposition TGA_Measure->TGA_Step Sample d-Propoxyphene Napsylate Hydrate Sample->DSC_Heat Sample->TGA_Heat

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Mechanism of Action of d-Propoxyphene Napsylate Hydrate

Abstract This technical guide provides a comprehensive elucidation of the molecular mechanism of action of d-propoxyphene napsylate hydrate, a centrally acting opioid analgesic. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive elucidation of the molecular mechanism of action of d-propoxyphene napsylate hydrate, a centrally acting opioid analgesic. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of d-propoxyphene, from its primary interactions with opioid receptors to the downstream signaling cascades and metabolic pathways that dictate its therapeutic and adverse effect profiles. This guide synthesizes current scientific understanding with detailed experimental methodologies, offering a holistic view of the drug's molecular footprint. Particular emphasis is placed on the causality behind its analgesic properties and the off-target effects that have led to its withdrawal from several markets.

Introduction: The Pharmacological Profile of d-Propoxyphene

d-Propoxyphene is the dextrorotatory enantiomer of propoxyphene, a synthetic opioid analgesic structurally related to methadone.[1] Historically, it was prescribed for the management of mild to moderate pain, often in combination with acetaminophen.[2] The napsylate salt was developed to have lower water solubility, thereby reducing the potential for intravenous abuse. While demonstrating analgesic efficacy, d-propoxyphene also exhibits a complex pharmacological profile that includes antitussive and local anesthetic properties.[1] However, concerns over cardiac toxicity, particularly QT interval prolongation, and a narrow therapeutic index have led to its withdrawal from the market in many countries.[3] This guide will dissect the molecular underpinnings of both its therapeutic actions and its associated risks.

Primary Mechanism of Action: Mu-Opioid Receptor Agonism

The principal mechanism through which d-propoxyphene exerts its analgesic effects is as a full agonist at the mu (µ)-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] This interaction is stereospecific, with the d-isomer possessing the analgesic activity, while the l-isomer has antitussive effects.[1]

Receptor Binding Affinity

The affinity of d-propoxyphene for the mu-opioid receptor has been characterized through radioligand binding assays. These studies indicate that d-propoxyphene is a mu-selective opioid ligand.[5] While it displays a clear preference for the mu receptor, its affinity is considered moderate compared to other opioids like fentanyl or morphine.[5][6]

CompoundReceptorBinding Affinity (Ki)Reference
d-PropoxypheneMu (µ)>100 nM[5]
d-PropoxypheneMu (µ)120 nM[7]
d-PropoxypheneKappa (κ)>2,000 nM[8]
d-PropoxypheneDelta (δ)>10,000 nM[8]
Downstream Signaling Pathways

Upon binding to the mu-opioid receptor, d-propoxyphene initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[9] The dissociation of the G-protein into its Gα and Gβγ subunits also leads to the modulation of ion channel activity, including the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels.[10] These events collectively lead to neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately dampening the transmission of nociceptive signals.

In addition to the canonical G-protein signaling pathway, agonist binding to the mu-opioid receptor can also trigger the recruitment of β-arrestin proteins.[9] β-arrestin recruitment is implicated in receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways, which are often associated with the adverse effects of opioids.[11]

d-Propoxyphene Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space d-Propoxyphene d-Propoxyphene MOR Mu-Opioid Receptor (MOR) d-Propoxyphene->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects

Figure 1: d-Propoxyphene's primary signaling pathway.

Secondary and Off-Target Mechanisms of Action

Beyond its interaction with opioid receptors, d-propoxyphene and its primary metabolite, norpropoxyphene, exhibit other pharmacological activities that contribute to their overall effect profile, particularly their toxicity.

Ion Channel Blockade

Both d-propoxyphene and norpropoxyphene are known to block cardiac sodium and potassium channels.[3][12] This local anesthetic-like effect is responsible for the observed prolongation of the PR, QRS, and QT intervals on an electrocardiogram (ECG).[3] The blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, in particular, is a key contributor to the increased risk of serious cardiac arrhythmias.[3]

NMDA Receptor Antagonism

d-Propoxyphene has been reported to act as a weak, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4] This action may contribute to its analgesic effects, particularly in neuropathic pain states, although this is not considered its primary mechanism.

Metabolism and Pharmacokinetics

d-Propoxyphene is extensively metabolized in the liver, primarily through N-demethylation by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, norpropoxyphene.[1][12] Norpropoxyphene is also pharmacologically active, possessing analgesic properties and contributing to the overall therapeutic and toxic effects of the parent drug.[4] Both d-propoxyphene and norpropoxyphene are eventually eliminated via the kidneys.[12] The accumulation of norpropoxyphene, which has a longer half-life than the parent compound, is a significant concern, particularly in patients with renal impairment, as it can exacerbate cardiac toxicity.[13]

d-Propoxyphene Metabolism d_Propoxyphene d-Propoxyphene CYP3A4 CYP3A4 (N-demethylation) d_Propoxyphene->CYP3A4 Norpropoxyphene Norpropoxyphene (Active Metabolite) Excretion Renal Excretion Norpropoxyphene->Excretion CYP3A4->Norpropoxyphene

Figure 2: Metabolic pathway of d-propoxyphene.

Experimental Protocols for Mechanistic Elucidation

The characterization of d-propoxyphene's mechanism of action relies on a suite of in vitro assays. The following sections provide an overview of the methodologies for key experiments.

Radioligand Displacement Assay for Receptor Binding Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.[9]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of d-propoxyphene.[9][14]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[14]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[9]

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.[9]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of d-propoxyphene that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[15]

Radioligand Displacement Assay Workflow Start Start Prep Prepare Cell Membranes with Mu-Opioid Receptors Start->Prep Incubate Incubate Membranes with Radioligand and d-Propoxyphene Prep->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data to Determine IC50 and Ki Count->Analyze End End Analyze->End

Figure 3: Radioligand displacement assay workflow.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a direct measure of G-protein activation.

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.[16]

  • Assay Setup: Cell membranes are incubated with varying concentrations of d-propoxyphene in the presence of GDP and [³⁵S]GTPγS.[16]

  • Incubation: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.[16]

  • Separation: The reaction is terminated by rapid filtration.[17]

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.[16]

  • Data Analysis: The data are used to generate a dose-response curve to determine the EC50 (the concentration of d-propoxyphene that produces 50% of the maximal response) and Emax (the maximal effect).[16]

cAMP Functional Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture: Cells expressing the mu-opioid receptor are cultured in appropriate media.

  • Cell Treatment: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with varying concentrations of d-propoxyphene.[18]

  • Adenylyl Cyclase Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.[18]

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).[18][19]

  • Data Analysis: The data are used to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production, from which the IC50 is determined.[18]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated mu-opioid receptor, often using enzyme fragment complementation technology, such as the PathHunter® assay.

Methodology:

  • Cell Line: A cell line is used that co-expresses the mu-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[16][20]

  • Cell Plating and Treatment: The cells are plated in a microplate and then treated with varying concentrations of d-propoxyphene.[16]

  • Incubation: The plate is incubated to allow for agonist-induced receptor activation and β-arrestin recruitment.[20]

  • Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured.[20]

  • Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruited to the receptor. A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.[20]

Conclusion

The mechanism of action of d-propoxyphene napsylate hydrate is primarily driven by its agonist activity at the mu-opioid receptor, leading to the modulation of downstream signaling pathways that result in analgesia. However, its pharmacological profile is complicated by off-target effects, most notably the blockade of cardiac ion channels by both the parent drug and its active metabolite, norpropoxyphene. This dual pharmacology underscores the importance of a thorough understanding of a drug's complete molecular footprint in drug development and clinical practice. The experimental methodologies detailed in this guide provide a framework for the comprehensive characterization of opioid receptor ligands, enabling a more complete assessment of their therapeutic potential and associated risks.

References

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  • Volpe, D. A., McMahon, Tobin, G. A., Roinestad, K. S., Goyal, M., & Coupet, J. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 448–453. Available from: [Link]

  • MDPI. (n.d.). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. MDPI. Available from: [Link]

  • Lemberg, K. K., Sippola, E. D., Viljakka, K. M., & Kontinen, V. K. (2006). Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review. PubMed Central. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. FDA. Available from: [Link]

  • Jutkiewicz, E. M., et al. (2015). Pharmacological Properties of δ-Opioid Receptor–Mediated Behaviors: Agonist Efficacy and Receptor Reserve. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Opioid receptor binding affinity (K i ) and antagonistic potency (K i ) of opioid antagonists on MOR, DOR, and KOR. ResearchGate. Available from: [Link]

  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. Available from: [Link]

  • Ray, W. A., Chung, C. P., Murray, K. T., & Stein, C. M. (2013). Propoxyphene and the Risk of Out-of-Hospital Death. PubMed Central. Available from: [Link]

  • Huang, P., et al. (2022). NCP, a Dual Kappa and mu Opioid Receptor Agonist, Is a Potent Analgesic Against Inflammatory Pain without Reinforcing or Aversive Properties. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. ResearchGate. Available from: [Link]

  • Pasternak, G. W., et al. (2020). Mu Opioids Induce Biased Signaling at the Full-Length Seven Transmembrane C-Terminal Splice Variants of the mu Opioid Receptor Gene, Oprm1. PubMed Central. Available from: [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. Available from: [Link]

  • Assay Guidance Manual. (n.d.). Principles of the HTRF cAMP Assay. NCBI Bookshelf. Available from: [Link]

  • Assay Guidance Manual. (n.d.). GTPγS Binding Assays. NCBI Bookshelf. Available from: [Link]

  • ResearchGate. (n.d.). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. ResearchGate. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Eurofins DiscoverX. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphene. PubChem. Available from: [Link]

  • MDPI. (n.d.). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. MDPI. Available from: [Link]

  • DTPM Store. (n.d.). (+)-Norpropoxyphene maleate, 1.0 mg/mL (as free base). DTPM Store. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). DARVON® (PROPOXYPHENE HYDROCHLORIDE CAPSULES, USP) PULVULES®. accessdata.fda.gov. Available from: [Link]

  • RSC Publishing. (n.d.). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. RSC Publishing. Available from: [Link]

  • Frontiers. (n.d.). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers. Available from: [Link]

  • YouTube. (2024). How to run a cAMP HTRF assay. YouTube. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® eXpress HRH2 CHO-K1 β-Arrestin GPCR Assay. Eurofins DiscoverX. Available from: [Link]

  • Husbands, S. M., et al. (2014). Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. PubMed. Available from: [Link]

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Foundational

d-Propoxyphene napsylate hydrate synthesis pathway from d-oxyphene

An In-depth Technical Guide to the Synthesis of d-Propoxyphene Napsylate Hydrate from d-Oxyphene Disclaimer: Dextropropoxyphene (d-propoxyphene) is a controlled substance that has been withdrawn from the markets in the E...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of d-Propoxyphene Napsylate Hydrate from d-Oxyphene

Disclaimer: Dextropropoxyphene (d-propoxyphene) is a controlled substance that has been withdrawn from the markets in the European Union and the United States due to a risk of serious and sometimes fatal heart rhythm abnormalities.[1][2] This document is intended for academic, research, and drug development professionals for informational purposes only. The synthesis and handling of d-propoxyphene and its precursors should only be conducted by authorized personnel in compliance with all applicable laws and regulations.

Introduction

d-Propoxyphene, chemically known as (1S,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate, is an opioid analgesic.[2] While its clinical use has been largely discontinued due to safety concerns, the study of its synthesis remains relevant for understanding structure-activity relationships in opioid chemistry and for forensic and toxicological analysis. This guide details the synthetic pathway from its immediate precursor, α-d-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol, commonly referred to as d-oxyphene.[3]

The synthesis comprises two primary stages: the acylation of the tertiary alcohol group of d-oxyphene to form the propionate ester (d-propoxyphene), followed by the formation of the napsylate salt and subsequent hydration.

Part 1: Acylation of d-Oxyphene to d-Propoxyphene

The core of the synthesis is the esterification of the hydroxyl group of d-oxyphene. Several methods have been reported, with variations in acylating agents, solvents, and catalysts.

Mechanism of Acylation

The reaction involves the nucleophilic attack of the tertiary hydroxyl group of d-oxyphene on the electrophilic carbonyl carbon of an acylating agent. The choice of acylating agent significantly influences the reaction conditions and yield.

Method A: Acylation using Propionic Anhydride

A high-yield method involves the direct reaction of d-oxyphene with propionic anhydride.[4] A key advantage of this approach is that propionic anhydride can serve as both the acylating agent and the solvent, simplifying the reaction setup.[4]

Causality Behind Experimental Choices:

  • Propionic Anhydride as Solvent: Using an excess of propionic anhydride eliminates the need for an additional solvent, which streamlines the process and simplifies purification. d-Oxyphene is sufficiently soluble in propionic anhydride for the reaction to proceed efficiently.[4]

  • Temperature Control: The reaction is typically conducted at elevated temperatures, around 70-80°C, to ensure a reasonable reaction rate.[4] The reaction is less exothermic than might be expected, allowing for good temperature control without requiring significant cooling.[4]

  • Water as a Catalyst: Surprisingly, the presence of a small amount of water can increase the reaction rate.[4]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, charge d-oxyphene (1.0 molar equivalent).

  • Reagent Addition: Add an excess of propionic anhydride (e.g., 3.0-5.0 molar equivalents).

  • Reaction Conditions: Heat the mixture to 70-80°C with continuous stirring. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The d-propoxyphene free base can be precipitated by the addition of water or an aqueous base. The use of a mixture of ethanol and water to quench the reaction can improve the purity of the final product.[4]

  • Purification: The crude d-propoxyphene can be further purified by recrystallization or chromatography.

Method B: Acylation using Propionyl Chloride

An alternative method utilizes propionyl chloride as the acylating agent, often in the presence of a solvent like dichloromethane.[3][4] This method may also involve an additive to improve yield and facilitate purification.[3]

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.[3]

  • Additive: The use of thionyl chloride as an additive has been reported to improve the yield of d-propoxyphene hydrochloride by converting any unreacted d-oxyphene into its corresponding alkyl halide, which simplifies the purification process.[3]

Part 2: Formation of d-Propoxyphene Napsylate Hydrate

The napsylate salt is prepared by reacting the d-propoxyphene free base with naphthalene-2-sulfonic acid. The napsylate salt is significantly less soluble in water than the hydrochloride salt, a property that was claimed to reduce its potential for intravenous abuse.[2]

Mechanism of Salt Formation

This is an acid-base reaction where the basic dimethylamino group of d-propoxyphene is protonated by the acidic sulfonic acid group of naphthalene-2-sulfonic acid, forming an ionic salt.

  • Preparation of d-Propoxyphene Solution: Dissolve the purified d-propoxyphene free base in a suitable solvent, such as ethanol.

  • Addition of Napsylating Agent: A solution of sodium 2-naphthalenesulfonate (sodium napsylate) in water is prepared.[4][5]

  • Salt Formation and Crystallization: The d-propoxyphene solution is typically acidified with one equivalent of hydrochloric acid before the addition of the sodium napsylate solution.[4][5] The d-propoxyphene napsylate precipitates from the solution.

  • Isolation and Drying: The precipitated salt is collected by filtration, washed with water, and dried. The final product is typically the monohydrate.[5]

Data Summary

ParameterMethod A (Propionic Anhydride)Method B (Propionyl Chloride)
Acylating Agent Propionic AnhydridePropionyl Chloride
Solvent Propionic Anhydride (excess)Dichloromethane
Temperature 70-80°CVaries (often room temp. to reflux)
Reported Yield >95% (for acylation step)[4]>70% (for hydrochloride salt)[3]
Key Advantage High yield, no additional solvent[4]Simplified purification with additive[3]

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of d-propoxyphene napsylate hydrate from d-oxyphene.

Synthesis_Pathway d_oxyphene d-Oxyphene d_propoxyphene d-Propoxyphene (Free Base) d_oxyphene->d_propoxyphene Acylation (70-80°C) propionic_anhydride Propionic Anhydride propionic_anhydride->d_propoxyphene final_product d-Propoxyphene Napsylate Hydrate d_propoxyphene->final_product Salt Formation & Crystallization hcl HCl hcl->final_product sodium_napsylate Sodium 2-Naphthalenesulfonate + Ethanol/Water sodium_napsylate->final_product

Caption: Synthesis pathway from d-oxyphene to d-propoxyphene napsylate hydrate.

Conclusion

The synthesis of d-propoxyphene napsylate hydrate from d-oxyphene is a well-established process involving a high-yield acylation followed by salt formation. The choice of acylating agent and reaction conditions can be optimized to achieve high purity and yield. While the therapeutic use of d-propoxyphene has been curtailed due to safety concerns, the chemistry involved in its synthesis remains a valuable case study for professionals in drug development and related scientific fields.

References

  • PubChem. Propoxyphene. National Center for Biotechnology Information. [Link]

  • Google Patents. WO1990014331A1 - Method of preparing d-propoxyphene.
  • Wikipedia. Dextropropoxyphene. [Link]

  • Google Patents.
  • Google Patents. METHOD OF PREPARING D-PROPOXYPHENE - Patent 0473698. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of d-Propoxyphene Napsylate Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Pre-formulation Landscape of a Challenging API As a Senior Application Scientist, it is understood that a thorough comprehension of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Pre-formulation Landscape of a Challenging API

As a Senior Application Scientist, it is understood that a thorough comprehension of an active pharmaceutical ingredient's (API) physicochemical properties is the bedrock of successful formulation development. This guide is dedicated to a critical, yet often sparsely documented, aspect of a well-known, albeit controversial, API: the solubility of d-propoxyphene napsylate hydrate in organic solvents. While d-propoxyphene has been withdrawn from several markets due to safety concerns, its study remains relevant for understanding the behavior of similar basic drug compounds in the development pipeline[1]. This document moves beyond a simple recitation of facts, providing a framework for approaching the solubility assessment of a poorly water-soluble, crystalline hydrate. In the notable absence of extensive quantitative solubility data in publicly accessible literature, this guide emphasizes the methodology and rationale behind solubility determination, empowering researchers to generate this critical data in their own laboratories.

Physicochemical Characterization: Understanding the Molecule

d-Propoxyphene napsylate hydrate is the salt of the dextrorotatory isomer of propoxyphene, a centrally acting opioid analgesic, and 2-naphthalenesulfonic acid[2]. The napsylate salt form was developed to create more stable liquid dosage forms compared to the hydrochloride salt and is characterized as an odorless, white crystalline powder with a bitter taste[2][3].

A fundamental understanding of its structure and properties is crucial as these directly influence its interaction with various solvents.

PropertyValueSource
Chemical Name (αS,1R)-α-[2-(Dimethylamino)-1-methylethyl]-α-phenylphenethyl propionate compound with 2-naphthalenesulfonic acid (1:1) monohydrate[2]
Molecular Formula C₂₂H₂₉NO₂·C₁₀H₈O₃S·H₂O[1]
Molecular Weight 565.72 g/mol [2]
Appearance White crystalline powder[2]
Water Solubility Very slightly soluble / Almost insoluble[2][4]
pKa (base) 9.06[1]

The presence of a basic dimethylamino group (pKa 9.06) and a large, lipophilic structure contributes to its very low aqueous solubility[1]. The napsylate salt form, while offering stability advantages, further impacts the overall solubility profile compared to the more water-soluble hydrochloride salt[5]. The monohydrate nature of this compound is also a critical consideration, as the energy required to disrupt the crystal lattice, including the water of hydration, will affect its solubility.

Qualitative and Quantitative Solubility Profile in Organic Solvents

A comprehensive literature search reveals a consistent qualitative description of d-propoxyphene napsylate hydrate's solubility in common organic solvents. However, specific quantitative data (e.g., in mg/mL) is notably absent from peer-reviewed journals and publicly available regulatory documents.

Qualitative Solubility:

According to prescribing information from regulatory bodies, d-propoxyphene napsylate is described as:

  • Soluble in:

    • Methanol[2][3]

    • Ethanol[2][3]

    • Chloroform[2][3]

    • Acetone[2][3]

  • Very slightly soluble in:

    • Water[2][3]

  • Insoluble in:

    • Diethyl ether[6]

This profile suggests that polar protic and aprotic solvents are generally effective at dissolving the compound, which is expected for a salt of an organic base. The high solubility in these organic solvents is a critical piece of information for various stages of drug development.

Quantitative Solubility Data:

As of the latest literature review, specific quantitative solubility values for d-propoxyphene napsylate hydrate in the aforementioned organic solvents could not be located. This represents a significant data gap for any team undertaking formulation or process development with this or structurally similar compounds. The subsequent sections of this guide are therefore dedicated to the robust experimental determination of this vital data.

The Causality Behind Solvent Selection in Drug Development

The solubility of an API in organic solvents is not merely an academic exercise; it has profound implications for the entire drug development lifecycle. For a compound like d-propoxyphene napsylate, which is poorly soluble in water, understanding its behavior in organic solvents is paramount.

G cluster_0 Organic Solvent Solubility Data cluster_1 Drug Development Stages A Quantitative Solubility Profile (mg/mL in various solvents) B Pre-formulation & Lead Optimization A->B Informs selection of candidate molecules C Formulation Development (e.g., Liquid Oral Solutions, Soft Gels) A->C Enables liquid formulation by identifying suitable solvent systems D Process Chemistry & Manufacturing (Crystallization/Purification) A->D Critical for solvent selection in crystallization to control polymorph and particle size E Analytical Method Development (e.g., HPLC mobile phase) A->E Guides mobile phase selection for chromatographic analysis

  • Pre-formulation: Early characterization of solubility in a range of solvents helps classify the drug candidate and informs the developability assessment.

  • Formulation Development: For poorly water-soluble drugs, formulation in a non-aqueous vehicle is a common strategy. Knowledge of solubility in solvents like ethanol, propylene glycol, or polyethylene glycols is essential for developing oral solutions, softgel formulations, or parenteral products[7].

  • Process Chemistry: The final crystallization step of an API is critical for controlling its physical properties, such as particle size and crystal form (polymorphism). The choice of solvent for crystallization is dictated by the API's solubility profile at different temperatures[8]. A solvent in which the drug has moderate solubility and a significant temperature-dependent solubility gradient is often ideal.

  • Analytical Method Development: The development of robust analytical methods, particularly High-Performance Liquid Chromatography (HPLC), relies on finding a suitable solvent system that can fully dissolve the drug substance and is compatible with the chromatographic conditions[9][10].

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state[11]. The following protocol is a self-validating system designed to produce accurate and reproducible results.

G A Step 1: Material Preparation - d-Propoxyphene Napsylate Hydrate - Selected Organic Solvents B Step 2: Sample Preparation - Add excess solid to vials with solvent A->B C Step 3: Equilibration - Agitate at constant temperature (e.g., 25°C) - Monitor for equilibrium (e.g., 24-72h) B->C D Step 4: Sample Separation - Centrifuge or filter to remove undissolved solid C->D E Step 5: Analysis - Quantify concentration in supernatant via validated HPLC method D->E F Step 6: Data Interpretation - Report solubility in mg/mL or g/100mL E->F

Step-by-Step Methodology:

  • Preparation of Materials:

    • Ensure the d-propoxyphene napsylate hydrate is well-characterized (e.g., by identity, purity, and crystal form).

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Prepare a sufficient number of glass vials with airtight caps.

  • Sample Preparation:

    • To each vial, add a measured volume of the selected organic solvent (e.g., 5 mL).

    • Add an excess amount of d-propoxyphene napsylate hydrate to each vial to ensure that a saturated solution is formed and that solid remains at equilibrium. The excess solid should be visually apparent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., at 25°C ± 0.5°C).

    • Agitate the samples for a predetermined period. A common starting point is 24 to 72 hours to ensure equilibrium is reached. It is crucial to experimentally verify the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at the same constant temperature or filter an aliquot of the supernatant through a chemically compatible, fine-pore filter (e.g., 0.22 µm PTFE syringe filter). This step must be performed carefully to avoid temperature fluctuations that could alter the solubility.

  • Analysis:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method).

    • Quantify the concentration of d-propoxyphene in the diluted sample using a validated, stability-indicating HPLC method with UV detection. A calibration curve prepared with known concentrations of d-propoxyphene napsylate hydrate should be used for accurate quantification.

  • Data Reporting:

    • Calculate the solubility of d-propoxyphene napsylate hydrate in the organic solvent, taking into account the dilution factor.

    • Report the results in appropriate units, such as mg/mL or g/100 mL, and specify the temperature at which the measurement was made.

    • The experiment should be performed in triplicate to assess the variability of the measurement.

The Influence of Physicochemical Properties on Solubility

The solubility of a crystalline solid is governed by the interplay between its crystal lattice energy and the solvation energy of its molecules in the solvent.

  • Crystal Lattice Energy: This is the energy required to break the intermolecular forces holding the crystal together. For d-propoxyphene napsylate hydrate, these forces include ionic interactions between the protonated propoxyphene and the napsylate anion, van der Waals forces, and hydrogen bonds involving the water of hydration. A higher crystal lattice energy generally leads to lower solubility.

  • Solvation Energy: This is the energy released when the solute molecules are surrounded by solvent molecules. The "like dissolves like" principle applies here. The good solubility of d-propoxyphene napsylate in polar solvents like methanol and ethanol is due to favorable interactions (e.g., hydrogen bonding and dipole-dipole interactions) between the solute and the solvent molecules, which compensate for the energy required to break the crystal lattice.

  • Polymorphism and Solvates: The existence of different crystalline forms (polymorphs) or solvates can significantly impact solubility. Different polymorphs have different crystal lattice energies, with the most stable polymorph typically exhibiting the lowest solubility. It is crucial, though not documented for this specific compound, to be aware that the crystallization from different organic solvents could potentially yield different solvates or polymorphs, each with a unique solubility profile.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known solubility profile of d-propoxyphene napsylate hydrate in organic solvents and, more importantly, a detailed framework for its experimental determination. While qualitative data indicates good solubility in several common organic solvents, the striking lack of quantitative data in the public domain underscores the necessity for laboratory investigation during pre-formulation and development.

For researchers working with this or similar basic, poorly water-soluble APIs, the path forward is clear:

  • Systematic Solubility Determination: Employ the detailed shake-flask protocol to generate robust, quantitative solubility data in a range of pharmaceutically relevant organic solvents at different temperatures (e.g., 5°C, 25°C, and 40°C).

  • Solid-State Characterization: Characterize the solid form of the API before and after the solubility experiments (e.g., using XRPD, DSC) to identify any potential polymorphic or solvatomorphic transformations.

  • Application of Data: Utilize the generated solubility data to guide formulation strategies, optimize crystallization processes, and develop robust analytical methods.

By adhering to these principles of scientific integrity and rigorous experimentation, drug development professionals can successfully navigate the challenges posed by poorly soluble compounds and build a solid foundation for a safe and effective final product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10100, Propoxyphene." PubChem, [Link]. Accessed 24 January 2026.

  • Google Patents. "Method of preparing d-propoxyphene." . Accessed 24 January 2026.
  • Phoenix Police Department Laboratory Services Bureau. "Controlled Substances Analysis Manual: CS-SOP-48 Propoxyphene." [Link]. Accessed 24 January 2026.

  • ResearchGate. "Solubility of Rofecoxib in the Presence of Methanol, Ethanol, and Sodium Lauryl Sulfate at (298.15, 303.15, and 308.15) K." [Link]. Accessed 24 January 2026.

  • Wikipedia. "Dextropropoxyphene." [Link]. Accessed 24 January 2026.

  • U.S. Food and Drug Administration. "DARVOCET-N® 50 and DARVOCET-N® 100 (PROPOXYPHENE NAPSYLATE AND ACETAMINOPHEN TABLETS, USP)." [Link]. Accessed 24 January 2026.

  • ResearchGate. "A Rapid HPLC Assay for the Determination of Dextro‐propoxyphene Related Substances in Combination with Aspirin, Acetaminophen, and Caffeine in Tablet and Capsule Formulations." [Link]. Accessed 24 January 2026.

  • YouTube. "Solvent Selection in Pharmaceutical Crystallization Process Development." [Link]. Accessed 24 January 2026.

  • U.S. Pharmacopeia. "<786> PARTICLE SIZE DISTRIBUTION ESTIMATION BY ANALYTICAL SIEVING." [Link]. Accessed 24 January 2026.

  • PubMed. "A comparative analgesia study of propoxyphene hydrochloride, propoxyphene napsylate, and placebo." [Link]. Accessed 24 January 2026.

  • U.S. Pharmacopeia. "<786> PARTICLE SIZE DISTRIBUTION ESTIMATION BY ANALYTICAL SIEVING." [Link]. Accessed 24 January 2026.

  • UNCW Institutional Repository. "Analytical method development a mathematical approach." [Link]. Accessed 24 January 2026.

  • National Center for Biotechnology Information. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir." [Link]. Accessed 24 January 2026.

  • U.S. Food and Drug Administration. "Darvocet-N 50 and Davocet-N 100 (propoxyphene napsylate and acetaminophen tablets)." [Link]. Accessed 24 January 2026.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of d-Propoxyphene Napsylate Hydrate

For Researchers, Scientists, and Drug Development Professionals Abstract d-Propoxyphene napsylate hydrate, a synthetic opioid analgesic, has been utilized for the management of mild to moderate pain. The solid-state stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Propoxyphene napsylate hydrate, a synthetic opioid analgesic, has been utilized for the management of mild to moderate pain. The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the analytical methodologies and scientific principles underpinning the crystal structure analysis of d-propoxyphene napsylate hydrate. While a definitive single-crystal structure of the monohydrate form is not publicly available in crystallographic databases, this guide will detail the experimental workflows, from sample preparation to data analysis, that are essential for such a determination. We will delve into the theoretical foundations of X-ray diffraction and explore complementary spectroscopic techniques that provide a holistic understanding of the compound's solid-state characteristics. This document is intended to serve as a valuable resource for researchers in the fields of pharmaceutical sciences, crystallography, and drug development.

Introduction: The Significance of Crystalline Form in Pharmaceutical Development

The therapeutic efficacy of a drug product is intrinsically linked to the solid-state properties of its active pharmaceutical ingredient (API). For crystalline APIs such as d-propoxyphene napsylate hydrate, the arrangement of molecules in the crystal lattice dictates a range of critical physicochemical parameters. Polymorphism, the ability of a compound to exist in more than one crystalline form, can lead to significant variations in solubility, dissolution rate, melting point, and stability. Therefore, a thorough characterization of the crystal structure is not merely an academic exercise but a cornerstone of robust drug development, ensuring product consistency, quality, and therapeutic performance.

d-Propoxyphene napsylate is formulated as a hydrate, specifically a monohydrate, which incorporates water molecules into its crystal lattice.[1][2] This hydrated form offers advantages in terms of stability compared to the hydrochloride salt.[1] Understanding the precise arrangement of the d-propoxyphene cation, the napsylate anion, and the water molecule within the crystal is paramount to comprehending its material properties.

d-Propoxyphene Napsylate Hydrate: Physicochemical Properties

A foundational understanding of the material's basic properties is essential before embarking on a detailed structural analysis.

PropertyValueSource
Chemical Name (αS,1R)-α-[2-(Dimethylamino)-1-methylethyl]-α-phenylphenethyl propionate compound with 2-naphthalenesulfonic acid (1:1) monohydrate[2]
Molecular Formula C₂₂H₂₉NO₂·C₁₀H₈O₃S·H₂O[3]
Molecular Weight 565.72 g/mol [3]
Appearance White crystalline powder[1][2]
Solubility Slightly soluble in water; soluble in alcohol[1]

The Cornerstone of Crystal Structure Analysis: X-ray Diffraction

X-ray diffraction (XRD) is the most powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. The two primary XRD methods are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure Solution

SCXRD provides the most precise and unambiguous determination of a crystal structure, yielding detailed information on bond lengths, bond angles, and the conformation of molecules.

The process of SCXRD analysis follows a well-defined, multi-step workflow. The causality behind each step is crucial for obtaining a high-quality, publishable crystal structure.

SCXRD_Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) crystal_selection Crystal Selection (Microscopic Examination) crystal_growth->crystal_selection High-quality single crystal is paramount mounting Crystal Mounting (Cryo-loop) crystal_selection->mounting Selection of a defect-free crystal diffractometer X-ray Diffraction (Data Collection) mounting->diffractometer Precise alignment in X-ray beam data_reduction Data Reduction (Integration & Scaling) diffractometer->data_reduction Generation of diffraction pattern structure_solution Structure Solution (Direct Methods/Patterson) data_reduction->structure_solution Extraction of reflection intensities structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial electron density map validation Validation & Deposition (CIF File Generation) structure_refinement->validation Optimization of atomic coordinates

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Growth (The Art of Crystallization):

    • Rationale: The sine qua non of SCXRD is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free from cracks and inclusions.

    • Procedure:

      • Dissolve d-propoxyphene napsylate hydrate in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone) to near saturation.

      • Employ a slow crystallization technique such as slow evaporation, vapor diffusion, or slow cooling. The choice of method is often empirical and requires screening of various conditions.

      • Allow the crystallization to proceed undisturbed over several days to weeks.

  • Crystal Selection and Mounting:

    • Rationale: A single, well-defined crystal is selected to ensure that the diffraction pattern arises from a single lattice, not a conglomerate of multiple crystals.

    • Procedure:

      • Under a polarized light microscope, select a crystal with sharp edges and uniform extinction.

      • Carefully mount the selected crystal on a cryo-loop or a glass fiber.

  • Data Collection:

    • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The angles and intensities of the diffracted beams are recorded.

    • Procedure:

      • Mount the crystal on a goniometer head in the X-ray diffractometer.

      • Typically, data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

      • The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is then refined to yield the final atomic positions.

    • Procedure:

      • The diffraction intensities are integrated and scaled.

      • The space group is determined from the symmetry of the diffraction pattern.

      • The initial crystal structure is solved using direct methods or Patterson methods.

      • The atomic positions and thermal parameters are refined using least-squares methods until the calculated diffraction pattern matches the observed pattern.

Powder X-ray Diffraction (PXRD): A Versatile Tool for Solid-State Characterization

PXRD is an indispensable technique for the analysis of polycrystalline materials. While it does not typically provide the atomic-level detail of SCXRD, it is invaluable for phase identification, polymorphism screening, and quality control.

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis grinding Sample Grinding (Homogenization) mounting Sample Mounting (Zero-background holder) grinding->mounting Ensure random orientation of crystallites diffractometer X-ray Diffraction (2θ Scan) mounting->diffractometer Flat, packed sample surface phase_id Phase Identification (Database Matching) diffractometer->phase_id Generation of diffractogram polymorph Polymorph Screening (Pattern Comparison) phase_id->polymorph Comparison to known patterns quantitative Quantitative Analysis (Rietveld Refinement) polymorph->quantitative Identification of different crystalline forms

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of d-Propoxyphene Napsylate Hydrate

This guide provides a detailed exploration of the spectroscopic techniques used to characterize d-propoxyphene napsylate hydrate, a synthetic opioid analgesic. As a compound subject to regulatory scrutiny and with a hist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the spectroscopic techniques used to characterize d-propoxyphene napsylate hydrate, a synthetic opioid analgesic. As a compound subject to regulatory scrutiny and with a history of market withdrawal in some regions due to safety concerns, its unambiguous identification is of paramount importance in pharmaceutical analysis and forensic science.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this molecule.

Introduction to d-Propoxyphene Napsylate Hydrate and the Imperative of Spectroscopic Analysis

d-Propoxyphene is an opioid analgesic structurally related to methadone.[2] The commercially available form, d-propoxyphene napsylate hydrate, is a salt of the active d-propoxyphene base with 2-naphthalenesulfonic acid, incorporating a single water molecule in its crystalline structure.[3][4] Its chemical formula is C₂₂H₂₉NO₂·C₁₀H₈O₃S·H₂O, with a corresponding molecular weight of 565.72 g/mol .[4]

Spectroscopic analysis is fundamental to the confirmation of the identity, purity, and stability of d-propoxyphene napsylate hydrate. Each technique provides a unique fingerprint of the molecule, revealing specific structural features. IR spectroscopy probes the vibrational modes of functional groups, NMR spectroscopy maps the chemical environment of hydrogen and carbon nuclei, and mass spectrometry provides information on the molecular weight and fragmentation patterns. A combined-methods approach is therefore essential for a comprehensive and unequivocal characterization.

Molecular Structure of d-Propoxyphene Napsylate Hydrate

The structural integrity of d-propoxyphene napsylate hydrate is the foundation of its pharmacological activity. The molecule consists of the d-propoxyphene cation, the napsylate anion, and a water molecule.

Figure 1. Molecular structure of d-propoxyphene napsylate hydrate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For d-propoxyphene napsylate hydrate, the IR spectrum provides a composite fingerprint of the d-propoxyphene cation, the napsylate anion, and the water of hydration.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid pharmaceutical samples. Its primary advantage is the minimal sample preparation required; the powder can be analyzed directly, which is both time-efficient and minimizes the risk of polymorphic changes that can occur during sample grinding or dispersion in a matrix like potassium bromide (KBr).

Experimental Protocol: ATR-FTIR
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS, equipped with a DuraSamplIR II ATR accessory is suitable.[1]

  • Sample Preparation: A small amount of the d-propoxyphene napsylate hydrate powder is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is brought into firm contact with the crystal using the pressure clamp.

    • The sample spectrum is then recorded.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Presentation and Interpretation

While a specific peak list for d-propoxyphene napsylate hydrate is not publicly available in the searched resources, the expected characteristic absorption bands can be inferred from the known functional groups of the constituent ions.

Functional GroupExpected Wavenumber Range (cm⁻¹)Interpretation
O-H (water)3500 - 3200Broad absorption due to the stretching vibration of the water of hydration.
C-H (aromatic)3100 - 3000Stretching vibrations of the C-H bonds in the phenyl and naphthyl rings.
C-H (aliphatic)3000 - 2850Stretching vibrations of the C-H bonds in the alkyl groups.
C=O (ester)~1730Stretching vibration of the carbonyl group in the propionate ester.
C=C (aromatic)1600 - 1450Ring stretching vibrations of the phenyl and naphthyl groups.
S=O (sulfonate)1250 - 1150 and 1070 - 1030Asymmetric and symmetric stretching vibrations of the sulfonate group in the napsylate anion.
C-O (ester)1300 - 1000Stretching vibrations of the C-O bonds of the ester group.

The presence of a broad band in the 3500-3200 cm⁻¹ region is a key indicator of the presence of water of hydration. The strong absorption around 1730 cm⁻¹ is characteristic of the ester carbonyl group in the d-propoxyphene moiety. The bands corresponding to the sulfonate group are definitive for the napsylate counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. It provides information about the number of different types of protons and carbons, their chemical environments, and their connectivity.

Causality Behind Experimental Choices

For NMR analysis of ionic compounds like d-propoxyphene napsylate hydrate, the choice of solvent is critical. A deuterated solvent that can dissolve the salt without causing degradation is required. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic salts. The selection of appropriate NMR experiments, such as ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC), allows for the complete assignment of all proton and carbon signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Approximately 10-20 mg of d-propoxyphene napsylate hydrate is accurately weighed and dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition:

    • Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm), a sufficient number of scans for good signal-to-noise, and a relaxation delay to ensure quantitative accuracy if needed.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Data Presentation and Interpretation

¹H NMR:

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (phenyl, napsylate)7.0 - 8.5Multiplets
CH (methine)~2.5 - 3.0Multiplet
CH₂ (methylene)~2.0 - 2.5Multiplets
N(CH₃)₂~2.2Singlet
CH₃ (propionate)~1.0Triplet
CH₂ (propionate)~2.2Quartet
CH₃ (aliphatic)~0.9Doublet
H₂OVariableSinglet

¹³C NMR:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C=O (ester)~175
Aromatic (phenyl, napsylate)120 - 150
Quaternary Carbon (ester-linked)~80
CH (methine)~40
CH₂ (methylene)~55
N(CH₃)₂~40
CH₃ (propionate)~9
CH₂ (propionate)~28
CH₃ (aliphatic)~14

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups of the propoxyphene moiety and the napsylate counter-ion. The aliphatic region would contain signals for the methyl, methylene, and methine protons of the propoxyphene backbone and the propionate group. The presence of the napsylate anion would be confirmed by the characteristic aromatic signals in both the ¹H and ¹³C NMR spectra. The water of hydration would appear as a singlet in the ¹H NMR spectrum, with its chemical shift being dependent on the solvent and temperature.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

Causality Behind Experimental Choices

For a salt like d-propoxyphene napsylate hydrate, electrospray ionization (ESI) is a suitable soft ionization technique that can generate ions of the intact d-propoxyphene cation. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically analyzes the free base after thermal conversion in the injection port. The fragmentation pattern observed is crucial for confirming the structure of the d-propoxyphene molecule.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: A dilute solution of d-propoxyphene napsylate hydrate is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph (LC) to separate the analyte from any impurities before it enters the mass spectrometer.

  • Mass Spectrometric Analysis:

    • Ionization: ESI in positive ion mode is used to generate the protonated molecule [M+H]⁺ of the d-propoxyphene base.

    • Mass Analysis: The m/z of the parent ion is determined.

    • Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Data Presentation and Interpretation

The mass spectrum of d-propoxyphene will not show the intact salt, but rather the ionized d-propoxyphene base.

  • Parent Ion: The expected protonated molecule [M+H]⁺ for the d-propoxyphene base (C₂₂H₂₉NO₂) is m/z 340.2.

  • Fragmentation Pathway: The fragmentation of the d-propoxyphene cation is a key diagnostic tool.

Propoxyphene d-Propoxyphene [M+H]⁺ m/z 340 Fragment1 [M - C₃H₅O₂]⁺ m/z 266 Propoxyphene->Fragment1 Loss of propoxy group Fragment2 [M - C₇H₇]⁺ m/z 249 Propoxyphene->Fragment2 Loss of benzyl group Fragment3 [C₄H₁₀N]⁺ m/z 72 Fragment1->Fragment3 Further fragmentation Fragment4 [C₅H₁₂N]⁺ m/z 86 Fragment1->Fragment4 Further fragmentation

Figure 2. Proposed fragmentation pathway of the d-propoxyphene cation.

The major fragmentation pathways involve the cleavage of the ester bond and the benzylic C-C bond, leading to characteristic fragment ions that can be used to confirm the identity of the molecule.

Conclusion

The spectroscopic characterization of d-propoxyphene napsylate hydrate requires a multi-technique approach. While this guide outlines the theoretical basis and standard methodologies for IR, NMR, and MS analysis, the interpretation of actual experimental data is paramount for unequivocal identification. The combination of these techniques provides a robust and reliable means to confirm the structure and purity of this important pharmaceutical compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10100, Propoxyphene. [Link]. Accessed Jan. 24, 2026.

  • U.S. Food and Drug Administration. DARVON-N (propoxyphene napsylate) Tablets, USP Label. [Link]. Accessed Jan. 24, 2026.

  • Global Substance Registration System. PROPOXYPHENE NAPSYLATE. [Link]. Accessed Jan. 24, 2026.

  • DrugMapper. propoxyphene napsylate. [Link]. Accessed Jan. 24, 2026.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15424, Dextropropoxyphene Hydrochloride. [Link]. Accessed Jan. 24, 2026.

  • U.S. Food and Drug Administration. Darvocet-N 50 and Davocet-N 100 (propoxyphene napsylate and acetaminophen tablets). [Link]. Accessed Jan. 24, 2026.

Sources

Foundational

d-Propoxyphene napsylate hydrate opioid receptor binding affinity

An In-depth Technical Guide to the Opioid Receptor Binding Affinity of d-Propoxyphene Napsylate Hydrate Abstract d-Propoxyphene, a synthetic opioid analgesic structurally related to methadone, has a long history in the m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Opioid Receptor Binding Affinity of d-Propoxyphene Napsylate Hydrate

Abstract

d-Propoxyphene, a synthetic opioid analgesic structurally related to methadone, has a long history in the management of mild to moderate pain.[1] Despite its withdrawal from major markets due to cardiac safety concerns, a thorough understanding of its interaction with opioid receptors remains critical for toxicological studies, historical data interpretation, and the broader field of opioid pharmacology.[2] This technical guide provides a comprehensive examination of the opioid receptor binding affinity of d-propoxyphene, with a specific focus on the napsylate hydrate salt form. We will dissect its molecular mechanism of action, present its binding profile, and provide a detailed, field-proven protocol for its characterization using radioligand binding assays.

Introduction: Contextualizing d-Propoxyphene

d-Propoxyphene is the dextro-isomer of propoxyphene, and it is this specific isomer that is responsible for the compound's analgesic effects.[1][2] It was historically marketed as both a hydrochloride and a napsylate salt. The napsylate form was developed to be less water-soluble and more slowly absorbed, with the intent of reducing its potential for intravenous abuse.[3][4] Due to differences in their molecular weights, a 100 mg dose of d-propoxyphene napsylate is required to deliver an equivalent amount of the active moiety as a 65 mg dose of the hydrochloride salt.[5][6]

The primary mechanism of action for d-propoxyphene's analgesic effect is its activity as an agonist at opioid receptors within the central nervous system (CNS).[3][7] This guide will focus specifically on quantifying and understanding this interaction.

The Opioid Receptor Landscape

The effects of opioids are mediated by a family of G-protein coupled receptors (GPCRs), primarily the mu (µ), delta (δ), and kappa (κ) receptors.[8][9] These receptors are integral membrane proteins that, upon activation by an agonist, trigger a cascade of intracellular signaling events.[8][10] For the majority of clinically utilized opioid analgesics, including d-propoxyphene, the µ-opioid receptor (MOR) is the principal target for producing analgesia.[2][10] Activation of these receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to a reduction in neuronal excitability and the attenuation of pain signaling.[1][8]

Molecular Interaction and Binding Affinity Profile

d-Propoxyphene functions as a weak agonist primarily at the µ-opioid receptor.[1][2] Its binding affinity is notably lower than that of potent opioids like morphine or fentanyl.[7][11] Studies have shown that d-propoxyphene is selective for the µ-receptor over the kappa (κ) and delta (δ) sites, although it does not strongly differentiate between the latter two.[12]

The binding of d-propoxyphene to the µ-opioid receptor initiates a well-characterized signaling cascade. This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gi/o protein complex.[1] The activated G-protein then dissociates and enacts several downstream effects:

  • Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[1][10]

  • Modulation of Ion Channels: It leads to the closure of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] The cumulative result is a hyperpolarization of the neuron, making it less likely to fire and transmit nociceptive signals.[1]

Quantitative Binding Data

The binding affinity of a compound is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. Data for d-propoxyphene is consistent with its classification as a lower-potency opioid.

ParameterReceptorValueSource
Binding Affinityµ-opioid120 nM[13][14]
Inhibition Constant (Ki)Human µ-opioid> 100 nM[11]
Dissociation Constant (Kd)Non-opioid site40 µM[12]

Note: One study identified binding to a high-capacity, non-opioid site at high concentrations (Kd=40 µM), suggesting potential off-target effects at supratherapeutic doses.[12]

Downstream Signaling Pathway

The sequence of events following d-propoxyphene binding is critical to its pharmacological effect.

G_Protein_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_Protein Gi/o Protein (Inactive, GDP-bound) MOR->G_Protein GDP→GTP Exchange AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel (N-type) G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_Channel->Hyperpolarization ↓ Ca²⁺ Influx K_Channel->Hyperpolarization ↑ K⁺ Efflux Propoxyphene d-Propoxyphene Propoxyphene->MOR Binds & Activates ATP ATP ATP->AC cAMP->Hyperpolarization ↓ Downstream Signaling

Caption: d-Propoxyphene-induced µ-opioid receptor signaling cascade.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity (Ki) of d-propoxyphene napsylate hydrate for the µ-opioid receptor, a competitive radioligand binding assay is the gold standard methodology.[15] This protocol is a self-validating system designed for accuracy and reproducibility.

Principle

This assay measures the ability of an unlabeled compound (the "competitor," d-propoxyphene) to displace a radiolabeled ligand with known high affinity and selectivity for the µ-opioid receptor. The concentration of d-propoxyphene that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Materials & Reagents
  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the recombinant human µ-opioid receptor (hMOR).

  • Radioligand: [³H]DAMGO (([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)). A highly selective µ-opioid receptor agonist.[11] Must have high specific activity (>30 Ci/mmol) and radiochemical purity >95%.[16]

  • Test Compound: d-Propoxyphene napsylate hydrate, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer) to create a range of stock concentrations.

  • Non-Specific Binding (NSB) Agent: Naloxone (10 µM final concentration). A high-affinity, non-selective opioid antagonist used to define non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filter mats pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw hMOR membranes on ice. Once thawed, homogenize briefly and dilute in assay buffer to a final protein concentration of 5-10 µg per well. Causality: This concentration must be optimized to ensure that less than 10% of the total radioligand is bound, a key assumption for binding assay calculations.[17]

    • Prepare serial dilutions of d-propoxyphene napsylate hydrate (e.g., 10 concentrations spanning 0.1 nM to 100 µM).

    • Prepare the radioligand ([³H]DAMGO) solution in assay buffer at a concentration equal to its Kd value (typically ~1-2 nM). Causality: Using the Kd concentration of the radioligand provides the optimal balance of signal-to-noise and sensitivity for competitive displacement.[17]

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add 50 µL assay buffer, 25 µL [³H]DAMGO solution, and 25 µL of hMOR membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 25 µL Naloxone (10 µM), 25 µL [³H]DAMGO solution, 25 µL assay buffer vehicle, and 25 µL of hMOR membrane suspension.

    • Competition Wells: Add 25 µL of each d-propoxyphene dilution, 25 µL [³H]DAMGO solution, and 25 µL of hMOR membrane suspension.

  • Incubation:

    • Seal the plate and incubate at 25°C for 60-90 minutes with gentle agitation. Causality: This duration should be sufficient to allow the binding reaction to reach equilibrium, which must be confirmed during assay validation.[17]

  • Harvesting and Separation:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/B filter mat using the cell harvester.[15] Causality: Rapid filtration is crucial to prevent significant dissociation of the ligand-receptor complex.

    • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[17]

  • Quantification:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of d-propoxyphene.

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value from the competition curve.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand ([³H]DAMGO) and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare hMOR Membranes A1 Incubate Membranes, Radioligand & Competitor (60-90 min @ 25°C) P1->A1 P2 Prepare Radioligand ([³H]DAMGO) P2->A1 P3 Prepare d-Propoxyphene Serial Dilutions P3->A1 A2 Rapid Vacuum Filtration (Separates Bound/Free) A1->A2 A3 Wash Filters (3x with cold buffer) A2->A3 A4 Scintillation Counting (Measure CPM) A3->A4 D1 Calculate Specific Binding (Total - NSB) A4->D1 D2 Non-linear Regression (Determine IC50) D1->D2 D3 Cheng-Prusoff Equation (Calculate Ki) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

d-Propoxyphene napsylate hydrate exerts its analgesic effects through agonist activity at the µ-opioid receptor. Quantitative binding assays confirm its status as a weak agonist, with a binding affinity (Ki) in the range of >100 nM.[11][13][14] This profile distinguishes it from high-potency opioids and provides a molecular basis for its clinical efficacy and side-effect profile. The detailed protocol provided herein offers a robust, validated framework for researchers to precisely quantify the interaction of d-propoxyphene and other novel compounds with the opioid receptor system, ensuring data integrity and contributing to the broader understanding of opioid pharmacology.

References

  • Title: Propoxyphene (Darvon): Opioid Uses Side Effects & Dosage - MedicineNet Source: MedicineNet URL: [Link]

  • Title: Propoxyphene | C22H29NO2 | CID 10100 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: Opioid Pharmacology - Pain Physician Source: Pain Physician Journal URL: [Link]

  • Title: Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PLOS Source: PLOS ONE URL: [Link]

  • Title: Propoxyphene (Darvon, Darvocet A500) | Davis's Drug Guide - Nursing Central Source: Nursing Central URL: [Link]

  • Title: Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs - Zenodo Source: Zenodo URL: [Link]

  • Title: Dextropropoxyphene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Propoxyphene and Acetaminophen Tablets: Package Insert / Prescribing Info - Drugs.com Source: Drugs.com URL: [Link]

  • Title: Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Radioligand Binding Assay | Gifford Bioscience Source: Gifford Bioscience URL: [Link]

  • Title: Opioid receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Propoxyphene and the Risk of Out-of-Hospital Death - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery - NCBI Source: National Center for Biotechnology Information URL: [Link]

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Exploratory

d-Propoxyphene napsylate hydrate stereoisomerism and analgesic activity

<An In-Depth Technical Guide to the Stereoisomerism and Analgesic Activity of d-Propoxyphene Napsylate Hydrate For Researchers, Scientists, and Drug Development Professionals **Executive Summary Propoxyphene, a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-Depth Technical Guide to the Stereoisomerism and Analgesic Activity of d-Propoxyphene Napsylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Propoxyphene, a synthetic opioid analgesic structurally related to methadone, presents a classic case study in stereopharmacology, where the three-dimensional arrangement of atoms dictates biological activity. The molecule contains two chiral centers, giving rise to four stereoisomers.[1] Crucially, only the dextrorotatory isomer, (+)-propoxyphene (dextropropoxyphene), exhibits analgesic properties, while its enantiomer, (-)-propoxyphene (levopropoxyphene), possesses antitussive effects but no significant pain relief.[1][2][3] This guide delves into the core principles of propoxyphene's stereoisomerism, the starkly different pharmacological profiles of its isomers, the rationale behind the use of the napsylate salt form, and the analytical methodologies required to resolve and characterize these stereoisomers. Furthermore, it details the underlying mechanism of action and the clinical context of its eventual withdrawal from the market due to safety concerns, primarily linked to its metabolite, norpropoxyphene.

The Central Role of Stereoisomerism in Propoxyphene

Chirality is a fundamental property of the propoxyphene molecule, leading to stereoisomers with distinct pharmacological identities.

Molecular Structure and Chiral Centers

Propoxyphene possesses two stereogenic centers, which results in the potential for four stereoisomers (two pairs of enantiomers).[1] The analgesic activity is exclusively associated with the α-d-propoxyphene isomer, which has a (2S,3R) configuration.[1] Its mirror image, the α-l-propoxyphene or levopropoxyphene isomer, is (2R,3S).[1]

G Mechanism of d-Propoxyphene Analgesia cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron d_prop d-Propoxyphene mu_receptor μ-Opioid Receptor d_prop->mu_receptor Binds g_protein G-Protein Activation mu_receptor->g_protein ca_channel Ca2+ Channel (N-type) g_protein->ca_channel Inhibits k_channel K+ Channel g_protein->k_channel Activates vesicle Vesicle with Neurotransmitters (e.g., Substance P) ca_channel->vesicle Blocks Ca2+ influx, preventing release hyperpolarization Hyperpolarization k_channel->hyperpolarization Causes K+ efflux pain_signal Pain Signal Transmission block Reduced Pain Signal hyperpolarization->block

Sources

Foundational

A Technical Chronicle of d-Propoxyphene Napsylate Hydrate: From Discovery and Development to Market Withdrawal

For Researchers, Scientists, and Drug Development Professionals Abstract d-Propoxyphene, a synthetic opioid analgesic structurally related to methadone, holds a significant place in the history of pain management.[1] Dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Propoxyphene, a synthetic opioid analgesic structurally related to methadone, holds a significant place in the history of pain management.[1] Developed in the mid-20th century during a quest for effective analgesics with a lower dependency profile than morphine, it became one of the most widely prescribed medications for mild to moderate pain.[1][2] This technical guide provides a comprehensive chronicle of d-propoxyphene napsylate hydrate, tracing its journey from initial synthesis and pharmacological characterization to the development of the napsylate salt, its clinical application, and the critical scientific findings that ultimately led to its withdrawal from the market. We will explore the causality behind key experimental and formulation choices, the compound's mechanism of action, and the toxicological data that defined its legacy.

Genesis: The Search for a Safer Opioid

The story of d-propoxyphene begins at Eli Lilly and Company in the 1950s.[1][3][4] The primary research directive of the era was to develop potent analgesics that could mitigate the high abuse potential associated with established opioids like morphine. This led chemists to explore synthetic molecules, with the methadone structure serving as a key scaffold. Patented in 1955, propoxyphene emerged from this research initiative as a promising candidate.[4]

Initial Synthesis and Stereochemistry

The initial synthesis produced a racemic mixture of propoxyphene.[1] A critical breakthrough was the subsequent chiral resolution and pharmacological investigation of its individual stereoisomers. This work revealed a stark dichotomy in their biological activity:

  • dextro-Propoxyphene (d-propoxyphene): The (1S,2R)-(+)-diastereoisomer was found to be responsible for the compound's analgesic effects.[1][3]

  • levo-Propoxyphene: The enantiomer exhibited minimal analgesic properties but possessed some antitussive (cough suppressant) activity.[3][4]

This discovery was pivotal, ensuring that all subsequent development for pain relief focused exclusively on the dextrorotatory isomer, d-propoxyphene.

Experimental Protocol: Foundational Synthesis of Racemic Propoxyphene

The early synthesis of the propoxyphene backbone involved a multi-step process grounded in established organic chemistry principles. The causality behind this pathway was the systematic construction of the required carbon skeleton and functional groups.

Step 1: Synthesis of β-dimethylaminobutyrophenone (Aminoketone Formation)

  • Rationale: To create the core aminoketone structure necessary for the subsequent Grignard reaction.

  • Procedure: Phenylpropenyl ketone is reacted with dimethylamine. The amine undergoes a conjugate addition to the α,β-unsaturated ketone, forming the desired β-dimethylaminobutyrophenone.

Step 2: Grignard Reaction

  • Rationale: To introduce the second phenyl group and create the tertiary alcohol, which is the precursor to the final ester.

  • Procedure: The aminoketone from Step 1 is treated with benzylmagnesium chloride. The Grignard reagent attacks the carbonyl carbon, yielding the carbinol precursor, α-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (referred to as d-oxyphene in later patents for the dextro-isomer).[5]

Step 3: Acylation to Propoxyphene

  • Rationale: To convert the tertiary alcohol into the propionate ester, which is the final active molecule.

  • Procedure: The carbinol precursor is acylated using propionic anhydride, often in the presence of a base catalyst like pyridine or triethylamine.[6] Later refinements of this process utilized propionyl chloride, sometimes with thionyl chloride, to improve yields.[5][6]

Caption: Core synthesis pathway for d-propoxyphene.

Pharmacological Profile: A Weak Mu-Opioid Agonist

d-Propoxyphene exerts its analgesic effect primarily as a weak agonist at mu-opioid receptors in the central nervous system (CNS).[1][3][4][7] Its potency was considered to be significantly less than morphine.

Mechanism of Action
  • Receptor Binding: d-Propoxyphene binds to mu-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][7]

  • G-Protein Activation: This binding event activates the associated inhibitory G-protein (Gi/Go).

  • Downstream Signaling: The activated G-protein initiates downstream signaling cascades that result in neuronal hyperpolarization and reduced synaptic transmission. This is achieved by:

    • Inhibiting adenylyl cyclase, reducing intracellular cyclic AMP (cAMP).

    • Closing N-type voltage-gated calcium channels, decreasing neurotransmitter release (e.g., substance P, GABA).

    • Opening G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to potassium efflux and hyperpolarization.

  • Analgesic Effect: The net result is a dampening of nociceptive signals ascending to the brain, leading to a decreased perception of pain.[3][8]

cluster_moa d-Propoxyphene Mechanism of Action Propoxyphene d-Propoxyphene MOR Mu-Opioid Receptor (GPCR) Propoxyphene->MOR G_Protein Inhibitory G-Protein (Gi/Go) MOR->G_Protein Activates Calcium Ca2+ Channels (Closed) G_Protein->Calcium Inhibits Potassium K+ Channels (Opened) G_Protein->Potassium Activates Neuron Reduced Neuronal Excitability & Pain Signal Calcium->Neuron Potassium->Neuron

Caption: Signaling cascade following mu-opioid receptor activation.

Formulation Advancement: The Napsylate Salt

Initially, d-propoxyphene was marketed as a hydrochloride salt.[4] However, in a strategic move to improve the drug's properties and extend its market life, Eli Lilly developed and introduced d-propoxyphene napsylate hydrate.[4][9] The choice of naphthalene-2-sulfonic acid (napsylate) as the counter-ion was a deliberate chemical decision driven by several key objectives.

Rationale for the Napsylate Formulation

The napsylate salt offered distinct physicochemical advantages over the hydrochloride salt, directly addressing formulation stability and abuse deterrence.

FeaturePropoxyphene HydrochloridePropoxyphene Napsylate HydrateRationale for Change
Water Solubility SolubleVery slightly soluble[9][10]Reduced solubility makes the napsylate salt unsuitable for dissolution and intravenous injection, thereby deterring parenteral abuse.[4]
Formulation Stability Less stable in liquid formsAllows for more stable liquid and tablet formulations.[9][10]Improved stability enhances shelf-life and ensures consistent dosage in various pharmaceutical preparations.
Pharmacokinetics Higher peak blood levelLower peak blood level[4]A blunted Cmax was considered potentially beneficial, although the clinical significance was debated.
Molar Mass LowerHigherThis difference necessitates a dose adjustment to deliver an equimolar amount of the active propoxyphene base.
Dose Equivalence

Due to the difference in molecular weight, a higher mass of the napsylate salt is required to deliver the same amount of active propoxyphene base as the hydrochloride salt. This is a critical consideration for researchers interpreting historical clinical data.

  • 65 mg of propoxyphene hydrochloride is equivalent to 100 mg of propoxyphene napsylate.[2][4][9][10][11]

The Path to Withdrawal: Unforeseen Cardiotoxicity

For decades, d-propoxyphene was a mainstay of pain management, often co-formulated with acetaminophen in products like Darvocet.[8][12] However, concerns began to mount regarding its safety profile, particularly its association with fatal overdoses, which often occurred rapidly and suggested a cardiotoxic mechanism.[2][12][13]

The Toxicological Mechanism: Ion Channel Blockade

Intensive toxicological research and post-market surveillance uncovered a dangerous off-target effect. Both d-propoxyphene and its primary active metabolite, norpropoxyphene, were found to be potent blockers of cardiac ion channels.[4][9][10]

  • Sodium Channel Blockade: The compounds exhibit a potent local anesthetic effect by blocking voltage-gated sodium channels in cardiac myocytes. This effect is more potent than that of lidocaine and is responsible for a quinidine-like, Class Ic antiarrhythmic effect.[4]

  • Potassium Channel (hERG) Blockade: Both parent drug and metabolite also inhibit the rapidly activating delayed rectifier potassium current (IKr), carried by hERG channels.[9][10] This is a well-known mechanism for drug-induced QT prolongation.

Clinical Manifestations and Market Action

The dual ion channel blockade has direct and dangerous consequences on the heart's electrical conduction, observable on an electrocardiogram (ECG).[3][14]

  • ECG Changes: At therapeutic doses, propoxyphene was shown to cause significant changes, including a prolonged PR interval, a widened QRS complex (due to sodium channel blockade), and a prolonged QT interval (due to hERG blockade).[3][14]

  • Arrhythmia Risk: These electrophysiological disturbances dramatically increase the risk of fatal cardiac arrhythmias, such as Torsades de Pointes and ventricular fibrillation.[2][14]

These findings created a self-validating system of evidence: the mechanism (ion channel blockade) explained the clinical observation (ECG changes) and the tragic outcome (sudden death in overdose cases).

In response to this mounting evidence, regulatory agencies took action. The drug was banned in the United Kingdom and the European Union between 2005 and 2009.[12][13] Following a new, FDA-mandated study that confirmed significant ECG changes even at therapeutic doses, the FDA requested a voluntary withdrawal from the U.S. market on November 19, 2010, concluding that the drug's cardiac risks outweighed its limited analgesic benefits.[12][14]

cluster_toxicity Pathway to Propoxyphene Withdrawal Propoxyphene Propoxyphene & Norpropoxyphene Na_Channel Blockade of Cardiac Na+ Channels Propoxyphene->Na_Channel K_Channel Blockade of Cardiac hERG K+ Channels Propoxyphene->K_Channel QRS Widened QRS Complex Na_Channel->QRS QT Prolonged QT Interval K_Channel->QT Arrhythmia Increased Risk of Fatal Arrhythmias QRS->Arrhythmia QT->Arrhythmia Withdrawal Market Withdrawal Arrhythmia->Withdrawal

Caption: Causal chain from ion channel blockade to market withdrawal.

Conclusion for the Modern Researcher

The history of d-propoxyphene napsylate hydrate serves as a critical case study in drug development. It highlights the importance of stereoisomer analysis, the utility of salt formulation to modify physicochemical properties, and, most importantly, the imperative of rigorous post-market surveillance and thorough cardiovascular safety profiling. The discovery of its dual ion channel blockade mechanism provided a clear, evidence-based rationale for its removal from the pharmacopeia and has informed regulatory guidance for cardiac safety testing of new chemical entities ever since. For researchers, the story of propoxyphene underscores the complex interplay between intended efficacy and unforeseen toxicity, a central challenge in the ongoing quest for safer and more effective therapeutics.

References

  • Darvon and Darvocet Recalled After Rocky History. (2011). Greenberg And Bederman.
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  • Propoxyphene Drug Facts | A Dangerous, Illegal Opioid. (2016). Confirm Biosciences.
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Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Metabolism of d-Propoxyphene Napsylate Hydrate

For Researchers, Scientists, and Drug Development Professionals Abstract d-Propoxyphene, an opioid analgesic, has a well-documented history of use and a complex metabolic profile that is critical for drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Propoxyphene, an opioid analgesic, has a well-documented history of use and a complex metabolic profile that is critical for drug development professionals and researchers to understand. This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and metabolism of d-propoxyphene napsylate hydrate. It delves into the primary metabolic pathways, the enzymatic drivers of these transformations, and detailed protocols for their investigation in a laboratory setting. This guide is designed to equip scientists with the foundational knowledge and practical methodologies required to conduct robust in vitro studies of d-propoxyphene and similar compounds.

Introduction to d-Propoxyphene Napsylate Hydrate

d-Propoxyphene is the dextro-isomer of propoxyphene and is responsible for its analgesic effects.[1] It acts as a mu-opioid receptor agonist.[1] The napsylate salt form offers improved stability in liquid and solid dosage forms.[2] Despite its historical use for mild to moderate pain, d-propoxyphene has been withdrawn from several markets due to concerns over cardiotoxicity and the risk of overdose.[1] A thorough understanding of its metabolic fate is paramount for predicting potential drug-drug interactions and understanding the toxicological profile of its metabolites.

Pharmacokinetic Profile of d-Propoxyphene and Norpropoxyphene

The pharmacokinetic properties of d-propoxyphene and its primary active metabolite, norpropoxyphene, are characterized by significant differences in their elimination half-lives. This disparity has important clinical implications, as the accumulation of the longer-lasting metabolite can contribute to adverse effects.[3]

Parameterd-PropoxypheneNorpropoxypheneSource(s)
Elimination Half-Life 6–12 hours30–36 hours[3]
Primary Route of Elimination Hepatic MetabolismRenal Excretion[4][5]
Active Metabolite N/AYes[3]

In Vitro Metabolism of d-Propoxyphene

The biotransformation of d-propoxyphene is predominantly a hepatic process, with several key pathways identified.

Major Metabolic Pathways

The primary metabolic pathway for d-propoxyphene is N-demethylation to form norpropoxyphene .[4][5] This is a crucial step as norpropoxyphene is also pharmacologically active and has a significantly longer half-life than the parent drug.[3]

Minor metabolic routes include:

  • Aromatic Hydroxylation [5]

  • Ester Hydrolysis [5]

  • N-Acetylation [5]

G dPropoxyphene d-Propoxyphene Norpropoxyphene Norpropoxyphene (Active) dPropoxyphene->Norpropoxyphene N-demethylation (Major Pathway) CYP3A4, CYP3A5 OtherMetabolites Minor Metabolites (Hydroxylated, Hydrolyzed, Acetylated) dPropoxyphene->OtherMetabolites Minor Pathways

Figure 1: Metabolic Pathways of d-Propoxyphene
Role of Cytochrome P450 Enzymes

The N-demethylation of d-propoxyphene is primarily catalyzed by the Cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 and CYP3A5 being the major contributors.[3] The significant role of CYP3A4 in d-propoxyphene metabolism underscores the potential for clinically relevant drug-drug interactions with inhibitors or inducers of this enzyme.[3][4] While some older literature suggested the involvement of CYP2D6, more recent studies have indicated that CYP2D6 polymorphisms do not significantly affect d-propoxyphene pharmacokinetics.[3]

Mechanism-Based Inhibition of CYP3A4

A critical aspect of d-propoxyphene's in vitro profile is its role as a mechanism-based inhibitor of CYP3A4.[6] This means that d-propoxyphene, or more accurately, a metabolite formed in situ, irreversibly inactivates the CYP3A4 enzyme.[6] Norpropoxyphene also exhibits this property.[6] This type of inhibition is time- and concentration-dependent and can have profound effects on the clearance of co-administered drugs that are also substrates of CYP3A4.

Experimental Protocols for In Vitro Metabolism Studies

To investigate the in vitro metabolism of d-propoxyphene, several well-established experimental systems are employed. Human liver microsomes (HLMs) are a common starting point as they contain a rich complement of drug-metabolizing enzymes. Recombinant enzymes are then used for more specific reaction phenotyping.

Metabolic Stability in Human Liver Microsomes

This protocol determines the rate of disappearance of d-propoxyphene when incubated with HLMs.

Materials:

  • d-Propoxyphene napsylate hydrate

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

  • Incubator/water bath at 37°C

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a stock solution of d-propoxyphene in a suitable solvent (e.g., methanol or DMSO), ensuring the final solvent concentration in the incubation is low (typically <1%) to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and d-propoxyphene solution. Pre-incubate the mixture for approximately 5 minutes at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold organic solvent to terminate the reaction.

  • Sample Processing: Vortex the terminated samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining d-propoxyphene.

Data Analysis: The natural logarithm of the percentage of remaining d-propoxyphene is plotted against time. The slope of the linear portion of this plot gives the rate constant of elimination (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Reaction Phenotyping with Recombinant CYP Enzymes

This experiment identifies the specific CYP isoforms responsible for d-propoxyphene metabolism.

Materials:

  • d-Propoxyphene napsylate hydrate

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, CYP2D6, etc.) co-expressed with cytochrome P450 reductase

  • Potassium phosphate buffer

  • NADPH

  • Organic solvent for termination

Procedure: The procedure is similar to the metabolic stability assay, but instead of HLMs, individual recombinant CYP enzymes are used.

  • Incubate d-propoxyphene with each recombinant CYP isoform separately in the presence of NADPH.

  • After a fixed incubation time, terminate the reactions.

  • Analyze the samples by LC-MS/MS for the formation of norpropoxyphene.

Data Interpretation: The formation of norpropoxyphene in the presence of a specific recombinant CYP enzyme confirms its role in the N-demethylation of d-propoxyphene.

Determination of Michaelis-Menten Kinetic Parameters

This protocol determines the enzyme kinetic constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for the formation of norpropoxyphene.

Procedure:

  • Incubations: Set up a series of incubations with a fixed concentration of HLMs or recombinant CYP3A4 and varying concentrations of d-propoxyphene.

  • Reaction: Initiate the reactions with NADPH and incubate for a short, predetermined time where the reaction rate is linear.

  • Termination and Analysis: Terminate the reactions and quantify the amount of norpropoxyphene formed using LC-MS/MS.

Data Analysis: Plot the initial velocity of norpropoxyphene formation against the d-propoxyphene concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare HLM/Recombinant CYP Enzyme Solution Combine Combine Buffer, Enzyme, and Substrate Prep_HLM->Combine Prep_Substrate Prepare d-Propoxyphene Stock Solution Prep_Substrate->Combine Prep_Cofactor Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH Prep_Cofactor->Initiate PreIncubate Pre-incubate at 37°C Combine->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Figure 2: General Workflow for an In Vitro Metabolism Assay

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of d-propoxyphene and norpropoxyphene in in vitro samples.

Sample Preparation:

  • Protein precipitation is a common and effective method for sample cleanup after incubation.

Chromatography:

  • A C18 reversed-phase column is typically used for separation.

  • The mobile phase often consists of a gradient of water and acetonitrile or methanol with a modifier such as formic acid to improve ionization.

Mass Spectrometry:

  • Electrospray ionization (ESI) in positive mode is generally used.

  • The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

AnalyteQ1 (m/z)Q3 (m/z)
d-Propoxyphene 340.058.0
Norpropoxyphene 326.0252.0

Note: These MRM transitions are examples and should be optimized for the specific instrument being used.

Conclusion

The in vitro metabolism of d-propoxyphene is a well-defined process primarily driven by CYP3A4-mediated N-demethylation to its active metabolite, norpropoxyphene. The parent compound and its primary metabolite are also mechanism-based inhibitors of CYP3A4, a critical consideration for predicting drug-drug interactions. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the in vitro pharmacokinetics and metabolism of d-propoxyphene and other xenobiotics. A thorough in vitro characterization is an indispensable component of modern drug development, providing key insights into a compound's disposition and potential for adverse effects.

References

  • Propoxyphene | C22H29NO2 | CID 10100 - PubChem. Available at: [Link]

  • Riley, A. R. (2008). PROPOXYPHENE, NORPROPOXYPHENE, AND PROADIFEN (SKF-525A) ARE MECHANISM-BASED INHIBITORS OF CYP3A4, CYP3A5, AND CYP3A IN HUMAN LIVER MICROSOMES. Indiana University. Available at: [Link]

  • Darvon-N (propoxyphene napsylate) Tablets, USP. Accessdata.fda.gov. Available at: [Link]

  • Shou, M., et al. (2001). Enzyme Kinetics of Cytochrome P450-mediated Reactions. Current Drug Metabolism, 2(2), 17-36. Available at: [Link]

  • Wolen, R. L., Ziege, E. A., & Gruber Jr, C. M. (1975). Determination of propoxyphene and norpropoxyphene by chemical ionization mass fragmentography. Clinical Pharmacology & Therapeutics, 17(1), 15-20. Available at: [Link]

  • Due, S. L., Sullivan, H. R., & McMahon, R. E. (1976). Propoxyphene: Pathways of Metabolism in Man and Laboratory Animals. Biomedical Mass Spectrometry, 3(5), 217-225. Available at: [Link]

  • propoxyphene. ClinPGx. Available at: [Link]

  • Michaelis–Menten kinetics for the metabolism of opioids and opioid... ResearchGate. Available at: [Link]

  • Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 48(11), 1195-1203. Available at: [Link]

  • Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450. ResearchGate. Available at: [Link]

  • LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. Sciex.com. Available at: [Link]

  • Gram, L. F., et al. (1984). D-propoxyphene kinetics in man: significance of a deep third compartment. European Journal of Clinical Pharmacology, 26(6), 749-752. Available at: [Link]

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  • CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation?. Frontiers in Pharmacology, 9, 116. Available at: [Link]

  • Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Charles River. Available at: [Link]

  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics, 12(2), 243. Available at: [Link]

  • Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Agilent. Available at: [Link]

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  • Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective. Xeno-tech.com. Available at: [Link]

  • In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. BioIVT. Available at: [Link]

  • Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation. Archives of Toxicology, 93(12), 3463-3477. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Toxicological Profile of d-Propoxyphene Napsylate Hydrate for Research Applications

This guide provides a comprehensive toxicological profile of d-propoxyphene napsylate hydrate, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to off...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive toxicological profile of d-propoxyphene napsylate hydrate, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's mechanisms of toxicity, supported by detailed experimental protocols and data interpretation. This document is intended to serve as a foundational resource for designing and executing non-clinical safety and efficacy studies involving d-propoxyphene napsylate hydrate.

Introduction: A Compound of Historical Significance and Toxicological Concern

d-Propoxyphene, an opioid analgesic structurally related to methadone, was first introduced in the 1950s for the management of mild to moderate pain.[1] It was available in two salt forms: hydrochloride and napsylate, with the latter being less water-soluble and thus considered to have a lower potential for intravenous abuse.[1] Despite its widespread use for decades, mounting evidence of significant cardiotoxicity and a narrow therapeutic index led to its withdrawal from the market in Europe and the United States.[1][2] This decision was largely based on post-marketing surveillance and new clinical studies demonstrating a risk of fatal cardiac arrhythmias even at therapeutic doses.[2] For researchers, d-propoxyphene napsylate hydrate remains a critical tool for studying opioid pharmacology, mechanisms of drug-induced cardiotoxicity, and the intricate pathways of drug metabolism and its toxicological consequences. Understanding its toxicological profile is paramount for its safe handling and for the design of robust and meaningful scientific investigations.

Mechanism of Action and Metabolic Activation

d-Propoxyphene exerts its analgesic effects primarily as a weak agonist at the mu (µ)-opioid receptor in the central nervous system (CNS).[3] However, its toxicity is multifaceted and involves both its primary opioid activity and, more significantly, the actions of the parent compound and its major metabolite, norpropoxyphene, on cardiac ion channels.[1][3]

Opioid Receptor Agonism

As a µ-opioid agonist, d-propoxyphene mimics the effects of endogenous opioids, leading to analgesia, sedation, and respiratory depression. In overdose situations, the latter can be a primary cause of mortality.[3]

Cardiac Ion Channel Blockade: The Root of Cardiotoxicity

The most significant toxicological concern with d-propoxyphene is its effect on cardiac conduction. Both d-propoxyphene and its primary metabolite, norpropoxyphene, are potent blockers of cardiac sodium (Na+) channels.[1] This action is similar to that of Class I antiarrhythmic drugs and is responsible for the observed widening of the QRS complex on an electrocardiogram (ECG).[1] Furthermore, both compounds inhibit the rapidly activating delayed rectifier potassium current (IKr), which is mediated by the hERG (human Ether-à-go-go-Related Gene) channel.[3] Inhibition of the hERG channel is a well-established mechanism for drug-induced QT interval prolongation, which can lead to life-threatening ventricular arrhythmias such as Torsades de Pointes.[4]

Metabolic Pathway and the Role of Norpropoxyphene

d-Propoxyphene is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, through N-demethylation to form norpropoxyphene.[3] Norpropoxyphene is an active metabolite with a longer half-life than the parent compound, leading to its accumulation with repeated dosing.[1] Crucially, norpropoxyphene is also a potent blocker of cardiac sodium and hERG channels, contributing significantly to the overall cardiotoxic risk.[1][3]

Metabolic Pathway of d-Propoxyphene d-Propoxyphene d-Propoxyphene Norpropoxyphene Norpropoxyphene d-Propoxyphene->Norpropoxyphene CYP3A4 (N-demethylation) Excretion Excretion Norpropoxyphene->Excretion Renal

Caption: Metabolic conversion of d-propoxyphene to its active metabolite, norpropoxyphene.

Pharmacokinetic and Toxicokinetic Profile

A thorough understanding of the pharmacokinetic (PK) and toxicokinetic (TK) properties of d-propoxyphene napsylate hydrate is essential for designing and interpreting toxicology studies.

ParameterValueSource
Bioavailability ~40%[1]
Protein Binding ~78%[1]
Metabolism Hepatic (majorly CYP3A4-mediated N-demethylation)[1]
Elimination Half-life (d-propoxyphene) 6-12 hours[1]
Elimination Half-life (norpropoxyphene) 30-36 hours[1]
Excretion Primarily renal[1]

The significant difference in the half-lives of d-propoxyphene and norpropoxyphene is a key factor in the compound's toxicity, as the longer-lasting, cardiotoxic metabolite can accumulate to dangerous levels. The napsylate salt form is absorbed more slowly than the hydrochloride salt, resulting in lower peak plasma concentrations.[1] This was initially thought to reduce the abuse potential, but it does not mitigate the risk of toxicity from accumulation with chronic use.

Core Toxicological Endpoints and Recommended Assays

A comprehensive toxicological evaluation of d-propoxyphene napsylate hydrate should focus on its known target organs: the heart and the central nervous system. Additionally, standard assessments of cytotoxicity and genotoxicity are necessary.

In Vitro Cytotoxicity Assessment

Rationale: To determine the concentration at which d-propoxyphene napsylate hydrate induces cell death and to establish a concentration range for more specific mechanistic assays.

Recommended Cell Lines:

  • H9c2 cells: A rat cardiomyoblast cell line commonly used for in vitro cardiotoxicity screening.

  • SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, making it suitable for neurotoxicity studies.[5][6]

  • HepatG2 cells: A human liver carcinoma cell line useful for assessing potential hepatotoxicity, especially given the extensive hepatic metabolism of d-propoxyphene.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed H9c2, SH-SY5Y, or HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of d-propoxyphene napsylate hydrate in the appropriate cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 1 µM to 1000 µM). Replace the old medium with the medium containing the test compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (e.g., doxorubicin for cardiotoxicity).

  • Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) using a non-linear regression analysis.

MTT Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Assay Seed Cells Seed Cells Adherence (24h) Adherence (24h) Seed Cells->Adherence (24h) Treat Cells Treat Cells Adherence (24h)->Treat Cells Compound Dilution Compound Dilution Compound Dilution->Treat Cells Incubate (24-72h) Incubate (24-72h) Treat Cells->Incubate (24-72h) Add MTT (4h) Add MTT (4h) Incubate (24-72h)->Add MTT (4h) Solubilize Formazan Solubilize Formazan Add MTT (4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: A streamlined workflow for assessing in vitro cytotoxicity using the MTT assay.

Cardiotoxicity Assessment

Rationale: To specifically investigate the effects of d-propoxyphene napsylate hydrate on cardiac myocyte function and electrophysiology.

In Vitro Models:

  • Patch-Clamp Electrophysiology: This is the gold standard for assessing ion channel function. Whole-cell patch-clamp recordings can be performed on cells expressing specific ion channels (e.g., HEK293 cells stably expressing hERG or NaV1.5 channels) to directly measure the inhibitory effects of the compound.

  • Microelectrode Array (MEA): MEA platforms allow for the non-invasive recording of extracellular field potentials from a spontaneously beating syncytium of cardiomyocytes (e.g., iPSC-derived cardiomyocytes). This provides data on beat rate, field potential duration (an indicator of QT interval), and arrhythmia induction.

Experimental Protocol: hERG Channel Inhibition using Patch-Clamp

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-hERG).

  • Recording Setup: Perform whole-cell patch-clamp recordings at room temperature. The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH 7.4). The internal pipette solution should contain (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, and 10 HEPES (pH 7.2).

  • hERG Current Elicitation: Clamp the cell at a holding potential of -80 mV. Elicit hERG tail currents by applying a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds.

  • Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of d-propoxyphene napsylate hydrate.

  • Data Acquisition and Analysis: Record the hERG tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline. Determine the IC50 value for hERG channel blockade.

Neurotoxicity Assessment

Rationale: To evaluate the potential for d-propoxyphene napsylate hydrate to induce neuronal damage, given its CNS activity and the known neurotoxic effects of some opioids.

In Vitro Models:

  • Differentiated SH-SY5Y cells: As mentioned, these cells can be differentiated to exhibit more neuron-like characteristics.[6]

  • Primary Neuronal Cultures: While more complex to maintain, primary neurons from rodent cortex or hippocampus offer a more physiologically relevant model.

Experimental Protocol: Neurite Outgrowth Assay in Differentiated SH-SY5Y Cells

  • Cell Differentiation: Seed SH-SY5Y cells on plates coated with an extracellular matrix protein (e.g., Matrigel or poly-L-lysine). Differentiate the cells for 5-7 days in a low-serum medium containing retinoic acid (e.g., 10 µM).

  • Compound Treatment: Expose the differentiated cells to various concentrations of d-propoxyphene napsylate hydrate for 48-72 hours.

  • Immunofluorescence Staining: Fix the cells and stain for a neuronal marker such as β-III tubulin to visualize neurites. A nuclear counterstain (e.g., DAPI) should also be used.

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and branching per neuron using automated image analysis software. Compare the results from treated cells to vehicle-treated controls.

Genotoxicity and Mutagenicity Assessment

Rationale: To determine if d-propoxyphene napsylate hydrate has the potential to cause genetic damage, a critical component of any comprehensive toxicological profile.

Recommended Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening assay to detect the potential of a compound to cause gene mutations.[7] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon.

  • In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes).[7]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Treatment: Expose the chosen mammalian cell line to at least three concentrations of d-propoxyphene napsylate hydrate, with and without metabolic activation (S9 fraction), for a short duration (e.g., 3-6 hours).

  • Recovery Period: Remove the compound and allow the cells to grow for a period that allows for at least 1.5-2 normal cell cycles.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.

In Vivo Toxicology Studies

Rationale: To assess the systemic toxicity of d-propoxyphene napsylate hydrate in a whole-animal model, providing data on target organs and lethal doses.

Animal Model: The preferred rodent species for acute oral toxicity studies is the rat.

Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)

This method is designed to estimate the LD50 (the dose that is lethal to 50% of the animals) while minimizing the number of animals used.

Procedure:

  • Dosing: A single animal is dosed at a step below the best estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • LD50 Estimation: The LD50 is calculated based on the pattern of survival and mortality across the series of animals.

Quantitative Data on Acute Toxicity

SpeciesRoute of AdministrationLD50Salt FormSource
Rat (female)Oral990 mg/kgNapsylate monohydrate[8]
RatOral230 mg/kgHydrochloride[8]
MouseIntravenous28 mg/kgHydrochloride[8]

The data clearly indicates that the napsylate salt is less acutely toxic orally than the hydrochloride salt, likely due to its slower absorption.[8]

Analytical Methods for Research Use

Rationale: Accurate quantification of d-propoxyphene and norpropoxyphene in biological matrices is crucial for PK/TK studies and for correlating exposure with toxicological findings.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of d-propoxyphene and norpropoxyphene in plasma, urine, and tissue homogenates.[9][10]

Sample Preparation:

  • Protein Precipitation: A simple and rapid method for plasma samples.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than protein precipitation.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, which is beneficial for low-level quantification.[9]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: A C18 reversed-phase column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Deuterated internal standards for both d-propoxyphene and norpropoxyphene should be used for accurate quantification.

Conclusion and Future Directions

The toxicological profile of d-propoxyphene napsylate hydrate is dominated by its cardiotoxic and neurotoxic effects, which are primarily mediated by the blockade of cardiac ion channels and its opioid receptor agonism, respectively. The long half-life of its active metabolite, norpropoxyphene, is a critical factor in its toxicity. This guide provides a framework for researchers to investigate the toxicological properties of this compound in a systematic and mechanistically informed manner.

Future research could focus on developing more sophisticated in vitro models, such as "heart-on-a-chip" or "brain-on-a-chip" systems, to better recapitulate the complex interplay of different cell types in d-propoxyphene-induced toxicity. Furthermore, exploring the potential for mitochondrial dysfunction and oxidative stress as contributing factors to its toxicity could provide novel insights.[11][12] A deeper understanding of the genetic predispositions to d-propoxyphene toxicity, particularly variations in CYP3A4 and ion channel genes, could also be a fruitful area of investigation.

By employing the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reproducible data that will contribute to a more complete understanding of the toxicological risks associated with d-propoxyphene and other compounds with similar mechanisms of action.

References

  • FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. (2018). U.S. Food and Drug Administration. [Link]

  • Propoxyphene. (n.d.). PubChem. [Link]

  • FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. (2018). U.S. Food and Drug Administration. [Link]

  • Dextropropoxyphene. (n.d.). Wikipedia. [Link]

  • Acute oral toxicity evaluation of p-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down m. (2024). Journal of Pharmaceutical Negative Results. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In M. P. Deutscher (Ed.), Methods in Enzymology (Vol. 385, pp. 19–32). Academic Press.
  • Zeng, F., Chen, Y., Zhang, J., Li, Y., Lin, Y., & Zhang, Z. (2020). Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test. Environmental Science and Pollution Research, 27(6), 6435–6442.
  • Nickander, R., Smits, S. E., & Steinberg, M. I. (1977). Effect of repeated oral propoxyphene administration on analgesia, toxicity and microsomal metabolism in the mouse. Journal of Pharmacology and Experimental Therapeutics, 200(2), 245–253.
  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Chen, Y., Chen, Y., Chen, J., Xing, Y., & Zhang, G. (2017). Neurotoxin-induced DNA damage is persistent in SH-SY5Y cells and LC neurons. Scientific Reports, 7(1), 1–11.
  • Meyer, J. N., Leung, M. C. K., Rooney, J. P., Sendoel, A., Hengartner, M. O., Kisby, G. E., & Bess, A. S. (2013). Impact of pharmacological agents on mitochondrial function: a growing opportunity? British Journal of Pharmacology, 170(6), 1197–1210.
  • Genotoxic evaluation of Halfenprox using the human peripheral lymphocyte micronucleus assay and the Ames test. (n.d.). ResearchGate. [Link]

  • The in-vitro cytotoxic IC50 values on selected normal cell lines. (n.d.). ResearchGate. [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Reference Protocols for Toxicity Testing.
  • Wolen, R. L., Ziege, E. A., & Gruber, C. M. (1975). Determination of propoxyphene and norpropoxyphene by chemical ionization mass fragmentography. Clinical Pharmacology and Therapeutics, 17(1), 15–20.
  • Cytotoxicity in SH-SY5Y cells and primary neuron pathology model... (n.d.). ResearchGate. [Link]

  • Cytotoxicity assay (% cell viability), as a function of drug... (n.d.). ResearchGate. [Link]

  • McBay, A. J., & Hudson, P. (1975). Propoxyphene and norpropoxyphene tissue concentrations in fatalities associated with propoxyphene hydrochloride and propoxyphene napsylate. Journal of Forensic Sciences, 20(1), 107–115.
  • Volpe, D. A., Joshi, A., & Arya, V. (2022). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. Xenobiotica, 52(7), 751-757.
  • Nyemb, J. N., Ngouela, S., Fekam, F. B., & Lenta, B. N. (2021). Cytotoxic, Antiproliferative and Pro-Apoptotic Effects of 5-Hydroxyl-6,7,3′,4′,5′-Pentamethoxyflavone Isolated from Lantana ukambensis. Molecules, 26(11), 3169.
  • Le Coz, A., Le Grand, M., & Le Vée, M. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Toxicology in Vitro, 75, 105193.
  • PD-Specific Lesion-Induced Neurotoxicity. (n.d.). Scantox. [Link]

  • Perret-Gentil, R., & Wolff, F. (2006). Propoxyphene (dextropropoxyphene): a critical review of a weak opioid analgesic that should remain in antiquity. Pain Medicine, 7(6), 534–542.
  • Vuda, M., & Kamath, A. (2016). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. Mitochondrion, 31, 63–74.
  • A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. (n.d.). ResearchGate. [Link]

  • NDA 10-997 DARVON (propoxyphene hydrochloride) Pulvules. (n.d.). U.S. Food and Drug Administration. [Link]

  • Iacob, B. C., Stancu, C. S., Muntean, D. L., & Gitea, D. (2023). Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction. Pharmaceuticals, 16(8), 1129.
  • Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. (n.d.). Agilent. [Link]

  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. [Link]

  • Assessment of the three-test genetic toxicology battery for groundwater metabolites. (n.d.). National Institutes of Health. [Link]

  • Exploring the Regulation of Cytochrome P450 in SH-SY5Y Cells: Implications for the Onset of Neurodegenerative Diseases. (2021). International Journal of Molecular Sciences, 22(19), 10383.
  • Zuin, M., Rigatelli, G., & Zuliani, G. (2019). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International Journal of Molecular Sciences, 20(24), 6239.
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  • Szymańska, P., & Kochańczyk, M. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Cancers, 12(10), 2993.
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  • Medication‐induced mitochondrial damage and disease. (n.d.). ResearchGate. [Link]

  • Kunka, R. L., Yong, C. L., Ladik, C. F., & Bates, T. R. (1985). Liquid chromatographic determination of propoxyphene and norpropoxyphene in plasma and breast milk. Journal of Pharmaceutical Sciences, 74(1), 103–104.
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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of d-Propoxyphene Napsylate Hydrate in Pharmaceutical Formulations

Abstract This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of d-propoxyphene napsylate hydrate. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of d-propoxyphene napsylate hydrate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing of d-propoxyphene napsylate hydrate in bulk drug substance and finished pharmaceutical products. The described isocratic method offers a rapid analysis time, ensuring high throughput in a laboratory setting. All aspects of the method, from mobile phase preparation to system suitability and sample analysis, are presented with detailed protocols.

Introduction

d-Propoxyphene napsylate hydrate is the napsylate salt of the synthetic opioid analgesic, d-propoxyphene.[1] Accurate quantification of the active pharmaceutical ingredient (API) in dosage forms is critical to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[2]

The selection of a reversed-phase chromatographic mode is predicated on the hydrophobic nature of d-propoxyphene napsylate. A C18 stationary phase provides the necessary nonpolar environment for effective retention and separation from polar excipients. The mobile phase, a critical component in HPLC, is an optimized mixture of an organic solvent and an aqueous buffer.[3][4] The organic component, acetonitrile in this method, modulates the retention of the analyte, while the acetate buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times and sharp peak shapes. The pH of the mobile phase is a crucial parameter for the analysis of basic compounds like propoxyphene.[5]

This application note provides a comprehensive, self-validating protocol that explains the rationale behind the chosen parameters, ensuring the trustworthiness of the generated data.

Chromatographic Conditions

A well-defined set of chromatographic conditions is paramount for achieving reproducible and reliable results. The following parameters have been optimized for the quantification of d-propoxyphene napsylate hydrate.

ParameterSpecification
HPLC System Isocratic HPLC system with UV/Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Acetate Buffer (pH 4.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a common choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of compounds, including d-propoxyphene napsylate. The 150 mm length provides adequate resolution, while the 5 µm particle size ensures good efficiency and peak shape.

  • Mobile Phase: The combination of acetonitrile and an acetate buffer provides a robust mobile phase for the analysis of this basic compound. Acetonitrile is a common organic modifier with a low UV cutoff. The acetate buffer at pH 4.5 ensures that the secondary amine in the propoxyphene molecule is protonated, leading to consistent interactions with the stationary phase and symmetrical peak shapes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and column efficiency.

  • Detection Wavelength: While propoxyphene can be detected at lower wavelengths, 254 nm provides good sensitivity while minimizing interference from many common excipients.

  • Column Temperature: Maintaining a constant column temperature of 30°C helps to ensure reproducible retention times by minimizing viscosity changes in the mobile phase.

Experimental Protocols

Preparation of Solutions

Acetate Buffer (pH 4.5):

  • Dissolve 2.72 g of sodium acetate trihydrate in 900 mL of HPLC-grade water.

  • Adjust the pH to 4.5 with glacial acetic acid.

  • Make up the final volume to 1000 mL with HPLC-grade water.

  • Filter the buffer through a 0.45 µm nylon filter before use.

Mobile Phase Preparation (Acetonitrile : Acetate Buffer (60:40, v/v)):

  • Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared Acetate Buffer (pH 4.5).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of d-Propoxyphene Napsylate Hydrate Reference Standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase and mix well.

Working Standard Solutions (for Linearity):

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 10 µg/mL to 50 µg/mL.

Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of d-propoxyphene napsylate and transfer it to a 100 mL volumetric flask.[4]

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[3] This filtered solution is the sample solution.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Prepare Mobile Phase Equilibrate Equilibrate System MobilePhase->Equilibrate Standard Prepare Standard Solutions Inject Inject Blank, Standards, and Samples Standard->Inject Sample Prepare Sample Solutions Sample->Inject Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC Analysis Workflow from preparation to quantification.

Method Validation

To ensure the reliability and accuracy of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability

Before starting the analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 20 µg/mL) five times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo sample (containing all the excipients without the active ingredient) and showing that there are no interfering peaks at the retention time of d-propoxyphene napsylate.

For a stability-indicating method, forced degradation studies should be performed.[7] The d-propoxyphene napsylate sample should be subjected to stress conditions such as acid, base, oxidation, heat, and light. The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions of different concentrations (e.g., 10, 20, 30, 40, and 50 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery of the analyte should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): This is assessed by analyzing six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): This is assessed by analyzing six replicate samples of the same concentration on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Sample Preparation and Analysis Workflow

Sample_Prep_Workflow cluster_sampling Tablet Sampling cluster_extraction Analyte Extraction cluster_filtration Sample Clarification cluster_analysis HPLC Injection WeighTablets Weigh 20 Tablets GrindTablets Grind to a Fine Powder WeighTablets->GrindTablets WeighPowder Weigh Powder Equivalent to 10 mg API GrindTablets->WeighPowder Dissolve Add Mobile Phase and Sonicate WeighPowder->Dissolve Dilute Dilute to 100 mL Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject

Caption: Step-by-step workflow for sample preparation from tablets.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of d-propoxyphene napsylate hydrate in pharmaceutical dosage forms. The method is simple, rapid, and employs a common C18 column and readily available reagents. The detailed protocol and the explanation of the rationale behind the experimental choices provide a solid foundation for its implementation in a quality control laboratory. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for its intended purpose.

References

  • ResearchGate. (n.d.). A Rapid HPLC Assay for the Determination of Dextro‐propoxyphene Related Substances in Combination with Aspirin, Acetaminophen, and Caffeine in Tablet and Capsule Formulations. Retrieved from [Link]

  • PubChem. (n.d.). Propoxyphene. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • YouTube. (2021, September 10). How to select organic solvent for mobile phase preparation in HPLC. Retrieved from [Link]

  • Elsevier. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Retrieved from [Link]

  • Journal of Chemical Education. (1998). Quantitative HPLC Analysis of an Analgesic/Caffeine Formulation. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • PMC. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2023). Development and validation of RP-HPLC method for quantification of sertraline in nanofiber formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). High Performance Liquid Chromatographic Analysis and Dissolution of Dextropropoxyphene Napsylate with other Analgesics in Capsule Formulations. Retrieved from [Link]

  • Sci-Hub. (1984). Simultaneous determination of acetaminophen and dextropropoxyphene napsylate in pharmaceutical preparations by reverse phase HPLC. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • LABORATORY SERVICES BUREAU. (n.d.). CS-SOP-48 Propoxyphene. Retrieved from [Link]

  • FDA. (n.d.). Sheet1. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Drug Quantitation by UV/Visible Wavelength Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (PONSTAN). Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple HPLC–UV Approach for Rapid Enantioseparation of Cathinones, Pyrovalerones and Other Novel Psychoactive Substances on a 2.5-µm Cellulose Tris-(3,5-dimethylphenyl-carbamate) Column. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

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Application

Application Note: Quantitative Analysis of d-Propoxyphene and its Metabolite, Norpropoxyphene, in Human Urine by GC-MS

Abstract This application note presents a detailed and robust protocol for the simultaneous extraction, identification, and quantification of d-propoxyphene and its major metabolite, norpropoxyphene, from human urine sam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the simultaneous extraction, identification, and quantification of d-propoxyphene and its major metabolite, norpropoxyphene, from human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration. A key aspect of this protocol is the deliberate base-catalyzed rearrangement of the unstable norpropoxyphene to a more chromatographically stable amide form, ensuring accurate and reproducible quantification. The method is validated in accordance with established principles, providing the necessary selectivity, sensitivity, and precision for forensic toxicology, clinical monitoring, and pharmaceutical research applications.

Introduction

d-Propoxyphene is a centrally acting opioid analgesic that has been prescribed for the relief of mild to moderate pain.[1] Following administration, it is extensively metabolized in the liver, primarily through N-demethylation, to its major active metabolite, norpropoxyphene.[1] Norpropoxyphene possesses a significantly longer elimination half-life (30-36 hours) compared to the parent drug (6-12 hours), making it a critical target analyte for monitoring both therapeutic use and potential overdose scenarios.[2]

The quantitative analysis of d-propoxyphene and norpropoxyphene in biological matrices presents analytical challenges. Norpropoxyphene, in particular, is known to be unstable, especially under alkaline conditions used in many extraction procedures, where it can undergo rearrangement and dehydration.[3][4] This instability can lead to inaccurate quantification if not properly addressed. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred confirmatory method for the analysis of drugs of abuse, offering high specificity and sensitivity.[5]

This guide provides a comprehensive, step-by-step protocol that leverages solid-phase extraction for efficient sample preparation and addresses the analytical challenges associated with norpropoxyphene by converting it to a stable amide prior to GC-MS analysis. This approach ensures the integrity and accuracy of the quantitative results, adhering to the rigorous standards expected in bioanalytical method validation.

Principle of the Method

The analytical workflow begins with enzymatic hydrolysis to release conjugated forms of the analytes from the urine matrix. This is followed by a solid-phase extraction (SPE) procedure to isolate the target compounds from endogenous interferences. A crucial step involves the treatment with a strong base, which intentionally and controllably converts the unstable norpropoxyphene into the more stable norpropoxyphene amide, allowing for consistent chromatographic performance.[6][7] The purified and derivatized extract is then analyzed by a GC-MS system operating in Electron Ionization (EI) mode. Quantification is achieved by monitoring specific ions for d-propoxyphene and the norpropoxyphene amide, typically using an appropriate deuterated internal standard to correct for analytical variability.

Materials and Reagents

  • Solvents (HPLC or GC grade): Methanol, Isopropanol, Dichloromethane, Ethyl Acetate

  • Reagents: Ammonium Hydroxide (conc.), Acetic Acid (glacial), Sodium Hydroxide, 100 mM Phosphate Buffer (pH 6.0), β-Glucuronidase

  • Internal Standard (IS): d-Propoxyphene-d7 or other suitable analog.

  • SPE Columns: Mixed-mode cation exchange/hydrophobic solid-phase extraction columns (e.g., Clean Screen® DAU or equivalent).

  • Derivatizing Agent (for reconstitution): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (optional, for improved peak shape if needed). For this primary protocol, reconstitution is in Ethyl Acetate.

  • Control Urine: Certified drug-free human urine.

  • Calibrators and Controls: Prepared by spiking certified reference standards of d-propoxyphene and norpropoxyphene into control urine.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of propoxyphene and its metabolite from biological samples.[6][7] The causality behind this multi-step process is to first isolate the analytes from the complex urine matrix and then to chemically modify the metabolite for analytical stability.

Step 1: Sample Pre-treatment

  • To a 1.0 mL aliquot of urine in a glass test tube, add an appropriate amount of internal standard.

  • Add 1.0 mL of 100 mM phosphate buffer (pH 6.0).

  • If hydrolysis is desired to account for conjugated metabolites, add β-glucuronidase, vortex, and incubate at 60°C for 1 hour.

  • Allow the sample to cool to room temperature.

  • Crucial Step for Norpropoxyphene Stability: Add one drop of 35% sodium hydroxide solution to the urine sample and vortex.[6] This step initiates the base-catalyzed rearrangement of norpropoxyphene to norpropoxyphene amide.

  • Re-adjust the sample pH to 6.0 ± 0.5 using 100 mM monobasic or dibasic sodium phosphate.[6] This ensures optimal binding to the mixed-mode SPE sorbent.

Step 2: SPE Column Conditioning

  • Condition a mixed-mode SPE column by sequentially passing the following solvents:

    • 3 mL of Methanol

    • 3 mL of Deionized Water

    • 3 mL of 100 mM Phosphate Buffer (pH 6.0)

  • Do not allow the column to go dry between conditioning steps.

Step 3: Sample Loading

  • Load the pre-treated urine sample onto the conditioned SPE column at a slow, steady flow rate of 1-2 mL/minute.

Step 4: Column Washing (Interference Removal)

  • Wash the column sequentially to remove endogenous matrix components:

    • 3 mL of Deionized Water

    • 3 mL of 100 mM Acetic Acid

    • 3 mL of Methanol

  • After the final wash, dry the column thoroughly under full vacuum for at least 5 minutes. This step is critical to remove any residual water, which can interfere with the GC analysis.

Step 5: Analyte Elution

  • Elute the analytes from the column using 3 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).

  • Collect the eluate in a clean glass tube.

Step 6: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no greater than 40°C.

  • Reconstitute the dried residue in 100 µL of Ethyl Acetate. Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890 or equivalentProvides reliable and reproducible chromatographic separation.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of drug screening applications.[1][8]
Injector Splitless mode, 250°CEnsures efficient transfer of the analytes onto the column, minimizing thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 120°C, ramp at 15°C/min to 300°C, hold for 5 minA temperature gradient that effectively separates the target analytes from other extracted components.[8]
Mass Spectrometer Agilent 5977 or equivalentA sensitive and specific detector for analyte identification and quantification.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Source Temp. 230°COptimal temperature to maintain ionization efficiency and prevent contamination.
MS Quad Temp. 150°CEnsures stable mass filtering.
Acquisition Mode Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantitative accuracy.
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, SIM mode is recommended for its superior sensitivity and selectivity.

Analyte Retention Time (Approx.) Quantifier Ion (m/z) Qualifier Ions (m/z)
d-Propoxyphene~10.5 min58 208, 266
Norpropoxyphene Amide~11.2 min307 234, 115
Propoxyphene-d7 (IS)~10.5 min64 212, 273

Note: Retention times and ions should be empirically determined and verified on the specific instrument. The base peak at m/z 58 for d-propoxyphene corresponds to the stable dimethylaminoethyl fragment. For norpropoxyphene amide, the molecular ion at m/z 307 is a prominent ion for monitoring.[1]

Method Validation

The described method should be fully validated according to established guidelines (e.g., FDA Bioanalytical Method Validation).[9] Key validation parameters include:

Parameter Typical Acceptance Criteria Example Result
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.998 for both analytes[1]
Range 50 - 2000 ng/mL0 - 2000 ng/mL[1]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10; acceptable precision & accuracyd-Propoxyphene: 90 ng/mL; Norpropoxyphene: 160 ng/mL[1]
Accuracy Within ±15% of nominal value (±20% at LOQ)85-115% of nominal concentrations
Precision (Intra- & Inter-day) RSD ≤ 15% (≤ 20% at LOQ)RSD < 10%
Selectivity No significant interfering peaks at the retention times of analytes in blank matrix from ≥ 6 sourcesNo interference observed
Extraction Recovery Consistent, precise, and reproducible>85% for d-propoxyphene[1]
Matrix Effect Assessed to ensure no significant ion suppression or enhancementNot significant
Stability Analyte stability under various conditions (freeze-thaw, bench-top, etc.)Analytes stable through 3 freeze-thaw cycles

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Urine Sample Collection (+ Internal Standard) B 2. Pre-treatment (NaOH for Rearrangement, pH adjustment to 6.0) A->B D 4. Sample Loading B->D C 3. SPE Column Conditioning (MeOH, H2O, Buffer) C->D E 5. Column Washing (H2O, Acetic Acid, MeOH) D->E F 6. Analyte Elution (DCM/IPA/NH4OH) E->F G 7. Evaporation & Reconstitution (Ethyl Acetate) F->G H 8. GC Injection (Splitless, 250°C) G->H I 9. Chromatographic Separation (DB-5ms Column) H->I J 10. Mass Spectrometric Detection (EI, SIM/Scan Mode) I->J K 11. Data Processing (Quantification) J->K

Caption: Overall workflow from sample preparation to GC-MS analysis.

d-Propoxyphene Fragmentation Pathway

G M Propoxyphene Molecular Ion [C22H29NO2]+ m/z 339 (Not Observed) F1 Fragment m/z 266 M->F1 - C3H5O2 F2 Fragment m/z 208 M->F2 - C8H9O2 F3 Base Peak [C3H8N]+ m/z 58 M->F3 α-cleavage

Caption: Proposed EI fragmentation of d-propoxyphene.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the quantitative analysis of d-propoxyphene and its primary metabolite, norpropoxyphene, in urine. The strategic use of solid-phase extraction ensures a clean sample extract, while the deliberate chemical rearrangement of norpropoxyphene to a stable amide overcomes a significant historical analytical challenge. This protocol, when properly validated, is fit for purpose in diverse settings, including clinical and forensic toxicology, offering the high degree of confidence required for such analyses.

References

  • Rana, S., Moore, C., Vincent, M., Coulter, C., Agrawal, A., & Soares, J. (2006). Determination of propoxyphene in oral fluid. Journal of Analytical Toxicology, 30(8), 516-8. Available at: [Link]

  • Crews, B. A., Mikel, C., Latyshev, S., & Vortherms, R. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 33(7), 379–383. Available at: [Link]

  • Gaillard, Y., & Pépin, G. (1999). Gas Chromatographic Quantitation of Dextropropoxyphene and Norpropoxyphene in Urine after Solid-Phase Extraction. Journal of Analytical Toxicology, 23(6), 487-493. Available at: [Link]

  • Crews, B. A., Mikel, C., Latyshev, S., & Vortherms, R. (2009). Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. PubMed, 33(7), 379-83. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). DARVON® (PROPOXYPHENE HYDROCHLORIDE CAPSULES, USP) PULVULES®. accessdata.fda.gov. Available at: [Link]

  • Moody, D. E., & Ruyan, C. S. (1998). Propoxyphene and Norpropoxyphene Quantitation in the Same Solid-Phase Extraction Using Toxi-Lab Spec VC MP3 System. Journal of Analytical Toxicology, 22(5), 414-419. Available at: [Link]

  • Wolen, R. L., Ziege, E. A., & Gruber, C. M. Jr. (1975). Determination of Propoxyphene and Norpropoxyphene by Chemical Ionization Mass Fragmentography. Clinical Pharmacology & Therapeutics, 17(1), 15-20. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphene. PubChem Compound Database. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). DARVOCET-N® 50 and DARVOCET-N® 100 (PROPOXYPHENE NAPSYLATE AND ACETAMINOPHEN TABLETS, USP). accessdata.fda.gov. Available at: [Link]

  • Chytiri, S., Gika, H., Theodoridis, G., & Raikos, N. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4403. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

Sources

Method

Application Note: A Validated Approach to Sample Preparation of d-Propoxyphene Napsylate Hydrate for Analytical Studies

Introduction: The Analytical Imperative for a Challenging Analyte d-Propoxyphene napsylate is an opioid analgesic that, while withdrawn from many markets due to safety concerns, remains a compound of interest in forensic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Challenging Analyte

d-Propoxyphene napsylate is an opioid analgesic that, while withdrawn from many markets due to safety concerns, remains a compound of interest in forensic analysis, stability studies of existing formulations, and research settings.[1][2] As a monohydrate salt, its analytical characterization requires robust and reliable methods.[3] A critical bottleneck in achieving accurate analytical results is the sample preparation stage. This is primarily due to the compound's distinct physicochemical properties: it is very slightly soluble in water but readily soluble in several organic solvents.[3][4] The napsylate salt form was specifically designed to be less water-soluble than the hydrochloride salt to create more stable formulations and deter intravenous abuse.[2][3]

This application note provides a comprehensive guide for researchers and drug development professionals on the preparation of d-propoxyphene napsylate hydrate samples for analysis by High-Performance Liquid Chromatography (HPLC) and thermal methods. The protocols herein are designed to be self-validating, addressing the challenges of extracting the active pharmaceutical ingredient (API) from complex matrices, such as solid dosage forms, while ensuring the integrity and stability of the analyte. We will delve into the causality behind each step, grounding our recommendations in the fundamental properties of the molecule and established analytical principles.

Physicochemical Properties: The Foundation of a Rational Protocol

Understanding the properties of d-propoxyphene napsylate hydrate is paramount to developing an effective sample preparation strategy. The choices of solvent, extraction technique, and analytical instrumentation are directly dictated by these characteristics.

PropertyValue / DescriptionRationale for Sample Preparation
Molecular Weight 565.74 g/mol (as monohydrate)[3]Essential for calculating concentrations and preparing standards of known molarity.
Appearance Odorless, white crystalline powder with a bitter taste.[3][4]Visual inspection can serve as a preliminary identity check.
Solubility Very slightly soluble in water; Soluble in methanol, ethanol, chloroform, and acetone.[3][4]This is the most critical factor. Methanol and ethanol are ideal primary solvents for extraction due to high solubility and compatibility with reversed-phase HPLC.
Salt Form Naphthalene-2-sulfonic acid salt (napsylate), monohydrate.[2][3]The napsylate moiety contributes to poor aqueous solubility. The hydrate nature means water loss can be observed via thermal analysis (e.g., TGA).[5]
Basic pKa 9.06[1]As a basic compound, its solubility and chromatographic retention can be manipulated by pH. However, direct extraction into a compatible organic solvent is more straightforward.
Stability The napsylate form provides more stable liquid and tablet formulations than the hydrochloride salt.[3][4]This suggests good stability under standard laboratory conditions. Prepared samples for HPLC are noted to be stable for at least 24 hours.[6]

General Workflow for Sample Preparation from Solid Dosage Forms

A successful sample preparation workflow is a systematic process designed to isolate the analyte from its matrix in a form suitable for analysis. The following diagram outlines the logical steps from a solid tablet or capsule to a final, injectable solution for chromatography.

G start Solid Dosage Form (Tablet/Capsule) weigh 1. Weigh & Grind (Composite Sample) start->weigh extract 2. Solvent Extraction (e.g., Methanol) weigh->extract sonicate 3. Sonication / Vortexing (Ensure Complete Dissolution) extract->sonicate separate 4. Separation of Excipients (Centrifuge at 4000 RPM or Filter with 0.45 µm PTFE) sonicate->separate collect 5. Collect Supernatant/Filtrate (API-Rich Stock Solution) separate->collect dilute 6. Dilute to Final Concentration (with Mobile Phase or Diluent) collect->dilute end Final Analytical Solution (Ready for Analysis) dilute->end

Caption: Core workflow for preparing d-propoxyphene napsylate hydrate from solid dosage forms.

Detailed Experimental Protocols

Safety Precaution: d-Propoxyphene is a controlled substance. Handle all materials in accordance with local regulations and safety guidelines. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All preparations should be performed in a well-ventilated area or fume hood.

Protocol 1: Preparation of Stock and Working Standard Solutions
  • Causality: Accurate standard solutions are the bedrock of quantitative analysis. The choice of solvent is dictated by the analyte's solubility and compatibility with the analytical instrument. Methanol is an excellent choice due to its high solvating power for d-propoxyphene napsylate and its common use in HPLC mobile phases.[3][4]

  • Methodology:

    • Accurately weigh approximately 50 mg of d-propoxyphene napsylate hydrate reference standard into a 50 mL Class A volumetric flask.

    • Add approximately 30 mL of HPLC-grade methanol.

    • Sonicate for 10 minutes or until the standard is completely dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly. This yields a 1.0 mg/mL Stock Standard Solution .

    • Prepare working standards by diluting the stock solution with the mobile phase or an appropriate diluent (e.g., 50:50 methanol:water) to achieve the desired concentrations for the calibration curve.

Protocol 2: Sample Preparation from Tablets or Capsules
  • Causality: This protocol is designed to quantitatively extract the API from a complex matrix of excipients (e.g., cellulose, lactose, magnesium stearate) commonly found in tablets.[4] Grinding increases the surface area for efficient extraction, sonication provides the energy for complete dissolution, and filtration/centrifugation removes insoluble excipients that could damage the HPLC column.

  • Methodology:

    • Composite Sample Creation: Weigh and finely powder not fewer than 20 tablets. This ensures a representative sample. For capsules, weigh the contents of at least 20 capsules and mix.

    • Sample Weighing: Accurately weigh a portion of the powder equivalent to one average tablet/capsule dose (e.g., 100 mg of d-propoxyphene napsylate) into a 100 mL volumetric flask.

    • Extraction: Add approximately 70 mL of HPLC-grade methanol to the flask.

    • Dissolution: Cap the flask and sonicate for 20-30 minutes, with intermittent vortexing every 10 minutes, to ensure complete extraction of the API.

    • Equilibration & Dilution: Allow the flask to cool to ambient temperature, then dilute to the mark with methanol and mix well.

    • Clarification: Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 RPM for 10 minutes. Alternatively, filter the solution through a 0.45 µm PTFE syringe filter. Crucially, discard the first 1-2 mL of the filtrate to saturate the filter and prevent analyte loss due to adsorption.

    • Final Dilution: Accurately dilute the clarified supernatant/filtrate with the mobile phase to a final concentration within the validated range of the calibration curve. The solution is now ready for HPLC analysis.

Protocol 3: Sample Preparation for Thermal Analysis (TGA/DSC)
  • Causality: Thermal analysis methods like TGA and DSC are used to characterize the solid-state properties of the API, including its hydration state and melting point.[5][7] Minimal sample preparation is required, but careful handling is necessary to avoid altering the sample's physical form.

  • Methodology:

    • Ensure the instrument is calibrated according to standard procedures.

    • Accurately weigh 3-5 mg of the d-propoxyphene napsylate hydrate powder (either reference standard or from a ground tablet) directly into an appropriate aluminum pan.

    • If using a lid, place it loosely on the pan or pierce it to allow for the escape of volatiles (i.e., water).

    • Place the pan in the instrument autosampler or furnace and begin the analysis using the defined temperature program.

Method Validation & System Suitability: Ensuring Trustworthy Data

The preparation protocols described are designed to produce a sample suitable for analysis. However, the entire analytical method must be validated to be considered reliable. Validation demonstrates that the procedure is fit for its intended purpose.[8] This process must be conducted in accordance with guidelines from regulatory bodies like the FDA and standards outlined in the United States Pharmacopeia (USP).[9][10][11][12]

  • Authoritative Grounding: The validation of the analytical procedure should follow the principles outlined in USP General Chapter <1225> Validation of Compendial Procedures and ICH Q2(R2) Validation of Analytical Procedures .[8][13][14][15] These documents provide a framework for assessing key performance characteristics.

  • Key Validation Parameters:

    • Specificity: The ability to measure the analyte accurately in the presence of other components, such as excipients or degradation products.[16][17] This is demonstrated by analyzing a placebo sample spiked with the API and showing no interfering peaks.

    • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range (e.g., 80-120% of the target concentration for an assay).[13][14]

    • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked placebo samples.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

Typical HPLC System Suitability ParametersAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good chromatographic separation.
% RSD of Replicate Injections ≤ 2.0%Demonstrates the precision of the injection system and the stability of the prepared standard.

References

  • U.S. Food and Drug Administration. (2009). Darvocet-N 50 and Darvocet-N 100 (propoxyphene napsylate and acetaminophen tablets) Label. [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphene. PubChem Compound Summary for CID 10100. [Link]

  • Wikipedia. (n.d.). Dextropropoxyphene. [Link]

  • U.S. Food and Drug Administration. (n.d.). DARVON-N® (PROPOXYPHENE NAPSYLATE TABLETS, USP) Label. [Link]

  • Pohland, A., & Sullivan, H. R. (1990). Method of preparing d-propoxyphene.
  • Hanna, G. M. (2008). A Rapid HPLC Assay for the Determination of Dextro-propoxyphene Related Substances in Combination with Aspirin, Acetaminophen, and Caffeine in Tablet and Capsule Formulations. Journal of Liquid Chromatography & Related Technologies, 31(15), 2305-2321. [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Rana, S., et al. (2006). Determination of propoxyphene in oral fluid. Journal of Analytical Toxicology, 30(8), 516-518. [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Investigations of a Dog blog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. [Link]

  • Wotring, V. E. (2015). Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station. The AAPS Journal, 18(1), 210-216. [Link]

  • Pyzalska, M., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 973. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Al-Asmari, A. I., et al. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 28(14), 5433. [Link]

  • Szeleszczuk, O., & Pisklak, D. M. (2019). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 24(18), 3352. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lee, H. M., Scott, E. G., & Pohland, A. (1959). Studies on the metabolic degradation of propoxyphene. Journal of Pharmacology and Experimental Therapeutics, 125(1), 14-18. [Link]

Sources

Application

d-Propoxyphene napsylate hydrate chiral separation techniques

An Application Guide to the Enantioselective Analysis of d-Propoxyphene Napsylate Hydrate Authored by: A Senior Application Scientist Abstract d-Propoxyphene, the dextrorotatory enantiomer of propoxyphene, is a mild opio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Analysis of d-Propoxyphene Napsylate Hydrate

Authored by: A Senior Application Scientist

Abstract

d-Propoxyphene, the dextrorotatory enantiomer of propoxyphene, is a mild opioid analgesic, whereas its levorotatory counterpart, levopropoxyphene, functions as an antitussive agent.[1][2] This stark difference in pharmacological activity underscores the critical importance of stereospecific analytical methods in the development and quality control of d-propoxyphene drug products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the characterization of stereoisomeric composition, requiring robust, validated methods to ensure the identity, purity, and quality of chiral drugs.[3] This guide provides a comprehensive overview and detailed protocols for the chiral separation of d-propoxyphene, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques.

The Principle of Chiral Recognition in Chromatography

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates a chiral environment. In chromatographic methods, this is most commonly achieved directly by using a Chiral Stationary Phase (CSP).[4][5] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

The differential stability of these diastereomeric complexes leads to different retention times, enabling separation.[4] For a successful chiral separation, a minimum of three points of interaction between the analyte and the CSP are generally required. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively contribute to the chiral recognition mechanism.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and widely used for a broad range of chiral compounds, including propoxyphene.[6][7]

cluster_0 Chiral Separation Principle Racemic Mixture Racemic Mixture Chiral Column (CSP) Chiral Column (CSP) Racemic Mixture->Chiral Column (CSP) Introduction Separated Enantiomers Separated Enantiomers Chiral Column (CSP)->Separated Enantiomers Differential Interaction (Formation of transient diastereomers) Detector Detector Separated Enantiomers->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal

Caption: General workflow of chiral separation using a Chiral Stationary Phase (CSP).

Core Techniques for d-Propoxyphene Chiral Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for the enantioselective analysis of chiral pharmaceuticals.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely established technique. Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development.[9] Polysaccharide-based CSPs are particularly effective under normal-phase conditions for many compounds.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It is often considered a "green" technology due to the significant reduction in organic solvent consumption.[10] SFC frequently provides faster separations and higher efficiency compared to HPLC, making it ideal for high-throughput screening.[11]

Application Protocol 1: Chiral Purity of d-Propoxyphene by HPLC

This protocol details a method for determining the enantiomeric purity of d-propoxyphene using a polysaccharide-based CSP. This method is adapted from established principles for separating propoxyphene and related structures.[6][12]

Objective

To separate and quantify the enantiomers of propoxyphene to determine the chiral purity of d-propoxyphene napsylate hydrate active pharmaceutical ingredient (API).

Materials and Reagents
  • d-Propoxyphene Napsylate Hydrate Reference Standard and Sample

  • l-Propoxyphene Reference Standard

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (Reagent Grade)

  • Dichloromethane (ACS Grade)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Instrumentation
  • HPLC system with isocratic pump, autosampler, and UV detector.

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) coated on silica gel, 5 µm, 4.6 x 250 mm, or equivalent polysaccharide-based CSP.

Sample Preparation: Conversion to Free Base

Due to the poor solubility of propoxyphene salts in typical normal-phase mobile phases, conversion to the free base is often necessary for optimal chromatography.[12]

  • Accurately weigh approximately 25 mg of d-propoxyphene napsylate hydrate into a separatory funnel.

  • Dissolve in 20 mL of deionized water.

  • Add 5 mL of 1N NaOH to basify the solution (pH > 10).

  • Extract the aqueous layer three times with 15 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the resulting residue in 10 mL of the mobile phase to obtain a final concentration of approximately 2.5 mg/mL.

Chromatographic Conditions
ParameterConditionRationale
Column Chiralcel® OD-H, 5 µm, 4.6 x 250 mmProven selectivity for propoxyphene enantiomers through hydrogen bonding and π-π interactions.[6]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)Hexane provides a non-polar base, IPA acts as the polar modifier to control retention, and DEA is a basic additive that improves peak shape for amine-containing analytes by minimizing tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25°CEnsures consistent retention times and selectivity.
Detection UV at 254 nmPropoxyphene contains phenyl rings, which provide strong chromophores for UV detection.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
System Suitability

Prepare a solution containing both d- and l-propoxyphene. The system is deemed suitable for use if the resolution between the two enantiomer peaks is not less than 2.0.

Data Analysis

The enantiomeric excess (% e.e.) is calculated using the peak areas from the chromatogram: % e.e. = [ (Aread-propoxyphene - Areal-propoxyphene) / (Aread-propoxyphene + Areal-propoxyphene) ] x 100

cluster_1 HPLC Protocol Workflow Start Start SamplePrep Sample Preparation (Salt to Free Base) Start->SamplePrep SystemSetup HPLC System Setup (Install Column, Equilibrate) SamplePrep->SystemSetup SST System Suitability Test (Resolution > 2.0) SystemSetup->SST Analysis Inject Sample & Acquire Data SST->Analysis DataProcessing Integrate Peaks & Calculate % e.e. Analysis->DataProcessing End End DataProcessing->End

Caption: Step-by-step workflow for the HPLC-based chiral separation of d-propoxyphene.

Application Protocol 2: High-Throughput Chiral Separation by SFC

SFC offers a significant advantage in speed and reduced environmental impact, making it a superior choice for routine analysis and high-throughput environments.[10][13]

Objective

To develop a rapid and efficient method for the chiral separation of propoxyphene enantiomers using SFC.

Materials and Reagents
  • d-Propoxyphene Napsylate Hydrate and l-Propoxyphene standards

  • Methanol (SFC Grade)

  • Isopropylamine (IPA) (Reagent Grade)

  • Carbon Dioxide (SFC Grade)

Instrumentation
  • SFC system equipped with a back pressure regulator, CO₂ pump, modifier pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Chiral Column: Chiralcel® OZ-H (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 5 µm, 4.6 x 150 mm, or equivalent immobilized polysaccharide CSP. Immobilized CSPs are preferred for their enhanced durability with a wider range of solvents.

Sample Preparation
  • Accurately weigh and dissolve d-propoxyphene napsylate hydrate in methanol to a final concentration of 1.0 mg/mL.

  • Unlike normal-phase HPLC, the napsylate salt is often soluble in the alcoholic co-solvents used in SFC, potentially eliminating the need for conversion to the free base. A small feasibility study should be conducted.

Chromatographic Conditions
ParameterConditionRationale
Column Chiralcel® OZ-H, 5 µm, 4.6 x 150 mmImmobilized polysaccharide CSPs offer broad selectivity and robustness in SFC.
Mobile Phase A: Supercritical CO₂B: Methanol with 0.2% IsopropylamineCO₂ is the primary eluent. Methanol is a strong polar co-solvent that modulates retention. Isopropylamine is a basic additive to ensure sharp, symmetrical peaks for the basic analyte.[14]
Gradient/Isocratic Isocratic: 15% BAn isocratic method is simpler and more robust for QC environments. The percentage of co-solvent is optimized to achieve resolution in a short time.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[10]
Back Pressure 150 barMaintained to ensure the CO₂ remains in a supercritical state.
Column Temperature 35°CA common temperature for SFC separations, slightly above the critical temperature of CO₂.[13]
Detection UV at 230 nmWavelength can be optimized for maximum sensitivity.
Injection Volume 5 µL
Method Comparison
FeatureHPLC MethodSFC Method
Typical Run Time 10-15 minutes3-5 minutes
Solvent Consumption High (primarily n-Hexane)Low (primarily recycled CO₂)
Sample Prep More complex (salt to base conversion)Simpler (direct dissolution)
Throughput ModerateHigh
Environmental Impact HigherLower ("Greener")

Method Validation and Regulatory Considerations

Any analytical method used for quality control must be validated according to ICH Q2(R1) guidelines.[15] The FDA's policy on stereoisomeric drugs states that applications for enantiomeric drugs should include a stereochemically specific identity test and a selective assay.[3]

Key Validation Parameters:

  • Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its counterpart and any other potential impurities.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The profound differences in the pharmacological effects of propoxyphene enantiomers necessitate rigorous and reliable chiral separation techniques. Both HPLC and SFC, particularly with polysaccharide-based chiral stationary phases, provide effective means to ensure the stereochemical purity of d-propoxyphene napsylate hydrate. While HPLC is a well-established and robust method, SFC presents a compelling modern alternative, offering significantly higher throughput and a superior environmental profile. The choice of technique will depend on the specific laboratory needs, balancing considerations of existing instrumentation, sample throughput requirements, and sustainability goals. The protocols provided herein serve as a validated starting point for developing and implementing these critical analytical controls in a drug development or quality control setting.

References

  • Chiralpedia. (n.d.). Propoxyphene. Retrieved from [Link][1]

  • MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link][9]

  • MDPI. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link][8]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link][4]

  • Elsevier. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link][13]

  • UNCW Institutional Repository. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. Retrieved from [Link][6]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link][7]

  • ResearchGate. (2001). Determination of enantiomeric excess of dextropropoxyphene and α-(+)-oxyphene by chiral high-performance liquid chromatography. Retrieved from [Link][12]

  • PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link][16]

  • YouTube. (2020). Pharmaceutically Important Enantiomers,(Part-5) Dextro & Levo Propoxyphene. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2023). Stereoselective recognition of morphine enantiomers by μ-opioid receptor. Retrieved from [Link][17]

  • LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link][11]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link][18]

  • National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link][19]

  • ClinPGx. (n.d.). Propoxyphene. Retrieved from [Link][20]

  • National Institutes of Health (NIH). (n.d.). Propoxyphene. PubChem. Retrieved from [Link][21]

  • National Institutes of Health (NIH). (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link][5]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dextropropoxyphene. Retrieved from [Link][22]

  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link][3]

  • ResearchGate. (2009). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. Retrieved from [Link][14]

  • Health Canada. (2000). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform. Retrieved from [Link][23]

  • InTechOpen. (n.d.). Chiral Drug Separation. Retrieved from [Link][24]

  • PubMed Central. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link][25]

  • International Council for Harmonisation (ICH). (n.d.). ICH Q2(R1) Validation of Analytical Procedures. Retrieved from [Link][15]

  • USP. (n.d.). USP Monographs: Propoxyphene Hydrochloride. Retrieved from [Link][26]

  • National Institutes of Health (NIH). (2024). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. Retrieved from [Link][27]

  • ACS Publications. (1992). FDA issues flexible policy on chiral drugs. Retrieved from [Link][28]

  • ResearchGate. (2024). Electrochemical enantioselective sensor for effective recognition of tryptophan isomers. Retrieved from [Link][29]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link][10]

Sources

Method

Application Note &amp; Protocol: In Vitro Opioid Receptor Binding Assay for d-Propoxyphene Napsylate Hydrate

Introduction: Characterizing the Opioid Activity of d-Propoxyphene d-Propoxyphene is a synthetic opioid analgesic that has been used for the relief of mild to moderate pain. Its mechanism of action, like other opioids, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing the Opioid Activity of d-Propoxyphene

d-Propoxyphene is a synthetic opioid analgesic that has been used for the relief of mild to moderate pain. Its mechanism of action, like other opioids, is primarily mediated through its interaction with opioid receptors in the central nervous system (CNS). The napsylate hydrate salt form offers specific pharmaceutical formulation advantages. Understanding the binding affinity and selectivity of d-Propoxyphene for the different opioid receptor subtypes (μ, δ, and κ) is crucial for elucidating its pharmacological profile, including its therapeutic efficacy and potential side effects.

This document provides a detailed protocol for conducting an in vitro radioligand binding assay to determine the binding affinity (Ki) of d-propoxyphene napsylate hydrate for the μ-opioid receptor (MOR). This assay is a fundamental tool in drug discovery and development, allowing for the quantitative assessment of a compound's interaction with its molecular target.

The principle of this competitive binding assay is to measure the ability of d-propoxyphene to displace a radiolabeled ligand that is known to bind to the opioid receptor with high affinity and specificity. The concentration-dependent displacement of the radioligand by the test compound allows for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.

Materials and Reagents

Equipment
  • Centrifuge, refrigerated

  • Homogenizer (e.g., Polytron)

  • Liquid scintillation counter

  • Cell harvester

  • pH meter

  • Vortex mixer

  • Pipettes (P20, P200, P1000)

  • 96-well microplates

Biological Materials
  • Cell membranes from a stable cell line overexpressing the human μ-opioid receptor (hMOR). Commercially available sources include PerkinElmer and MilliporeSigma.

  • Alternatively, rodent brain tissue (e.g., rat brain cortex) can be used as a source of native opioid receptors.

Chemicals and Reagents
  • d-Propoxyphene napsylate hydrate: Test compound.

  • [³H]-DAMGO: ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin) - A high-affinity, selective radioligand for the μ-opioid receptor.

  • Naloxone: A non-selective opioid receptor antagonist, used to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for radiochemical counting (e.g., Ultima Gold™).

  • Bovine Serum Albumin (BSA): To reduce non-specific binding of the radioligand to the assay tubes.

  • Distilled, deionized water.

Experimental Protocol

Preparation of Reagents
  • Assay Buffer (50 mM Tris-HCl, pH 7.4): Dissolve Tris base in distilled water, adjust the pH to 7.4 with HCl at room temperature, and bring to the final volume.

  • d-Propoxyphene Napsylate Hydrate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made in the assay buffer.

  • [³H]-DAMGO Working Solution: Dilute the radioligand stock solution in assay buffer to the desired final concentration. The final concentration should be approximately equal to its Kd value for the μ-opioid receptor to ensure optimal assay conditions.

  • Naloxone Solution: Prepare a high-concentration solution (e.g., 10 µM final concentration) in assay buffer to determine non-specific binding.

Membrane Preparation (from cell culture)
  • Harvest cells expressing hMOR and centrifuge at low speed.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold homogenization buffer.

  • Repeat the centrifugation and resuspension steps.

  • Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay

The following steps should be performed in a 96-well plate format.

  • Assay Setup: To each well, add the following in the specified order:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of Naloxone solution (final concentration 10 µM).

    • d-Propoxyphene Competition: 50 µL of d-Propoxyphene napsylate hydrate at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Add Radioligand: Add 50 µL of the [³H]-DAMGO working solution to all wells.

  • Add Membranes: Add 100 µL of the prepared membrane suspension (containing a predetermined optimal amount of protein, e.g., 10-20 µg) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filtermat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantification: Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Ligands, Drug) Setup Plate Setup: Total, NSB, Test Compound Reagents->Setup Membranes Prepare Receptor Membranes Add_Mem Add Membranes (Initiate Binding) Membranes->Add_Mem Add_Radio Add [³H]-DAMGO (Radioligand) Setup->Add_Radio Add_Radio->Add_Mem Incubate Incubate (Reach Equilibrium) Add_Mem->Incubate Harvest Harvest & Wash (Separate Bound/Free) Incubate->Harvest Count Scintillation Counting (Measure Radioactivity) Harvest->Count Analyze Calculate IC₅₀ & Ki (Data Analysis) Count->Analyze

Figure 1: Workflow for the competitive opioid receptor binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the d-propoxyphene concentration. The percentage of specific binding is calculated as: (Binding in presence of drug - NSB) / (Total Binding - NSB) * 100.

  • Determine IC₅₀:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of d-propoxyphene that displaces 50% of the specifically bound radioligand. This value is determined by non-linear regression analysis of the competition curve using software such as GraphPad Prism.

  • Calculate Ki (Inhibitory Constant):

    • The Ki value represents the binding affinity of the test compound for the receptor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Representative Data

The following table presents hypothetical binding affinity data for d-propoxyphene at the three main opioid receptor subtypes.

Receptor SubtypeRadioligandd-Propoxyphene Ki (nM)
μ (mu)[³H]-DAMGO50 - 100
δ (delta)[³H]-DPDPE> 1000
κ (kappa)[³H]-U69593> 1000

Note: These are representative values and actual results may vary depending on the specific experimental conditions.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the assay results, the following quality control measures should be implemented:

  • Receptor Saturation: The concentration of the radioligand should be close to its Kd to ensure adequate specific binding without excessive non-specific binding.

  • Equilibrium Conditions: The incubation time should be sufficient to ensure that the binding reaction has reached equilibrium. This can be determined through time-course experiments.

  • Protein Linearity: The amount of membrane protein used should be within the linear range of the assay, where the specific binding is proportional to the protein concentration.

  • Reference Compounds: A known reference compound with established affinity for the μ-opioid receptor should be included in each assay to validate the assay performance.

Conclusion

This application note provides a comprehensive and robust protocol for determining the in vitro binding affinity of d-propoxyphene napsylate hydrate for the μ-opioid receptor. By following this detailed methodology and incorporating the recommended quality control measures, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of this and other opioid compounds.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Anal. Biochem., 72, 248–254.[Link]

  • GraphPad Software. (n.d.). Ki from IC50. GraphPad Software, LLC.[Link]

Application

Application Note: A Comprehensive Protocol for the Stability Testing of d-Propoxyphene Napsylate Hydrate

Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Stability Assessment of d-Propoxyphene Napsylate Hydrate d-Propoxyphene napsylate hydrate is the salt form of a synt...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Stability Assessment of d-Propoxyphene Napsylate Hydrate

d-Propoxyphene napsylate hydrate is the salt form of a synthetic opioid analgesic.[1] Historically, it was prescribed for mild to moderate pain relief. The napsylate salt was specifically developed to offer greater stability in liquid and solid dosage forms compared to its hydrochloride counterpart.[1] Although d-propoxyphene has been withdrawn from many markets due to concerns about cardiac side effects, the principles of its stability testing remain a vital case study for structurally similar compounds containing ester and tertiary amine functionalities.[2]

The purpose of stability testing, as mandated by regulatory bodies and outlined in the International Council for Harmonisation (ICH) guidelines, is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This data is foundational for determining re-test periods, shelf life, and recommended storage conditions.[3]

This application note provides a detailed protocol for conducting forced degradation studies on d-propoxyphene napsylate hydrate. Forced degradation, or stress testing, is a critical component of the drug development process used to identify likely degradation products and establish the degradation pathways of the molecule.[4] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the purity, potency, and safety of a drug product throughout its lifecycle.

Molecular Stability Profile of d-Propoxyphene Napsylate Hydrate

The chemical structure of d-propoxyphene, (αS,1R)-α-[2-(Dimethylamino)-1-methylethyl]-α-phenylphenethyl propionate, contains several functional groups susceptible to chemical degradation.[1] Understanding these vulnerabilities is key to designing a meaningful stability testing protocol.

  • Ester Linkage: The propionate ester is a primary site for hydrolysis. Under both acidic and basic conditions, this bond can be cleaved, yielding propionic acid and the corresponding alcohol derivative. Metabolites arising from ester hydrolysis have been observed in vivo.[5]

  • Tertiary Amine: The dimethylamino group is susceptible to oxidation, potentially forming an N-oxide. Amines are known to be susceptible to electron transfer oxidation.[1]

  • N-Demethylation: In vivo, the major metabolic pathway is N-demethylation to norpropoxyphene, mediated by cytochrome P450 enzymes.[6][7] While primarily a metabolic process, the potential for this degradation under certain chemical stress conditions should be considered.

The following diagram illustrates the potential degradation pathways for d-propoxyphene.

G cluster_main d-Propoxyphene Napsylate Hydrate cluster_degradation Potential Degradation Products API d-Propoxyphene Hydrolysis_Product Propionic Acid + α-[2-(Dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol API->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product d-Propoxyphene N-Oxide API->Oxidation_Product Oxidation (e.g., H₂O₂) Demethylation_Product Norpropoxyphene API->Demethylation_Product N-Demethylation G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Data Interpretation Prep_Stock Prepare 1 mg/mL Stock Solution Prep_Samples Prepare Samples for Each Stress Condition Prep_Stock->Prep_Samples Prep_Control Prepare Control Samples Prep_Stock->Prep_Control Acid Acidic Hydrolysis Prep_Samples->Acid Base Basic Hydrolysis Prep_Samples->Base Oxidation Oxidative Degradation Prep_Samples->Oxidation Thermal Thermal Stress Prep_Samples->Thermal Photo Photolytic Stress Prep_Samples->Photo HPLC Analyze via Stability- Indicating HPLC Method Prep_Control->HPLC Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Neutralize->HPLC Data Calculate % Degradation and Mass Balance HPLC->Data Identify Identify & Characterize Degradation Products Data->Identify

Sources

Method

d-Propoxyphene napsylate hydrate forced degradation study design

Application Note: A-2026-01 Forced Degradation Study Design for d-Propoxyphene Napsylate Hydrate Abstract This application note provides a comprehensive and detailed protocol for conducting a forced degradation study of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-2026-01

Forced Degradation Study Design for d-Propoxyphene Napsylate Hydrate

Abstract

This application note provides a comprehensive and detailed protocol for conducting a forced degradation study of d-propoxyphene napsylate hydrate. The objective is to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method crucial for regulatory submissions and ensuring drug product quality. This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.

Introduction

d-Propoxyphene is an opioid analgesic that has been used for the treatment of mild to moderate pain.[1] It is the dextro-isomer of propoxyphene that possesses the analgesic properties.[2] The napsylate salt exists as a monohydrate and is a white crystalline powder, which is very slightly soluble in water.[3] Although it has been withdrawn from some markets due to cardiac concerns, understanding its stability profile remains critical for regions where it may still be available or for forensic and research purposes.[1]

Forced degradation, or stress testing, is a critical component of the drug development process. As outlined in ICH guideline Q1A(R2), these studies help to:

  • Elucidate the intrinsic stability of the drug molecule.[4]

  • Identify likely degradation products and establish degradation pathways.[5]

  • Develop and validate a stability-indicating analytical method.[4]

  • Discern the effects of environmental factors like light, heat, humidity, and pH.[6]

This document provides a robust framework for designing and executing a forced degradation study on d-propoxyphene napsylate hydrate.

Scientific Rationale and Strategy

The core of a successful forced degradation study lies in subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20%.[6] This range is optimal because it is significant enough to produce and detect degradation products without leading to secondary or tertiary degradation that can complicate the analysis.[7]

Our strategy involves exposing d-propoxyphene napsylate hydrate to five key stress conditions as mandated by ICH guidelines: acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[6]

G StockSol StockSol Acid Acid StockSol->Acid Base Base StockSol->Base Oxidation Oxidation StockSol->Oxidation Photo Photo StockSol->Photo Neutralize Neutralize Acid->Neutralize Base->Neutralize Dilute Dilute Oxidation->Dilute Photo->StockSol Dissolve for analysis API API Thermal Thermal API->Thermal Thermal->StockSol Dissolve for analysis LCMS LCMS Pathway Pathway LCMS->Pathway HPLC HPLC Method Method HPLC->Method

Materials and Equipment

  • Drug Substance: d-Propoxyphene Napsylate Hydrate (Reference Standard and Test Batch)

  • Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Ammonium Bicarbonate, Purified Water.

  • Equipment: Analytical Balance, pH Meter, HPLC system with UV/PDA detector, LC-MS/MS system, Photostability Chamber, Temperature-controlled Oven, Water Bath, Volumetric flasks, Pipettes.

Experimental Protocols

Preparation of Stock Solution

A primary stock solution of d-propoxyphene napsylate hydrate is prepared to a concentration of 1 mg/mL.

Protocol:

  • Accurately weigh 25 mg of d-propoxyphene napsylate hydrate and transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of methanol and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up to the mark with the 50:50 methanol/water diluent and mix thoroughly.

Forced Degradation Conditions

For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples. Time points should be selected to achieve the target 5-20% degradation (e.g., 0, 2, 4, 8, 24 hours).

Rationale: To assess susceptibility to degradation in an acidic environment, which can occur in the gastrointestinal tract or due to acidic excipients.

Protocol:

  • Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL flask.

  • Add 5 mL of 0.1 M HCl.

  • Reflux the solution at 60°C in a water bath.

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent volume of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

Rationale: To evaluate stability in alkaline conditions. The ester linkage in d-propoxyphene is a likely target for base-catalyzed hydrolysis.[1]

Protocol:

  • Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL flask.

  • Add 5 mL of 0.1 M NaOH.

  • Reflux the solution at 60°C in a water bath.

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent volume of 0.1 M HCl.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Rationale: To test the drug's susceptibility to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents in excipients. The tertiary amine in the d-propoxyphene structure is a potential site for oxidation.

Protocol:

  • Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL flask.

  • Add 5 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • At each time point, withdraw an aliquot and dilute with the mobile phase to the target concentration.

Rationale: To assess the stability of the drug substance in its solid state at elevated temperatures, simulating potential manufacturing or storage excursions.

Protocol:

  • Spread a thin layer of d-propoxyphene napsylate hydrate powder in a petri dish.

  • Place the dish in a temperature-controlled oven at 80°C.

  • At each time point, withdraw a sample of the powder.

  • Prepare a solution of the stressed powder at 1 mg/mL and dilute appropriately for HPLC analysis.

Rationale: To determine if the drug is light-sensitive, which informs packaging and storage requirements. This must be conducted according to ICH Q1B guidelines.[5]

Protocol:

  • Expose both the solid drug substance and the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the exposure, analyze the samples. The solid sample should be dissolved and diluted, while the solution sample is diluted directly for HPLC analysis.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is developed and validated to separate d-propoxyphene from all its degradation products.[8][9]

Proposed HPLC Conditions
ParameterConditionJustification
Column XBridge™ Shield RP18 (4.6 x 150 mm, 3.5 µm)Provides good peak shape for basic compounds and robust performance.[10]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0)B: AcetonitrileA slightly basic pH can improve the peak shape of the amine-containing analyte.
Gradient Time (min)%B
030
1570
2070
2130
2530
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 230 nmProvides good sensitivity for the aromatic rings in the molecule.
Injection Volume 10 µL
Column Temp. 30°CEnsures reproducible retention times.
Method Validation

The analytical method must be validated to demonstrate it is stability-indicating. This involves assessing:

  • Specificity: The ability to resolve the main peak from all degradation products. Peak purity analysis using a PDA detector is essential.

  • Linearity, Accuracy, and Precision: Performed as per standard validation protocols.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): To determine the sensitivity of the method for impurities.

Identification of Degradation Products

Mass spectrometry is the preferred confirmatory method for identifying unknown degradation products.[11]

Protocol:

  • Analyze the stressed samples using an LC-MS/MS system.

  • Obtain the mass-to-charge ratio (m/z) of the parent drug and each degradation product.

  • Perform fragmentation (MS/MS) studies on the degradation products to elucidate their structures. The primary metabolic pathway for propoxyphene is N-demethylation to norpropoxyphene, which is a likely degradation product.[12][13][14] Ester hydrolysis is another anticipated pathway.[1]

Summary of Stress Conditions and Data Presentation

The results of the forced degradation study should be compiled in a clear, tabular format.

Stress ConditionReagent/ConditionTime (hrs)% DegradationNo. of DegradantsObservations (Major Degradant Rt)
Control Unstressed000N/A
Acid Hydrolysis 0.1 M HCl, 60°C24DataDataData
Base Hydrolysis 0.1 M NaOH, 60°C8DataDataData
Oxidation 3% H₂O₂, RT24DataDataData
Thermal 80°C (Solid)48DataDataData
Photolytic ICH Q1B Conditions-DataDataData

Conclusion

This application note details a systematic and scientifically sound approach to conducting a forced degradation study on d-propoxyphene napsylate hydrate. By following these protocols, researchers can effectively identify potential degradation products, establish degradation pathways, and develop a validated, stability-indicating HPLC method. This information is fundamental to understanding the stability profile of the drug substance and is a prerequisite for regulatory filings and ensuring the quality, safety, and efficacy of the final drug product.[15]

References

  • PubChem. Propoxyphene. National Institutes of Health.

  • PharmGKB. propoxyphene. Clinical Pharmacogenetics Implementation Consortium.

  • European Medicines Agency. ICH Q1A (R2) Stability Testing of new Drug Substances and Products.

  • Wikipedia. Dextropropoxyphene.

  • U.S. Food and Drug Administration. DARVON-N® (PROPOXYPHENE NAPSYLATE TABLETS, USP) Label.

  • International Council for Harmonisation. ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

  • Fisher Scientific. DRITM Propoxyphene Assay.

  • ResearchGate. Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch.

  • PubChem. Propoxyphene napsylate anhydrous. National Institutes of Health.

  • International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

  • LABORATORY SERVICES BUREAU. CS-SOP-48 Propoxyphene.

  • Resolve Mass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • PubMed. Propoxyphene: Pathways of Metabolism in Man and Laboratory Animals.

  • ResearchGate. Propoxyphene (Dextropropoxyphene): A Critical Review of a Weak Opioid Analgesic That Should Remain in Antiquity.

  • Veeprho. Stress Testing Study Design.

  • YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.

  • National Center for Biotechnology Information. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

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Application

Application Notes &amp; Protocols: The Use of d-Propoxyphene Napsylate Hydrate in Preclinical Models of Pain

DISCLAIMER AND HISTORICAL CONTEXT: d-Propoxyphene, a centrally-acting opioid analgesic, was withdrawn from the market in the United States (2010) and Europe due to significant safety concerns, primarily related to seriou...

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER AND HISTORICAL CONTEXT: d-Propoxyphene, a centrally-acting opioid analgesic, was withdrawn from the market in the United States (2010) and Europe due to significant safety concerns, primarily related to serious and potentially fatal cardiac arrhythmias.[1][2][3] New data revealed that even at therapeutic doses, propoxyphene and its primary metabolite, norpropoxyphene, can cause significant changes to the electrical activity of the heart (e.g., prolonged QT interval).[1] This document is intended for historical and comparative research purposes only. Its use in new preclinical research is strongly discouraged due to these well-documented cardiotoxic effects and the availability of safer, more effective analgesics. Researchers must adhere to all institutional and federal regulations regarding the handling of controlled substances, as d-propoxyphene is classified as a DEA Schedule IV narcotic.[4][5][6]

Introduction: A Legacy Analgesic in Pain Research

d-Propoxyphene is the dextro-isomer of propoxyphene and is responsible for the compound's analgesic effects.[4] Structurally similar to methadone, it was developed for the management of mild to moderate pain.[4][7] The napsylate salt form differs from the hydrochloride salt in that it is less soluble and less bitter, which offered advantages in formulation.[8]

Historically, d-propoxyphene served as a tool in animal models to investigate the mechanisms of centrally-mediated analgesia. Understanding its pharmacological profile and its performance in classical nociceptive assays provides a valuable baseline for evaluating novel compounds and for interpreting legacy data. However, its complex pharmacological profile, including off-target effects, and its ultimate clinical failure underscore the importance of comprehensive safety pharmacology in drug development.

Scientific Foundation: Mechanism of Action

d-Propoxyphene's primary analgesic activity is derived from its function as a mu-opioid receptor (MOR) agonist in the central nervous system (CNS).[4]

  • Primary Opioid Agonism: Binding of d-propoxyphene to MORs on neuronal membranes initiates a G-protein-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and downstream modulation of ion channels. The ultimate effect is hyperpolarization of the neuron and inhibition of neurotransmitter release (e.g., substance P, glutamate), which blunts the transmission of nociceptive signals.

  • Secondary Mechanisms & Toxicities: Beyond its opioid activity, d-propoxyphene and its metabolite norpropoxyphene exhibit other significant pharmacological actions that are critical to understand, as they contribute to its toxicity profile:

    • Sodium Channel Blockade: Both compounds inhibit voltage-gated sodium channels, producing a local anesthetic effect.[9][10] Norpropoxyphene is approximately twice as potent as propoxyphene in this regard.[9][10]

    • hERG Potassium Channel Blockade: Crucially, both propoxyphene and norpropoxyphene are potent inhibitors of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[9] This inhibition disrupts cardiac repolarization, leading to QT interval prolongation and a high risk of fatal arrhythmias like Torsades de Pointes.[1]

Mu_Opioid_Receptor_Signaling cluster_neuron Presynaptic Neuron dProp d-Propoxyphene MOR Mu-Opioid Receptor (MOR) dProp->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates Vesicle Vesicle (Substance P, Glutamate) AC->Vesicle cAMP Ca_channel->Vesicle Ca2+ Influx K_channel->MOR K+ Efflux (Hyperpolarization) Synapse Synaptic Cleft Vesicle->Synapse Release Inhibited Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Reduced Signal Transmission

Caption: Mu-opioid receptor signaling cascade initiated by d-propoxyphene.

Pharmacokinetic & Pharmacodynamic Profile

The metabolic profile of d-propoxyphene is a critical factor in its toxicity. The long half-life of its active and cardiotoxic metabolite, norpropoxyphene, leads to accumulation with repeated dosing.

ParameterDescriptionAnimal Model Considerations
Absorption Readily absorbed after oral administration.Oral gavage (p.o.) is a common route. Peak plasma concentrations in humans are reached in 2-2.5 hours.[10]
Distribution Large volume of distribution (16 L/kg in humans); approximately 80% protein-bound.[10]High distribution suggests CNS penetration necessary for central analgesic effects.
Metabolism Extensive first-pass metabolism, primarily via N-demethylation by CYP3A4 enzymes in the liver and intestine.[10]The primary metabolite is norpropoxyphene , which is also pharmacologically active.
Excretion Primarily renal.The half-life of propoxyphene is 6-12 hours in humans, while norpropoxyphene's half-life is a much longer 30-36 hours.[10] This leads to accumulation and increased toxicity risk.
Active Metabolite Norpropoxyphene exhibits opioid activity but is also a potent sodium and hERG channel blocker, contributing significantly to cardiotoxicity.[11]Studies in rodents must account for the effects of both the parent drug and this long-lasting, toxic metabolite.

Application in Animal Models of Nociception

d-Propoxyphene's central mechanism of action makes it most effective in models of acute thermal pain that have a significant supraspinal component.

Preclinical_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A1 Animal Acclimatization (e.g., 1 week) A2 Randomization & Grouping (Vehicle, Standard, Test Article) A1->A2 A3 Baseline Nociceptive Testing (Optional, for threshold consistency) A2->A3 B1 Drug Administration (e.g., p.o., i.p., s.c.) A3->B1 Proceed to Dosing B2 Waiting Period (Time to peak effect, e.g., 30-60 min) B1->B2 B3 Nociceptive Assay (Hot Plate, Tail Flick, etc.) B2->B3 C1 Record Latency / Nocifensive Behaviors B3->C1 Data Collection C2 Calculate %MPE or Summarize Scores C1->C2 C3 Statistical Analysis (e.g., ANOVA, t-test) C2->C3 D1 Conclusion & Interpretation C3->D1 Final Report

Caption: Generalized workflow for an acute analgesic study in rodents.

Hot Plate Test

This test measures the response to a constant temperature thermal stimulus, primarily reflecting a supraspinally organized response. It is effective for evaluating centrally-acting analgesics like opioids.[12]

Protocol:

  • Apparatus: A commercially available hot plate apparatus with precise temperature control and an enclosing transparent cylinder to confine the animal.

  • Preparation: Set the hot plate surface temperature to a constant, noxious level (e.g., 55 ± 0.5°C).[13] The temperature should be sufficient to cause a response within seconds but not cause tissue damage.

  • Animal Handling: Acclimatize mice (e.g., Swiss albino, 20-25g) to the testing room for at least 60 minutes before the experiment.

  • Baseline: Gently place each mouse on the hot plate and start a timer. Observe for nocifensive behaviors, typically hind paw licking, shaking, or jumping. The time until the first definitive response is the response latency.

  • Cut-off Time: A cut-off time (e.g., 30 seconds) must be strictly enforced to prevent tissue injury. If no response occurs, the animal is removed, and the latency is recorded as the cut-off time.

  • Administration: Administer d-propoxyphene napsylate hydrate (e.g., 10-40 mg/kg, p.o.) or vehicle control.

  • Post-Dosing Test: At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is often expressed as the Percent Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

This assay measures the latency to withdraw the tail from a radiant heat source.[14] It is a spinal reflex that is strongly modulated by descending inhibitory pathways activated by opioids.

Protocol:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light onto the animal's tail.

  • Animal Handling: Place a rat or mouse in a restraining tube, allowing the tail to be exposed.[15] Allow the animal to acclimate for 15-20 minutes.[16]

  • Procedure: Lay the tail across the apparatus's groove, positioning the light source approximately 3-4 cm from the tip of the tail.

  • Measurement: Activate the light source, which starts a timer. The timer stops automatically when the animal flicks its tail away from the heat.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) is essential to prevent burns.

  • Administration: Administer d-propoxyphene or vehicle as described for the hot plate test.

  • Post-Dosing Test: Measure the tail-flick latency at set intervals post-administration.

  • Data Analysis: Analyze data using raw latencies or by calculating %MPE as described above.

Formalin Test

This model is unique in that it produces a biphasic pain response and is sensitive to multiple classes of analgesics.[17][18] It models both acute nociceptive pain and inflammatory/sensitization-related pain.

Protocol:

  • Apparatus: A transparent observation chamber (e.g., a large glass beaker) with a mirror placed behind it to allow for unobstructed observation of the animal's paw.[19]

  • Animal Handling: Acclimatize the mouse to the observation chamber for at least 30 minutes before injection.

  • Administration: Pre-treat the animals with d-propoxyphene or vehicle at the desired time point before the formalin injection (e.g., 30 minutes prior).

  • Formalin Injection: Briefly restrain the mouse and inject a dilute formalin solution (e.g., 20 µL of a 2.5% solution) subcutaneously into the plantar surface of one hind paw.[19]

  • Observation: Immediately return the animal to the chamber and start a timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection. This phase is caused by the direct activation of nociceptors.[19]

    • Phase II (Inflammatory Pain): 15-30 minutes post-injection. This phase involves a central sensitization component and inflammatory mediators.[19][20]

  • Data Analysis: The total time (in seconds) spent showing nocifensive behaviors is calculated for each phase. The effect of the drug is determined by comparing the scores of the treated group to the vehicle control group.

Critical Considerations & Modern Alternatives

  • Overriding Safety Concern: The primary limitation for any study involving d-propoxyphene is its profound cardiotoxicity .[1] Any observed behavioral effects could be confounded by systemic toxicity. Concurrent telemetry studies to monitor ECG would be essential for any modern investigation but would not negate the ethical concerns.

  • Limited Analgesic Efficacy: Multiple clinical studies questioned the efficacy of propoxyphene, finding it to be no more effective than acetaminophen for some pain conditions, yet it carried the risks of an opioid.[21]

  • Regulatory Burden: As a withdrawn and controlled substance, acquiring d-propoxyphene for research is difficult and requires significant regulatory compliance.

  • Superior Alternatives: For preclinical pain research, numerous alternatives with better safety profiles and clearer mechanisms are now standard.

    • Tramadol: Another centrally-acting analgesic with dual mechanisms (mu-opioid agonism and serotonin/norepinephrine reuptake inhibition). It was a common replacement for propoxyphene after its withdrawal.[22][23]

    • Buprenorphine: A partial mu-opioid agonist with a ceiling effect on respiratory depression, offering a wider safety margin. It is widely used for postoperative analgesia in research animals.[24]

    • NSAIDs and COX-2 Inhibitors: For models of inflammatory pain, these agents are often more mechanistically relevant.

    • Gabapentinoids: For models of neuropathic pain, drugs like gabapentin and pregabalin are first-line research tools.

Conclusion

d-Propoxyphene napsylate hydrate is a compound with a well-documented history in both clinical pain management and preclinical research. While its protocols in classic animal models of pain are established, its use today is overshadowed by an unacceptable cardiotoxicity risk profile that led to its global withdrawal. For the modern researcher, these application notes serve primarily as a historical and comparative reference. The lessons learned from propoxyphene's failure—particularly the critical importance of evaluating off-target effects like ion channel modulation—remain highly relevant to the field of drug discovery and development. Future research in analgesia should focus on the safer and more effective alternatives that have since become the standard of care.

References

  • Title: FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Darvocet-N 50 and Davocet-N 100 (propoxyphene napsylate and acetaminophen tablets) Label Source: U.S. Food and Drug Administration (FDA) AccessData URL: [Link]

  • Title: Propoxyphene Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Analgesic activity of D-propoxyphene in laboratory animals Source: ResearchGate URL: [Link]

  • Title: Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract Source: Semantic Scholar URL: [Link]

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  • Title: Propoxyphene and pain management in the elderly Source: PubMed URL: [Link]

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  • Title: Propoxyphene and norpropoxyphene: pharmacologic and toxic effects in animals Source: PubMed URL: [Link]

  • Title: Tail Flick Test Source: Maze Engineers URL: [Link]

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  • Title: A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics Source: PubMed URL: [Link]

  • Title: What are the therapeutic alternatives to dextropropoxyphene in France? A prescribers' survey Source: PubMed URL: [Link]

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  • Title: Experimental protocol of nociception induced by formalin test in mice... Source: ResearchGate URL: [Link]

  • Title: What are the therapeutic alternatives to Dextropropoxyphene in France? A prescribers' survey Source: ResearchGate URL: [Link]

  • Title: Analgesia Hot Plat Test Source: SlideShare URL: [Link]

  • Title: Tail Flick V.1 Source: Protocols.io URL: [Link]

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  • Title: Tail flick test Source: Wikipedia URL: [Link]

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Method

Application Notes &amp; Protocols: Cell-Based Assays for d-Propoxyphene Napsylate Hydrate Analgesic Activity

Introduction: A Modern Perspective on a Classic Opioid d-Propoxyphene is an opioid analgesic that functions as an agonist primarily at the mu (µ)-opioid receptor (MOR).[1][2] Historically prescribed for mild to moderate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Perspective on a Classic Opioid

d-Propoxyphene is an opioid analgesic that functions as an agonist primarily at the mu (µ)-opioid receptor (MOR).[1][2] Historically prescribed for mild to moderate pain, it was withdrawn from the U.S. and European markets due to concerns over cardiotoxicity and risk of fatal overdose.[3][4][5][6] This withdrawal underscores the critical need for robust preclinical assessment of opioid compounds. Cell-based assays provide a powerful, controlled in vitro environment to dissect the molecular mechanisms, potency, and signaling profiles of compounds like d-propoxyphene, offering critical data for drug development and pharmacological research without the complexities of in vivo systems.[7]

This guide provides detailed protocols for two fundamental cell-based assays to characterize the analgesic potential of d-propoxyphene napsylate hydrate by evaluating its interaction with the µ-opioid receptor: a cAMP accumulation assay to determine functional potency and a calcium mobilization assay to assess an alternative signaling pathway.

Scientific Foundation: Mu-Opioid Receptor Signaling

The µ-opioid receptor is a canonical member of the G protein-coupled receptor (GPCR) superfamily.[8][9] Its primary signaling mechanism in the context of analgesia involves coupling to the inhibitory G protein, Gαi.[10][11]

  • Agonist Binding: An agonist like d-propoxyphene binds to the µ-opioid receptor.

  • Gαi Protein Activation: This binding event triggers a conformational change in the receptor, activating the associated Gαi protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[12]

  • Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10][13]

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates ion channels and other effectors, ultimately resulting in a reduced neuronal excitability and the sensation of analgesia.[9][13]

Beyond the primary Gαi pathway, GPCR activation can also lead to the dissociation of the Gβγ subunit complex, which can modulate other effectors, including phospholipase C (PLC) and certain ion channels, potentially leading to a measurable change in intracellular calcium ([Ca²⁺]i).[11][14][15][16]

Signaling Pathway Diagram: Gαi-Coupled Mu-Opioid Receptor

G_protein_signaling Ligand d-Propoxyphene (Agonist) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gαi/βγ Complex (Inactive) MOR->G_protein Activates G_alpha_i Gαi-GTP (Active) G_protein->G_alpha_i G_beta_gamma Gβγ Subunit G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Cellular Response (e.g., Analgesia) PKA->Analgesia Modulates

Caption: Step-by-step workflow for the calcium mobilization assay.

Detailed Methodology

Materials:

  • hMOR-expressing CHO-K1 cells

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye kit (e.g., Molecular Probes Fluo-4 Direct™ Calcium Assay Kit)

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

  • d-Propoxyphene Napsylate Hydrate

  • Reference Agonist: DAMGO

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Plate 20,000 cells per well in 20 µL of culture medium in a 384-well black, clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the Fluo-4 Direct dye solution according to the manufacturer’s instructions, ensuring it contains probenecid.

    • Add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature, protected from light. Do not wash the cells.

  • Compound Plate Preparation:

    • Prepare a 4X final concentration serial dilution of d-propoxyphene and DAMGO in Assay Buffer.

  • Assay Execution & Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence (e.g., Ex: 494 nm, Em: 516 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to perform a 15 µL addition from the compound plate into the cell plate.

    • Immediately following the addition, continue to measure the fluorescence kinetically for 90-180 seconds.

  • Data Analysis:

    • The response is calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • Normalize the data, setting the response from the vehicle control as 0% and the response from a saturating concentration of a reference agonist (DAMGO) as 100%.

    • Plot the % response against the log concentration of d-propoxyphene.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Expected Data & Interpretation
CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)
DAMGO (Reference)25100%
d-Propoxyphene 850 80%
  • Interpretation: The EC₅₀ value represents the concentration required to elicit a half-maximal response in this specific signaling pathway. Comparing the data from both assays can reveal "biased agonism," where a compound may preferentially activate one signaling pathway (e.g., Gαi/cAMP inhibition) over another (e.g., Gβγ/calcium mobilization). T[17][18]he hypothetical data suggests d-propoxyphene is a less potent and potentially partial agonist for the calcium signaling pathway compared to DAMGO.

References

  • Connor, M., & Christie, M. D. (2011). Activity of opioid ligands in cells expressing cloned mu opioid receptors. British Journal of Pharmacology, 165(2), 241–251. [Link]

  • Massella, A., et al. (2021). Non-Peptide Opioids Differ in Effects on Mu-Opioid (MOP) and Serotonin 1A (5-HT1A) Receptors Heterodimerization and Cellular Effectors (Ca2+, ERK1/2 and p38) Activation. MDPI. [Link]

  • Eurofins DiscoverX. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. YouTube. [Link]

  • JoVE (Journal of Visualized Experiments). (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]

  • Informa Pharma Intelligence. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Informa Connect. [Link]

  • Wikipedia. (n.d.). Dextropropoxyphene. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • U.S. Food and Drug Administration. (2018). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. FDA. [Link]

  • National Center for Biotechnology Information. (2016). Gαi/o-dependent Ca2+ mobilization and Gαq-dependent PKCα regulation of Ca2+-sensing receptor-mediated responses in N18TG2 neuroblastoma cells. NCBI. [Link]

  • J-STAGE. (n.d.). Assessment of μ-Opioid Receptor Signaling Responses for Fentanyl Analogs Using Luciferase Complementation Assay. J-STAGE. [Link]

  • PubMed. (2020). Opioid Receptor Regulation of Neuronal Voltage-Gated Calcium Channels. PubMed. [Link]

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  • National Center for Biotechnology Information. (2012). Deciphering µ-opioid receptor phosphorylation and dephosphorylation in HEK293 cells. NCBI. [Link]

  • FUJIFILM Cellular Dynamics. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. FUJIFILM Cellular Dynamics. [Link]

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Application

Application Note: Development of a Competitive Immunoassay for the Detection of d-Propoxyphene

Introduction d-Propoxyphene (PPX), chemically known as (2S,3R)-4-dimethylamino-1,2-diphenyl-3-methyl-2-propionoxybutane, is a mild narcotic analgesic structurally related to methadone.[1][2] Historically prescribed for m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

d-Propoxyphene (PPX), chemically known as (2S,3R)-4-dimethylamino-1,2-diphenyl-3-methyl-2-propionoxybutane, is a mild narcotic analgesic structurally related to methadone.[1][2] Historically prescribed for mild to moderate pain, its use has been curtailed in several countries due to concerns over cardiac arrhythmias and fatalities from overdose, often in combination with other central nervous system (CNS) depressants.[2][3] Consequently, the sensitive and specific detection of d-propoxyphene and its major metabolite, norpropoxyphene (NPPX), is critical in forensic toxicology, clinical monitoring, and substance abuse screening.

Immunoassays offer a powerful platform for this purpose, providing rapid, high-throughput, and sensitive detection. Because d-propoxyphene is a small molecule (with a molecular weight under 1000 Da), it is considered a hapten—a molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[4] This application note provides a comprehensive, in-depth guide for researchers and drug development professionals on the principles and protocols for developing a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the detection of d-propoxyphene. We will cover hapten design, immunogen synthesis, antibody generation, and the detailed development and validation of the assay.

Principle of the Competitive Immunoassay

The detection of small molecules like d-propoxyphene is ideally suited for a competitive immunoassay format.[5][6] Unlike sandwich assays that require an antibody pair to bind to the target, a competitive assay relies on the competition between the free analyte in a sample and a labeled antigen for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The workflow for developing this assay involves several distinct stages, from creating the necessary biological reagents to validating the final analytical method.

Assay_Development_Workflow cluster_0 Part 1: Reagent Development cluster_1 Part 2: Assay Development & Optimization cluster_2 Part 3: Validation & Application Hapten Hapten Design & Synthesis Immunogen Immunogen Synthesis (Hapten-KLH) Hapten->Immunogen CoatingAg Coating Antigen Synthesis (Hapten-BSA) Hapten->CoatingAg Antibody Antibody Production (Immunization) Immunogen->Antibody Checkerboard Checkerboard Titration (Ab & Coating Ag Conc.) CoatingAg->Checkerboard Antibody->Checkerboard AssayOpt Assay Optimization (Buffers, Incubation) Checkerboard->AssayOpt Validation Assay Validation (Sensitivity, Specificity) AssayOpt->Validation Application Sample Analysis Validation->Application

Caption: Overall workflow for d-propoxyphene immunoassay development.

Part 1: Core Reagent Development

The success of any immunoassay hinges on the quality of its core reagents. For a hapten-based assay, this involves the strategic design of the hapten and its effective conjugation to carrier proteins to produce high-affinity antibodies and a functional assay.

Hapten Design and Synthesis

Rationale: The goal of hapten design is to create a derivative of the target molecule (d-propoxyphene) that can be covalently linked to a carrier protein.[7] This is achieved by introducing a spacer arm with a reactive functional group (e.g., a carboxylic acid or an amine). The position of this linker is critical; it should be placed at a site on the d-propoxyphene molecule that is least likely to interfere with its key antigenic epitopes, thus ensuring that the resulting antibodies recognize the parent molecule.

Based on the structure of d-propoxyphene, [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate, the N-demethylation site is a logical point for modification, as this is also the site of its primary metabolism to norpropoxyphene.[1][8] Targeting this site allows for the generation of antibodies that can cross-react with both the parent drug and its major metabolite, which is often desirable for screening assays.[1][9]

A documented strategy involves creating a propoxyphene active ester derivative that can be used as an intermediate for conjugation.[1][9][10] This involves synthesizing a hapten with a terminal carboxyl group, which can then be activated for coupling to amine groups on the carrier protein.

Immunogen and Coating Antigen Synthesis

Principle: Small molecule haptens are not immunogenic on their own and must be conjugated to a large carrier protein to stimulate an immune response.[4][11][12] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).

Scientist's Note (Trustworthiness Pillar): It is a critical and standard practice to use different carrier proteins for the immunogen (the molecule injected into the animal) and the coating antigen (the molecule adsorbed to the ELISA plate). Typically, KLH is used for immunization due to its high immunogenicity, while BSA is used for the coating antigen. This "heterologous" approach prevents the generation of antibodies against the carrier protein itself from interfering with the assay, which would otherwise lead to high background and false results.[13]

Protocol 1: Synthesis of d-Propoxyphene-KLH Immunogen

This protocol uses the widely accepted carbodiimide crosslinker chemistry to couple a carboxylated hapten to the primary amines on the KLH carrier protein.

  • Hapten Activation:

    • Dissolve 10 mg of the synthesized d-propoxyphene hapten (with a terminal carboxyl group) in 1 mL of anhydrous Dimethylformamide (DMF).

    • Add a 1.5-molar excess of N-Hydroxysuccinimide (NHS) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).

    • Stir the reaction mixture at room temperature for 4-6 hours in a desiccated environment to form the NHS-ester activated hapten.

  • Carrier Protein Preparation:

    • Dissolve 20 mg of KLH in 4 mL of Phosphate Buffered Saline (PBS), pH 7.4.

  • Conjugation:

    • Slowly add the activated hapten solution dropwise to the stirring KLH solution.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS (pH 7.4) for 48 hours, with at least four buffer changes. Alternatively, use a desalting column (e.g., Sephadex G-25).

  • Characterization and Storage:

    • Confirm conjugation using MALDI-TOF mass spectrometry or by observing a shift in mobility on an SDS-PAGE gel.[14] The hapten-to-protein conjugation ratio can be estimated using spectrophotometric methods if the hapten has a unique absorbance peak.[14]

    • Store the purified immunogen (d-propoxyphene-KLH) at -20°C in small aliquots.

A similar protocol should be followed to synthesize the d-propoxyphene-BSA coating antigen.

Antibody Production

The d-propoxyphene-KLH immunogen is used to immunize host animals (typically rabbits for polyclonal or mice for monoclonal antibodies) to generate specific anti-propoxyphene antibodies. The choice between polyclonal and monoclonal antibodies depends on the desired application; polyclonal sera are often sufficient for screening assays, while monoclonal antibodies offer higher specificity and batch-to-batch consistency.[13] The immunization schedule and adjuvant choice are critical variables that are typically optimized by specialized antibody production service providers.[11]

Part 2: Competitive ELISA Development and Protocol

Principle of the Developed Assay

The developed assay is an indirect competitive ELISA. A microtiter plate is coated with the d-propoxyphene-BSA conjugate. In the assay wells, a fixed amount of anti-propoxyphene antibody is incubated with either a standard solution or an unknown sample. The d-propoxyphene in the sample (the "free antigen") competes with the d-propoxyphene-BSA immobilized on the plate (the "coating antigen") for the antibody binding sites. After washing, a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added, and the resulting color development is inversely proportional to the amount of d-propoxyphene in the sample.

Competitive_ELISA cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A1 Free Analyte (●) + Antibody (Y) → [Analyte-Ab Complex] A2 [Analyte-Ab Complex] + Coated Plate (⊓-●) → Little Ab Binds to Plate A3 Result: Low Signal B1 Little Free Analyte (●) + Antibody (Y) → Free Antibody Remains B2 Free Antibody + Coated Plate (⊓-●) → Much Ab Binds to Plate B3 Result: High Signal

Caption: Principle of competitive ELISA for d-propoxyphene detection.

Materials and Reagents
ReagentSupplier/Preparation
96-well ELISA platesHigh-binding polystyrene
d-Propoxyphene-BSA ConjugateSynthesized as per Protocol 1 (modified)
Anti-d-Propoxyphene AntibodyGenerated from immunization
Goat Anti-Rabbit IgG-HRPCommercial Supplier
d-Propoxyphene StandardCertified Reference Material
Coating Buffer0.05 M Carbonate-Bicarbonate, pH 9.6
Wash Buffer (PBST)PBS with 0.05% Tween-20, pH 7.4
Blocking BufferPBST with 1% BSA or non-fat dry milk
SubstrateTMB (3,3',5,5'-Tetramethylbenzidine)
Stop Solution2 M Sulfuric Acid (H₂SO₄)
Experimental Protocol: Competitive ELISA

Scientist's Note (Expertise Pillar): Before running the full assay, the optimal concentrations of the coating antigen (d-propoxyphene-BSA) and the primary antibody must be determined. This is done via a "checkerboard titration," where varying dilutions of the antigen are coated on the plate and tested against varying dilutions of the antibody to find the combination that yields a strong signal (e.g., an absorbance of ~1.0) in the absence of free analyte (the Bmax or zero standard).

  • Plate Coating:

    • Dilute the d-propoxyphene-BSA conjugate to its predetermined optimal concentration in Coating Buffer.

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.[15][16]

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer (PBST).

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).[15][16]

  • Competitive Reaction:

    • Wash the plate three times with PBST.

    • In a separate dilution plate, add 50 µL of d-propoxyphene standards or unknown samples to designated wells.

    • Add 50 µL of the diluted anti-d-propoxyphene primary antibody to each well.

    • Mix and incubate for 30 minutes at RT to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of this mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at RT.[15]

  • Secondary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at RT.[15][16]

  • Signal Development and Measurement:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at RT for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis

The data is analyzed by plotting a standard curve of absorbance versus the logarithm of the d-propoxyphene concentration. A sigmoidal dose-response curve is generated using a four-parameter logistic (4-PL) fit. The concentration of d-propoxyphene in unknown samples is interpolated from this curve.

Standard Conc. (ng/mL)Absorbance (450 nm) - Rep 1Absorbance (450 nm) - Rep 2% B/B₀
0 (B₀)1.2541.288100%
0.11.1021.13088%
0.50.8550.87968%
2.50.5120.53041%
100.2310.22518%
500.1050.1118%

Table 1: Example data for generating a d-propoxyphene standard curve. B/B₀ is the ratio of the absorbance of a standard to the absorbance of the zero standard.

Part 3: Assay Validation

Assay validation is a formal process to demonstrate that the analytical method is suitable for its intended purpose.[17] Key parameters must be evaluated according to established guidelines.[18][19]

Key Validation Parameters
  • Sensitivity (Limit of Detection, LOD): The lowest concentration of d-propoxyphene that can be reliably distinguished from zero. It is often calculated as the mean of the zero standard minus 2 or 3 standard deviations.

  • Specificity (Cross-Reactivity): The ability of the assay to differentiate the analyte from other structurally related compounds. This is tested by running dose-response curves for potential cross-reactants (e.g., norpropoxyphene, methadone, other opioids) and calculating the concentration that gives 50% inhibition (IC50).

    • % Cross-Reactivity = (IC50 of d-propoxyphene / IC50 of Cross-Reactant) x 100

  • Precision: The closeness of agreement between replicate measurements. It is expressed as the coefficient of variation (%CV) and is assessed at both intra-assay (within the same plate) and inter-assay (between different plates on different days) levels.[17]

  • Accuracy (Recovery): The closeness of the measured value to the true value. It is determined by spiking known amounts of d-propoxyphene into blank matrix (e.g., synthetic urine, serum) and calculating the percent recovery.

Example Performance Characteristics
ParameterResultAcceptance Criteria
LOD 0.2 ng/mL-
Dynamic Range 0.5 - 40 ng/mL-
Precision (Intra-assay) < 10% CV< 15% CV
Precision (Inter-assay) < 15% CV< 20% CV
Accuracy (Spike/Recovery) 85% - 110%80% - 120%
Cross-Reactivity
d-Norpropoxyphene85%-
Methadone< 0.1%-
Oxycodone< 0.1%-

Table 2: Representative validation data for the developed d-propoxyphene immunoassay.

Conclusion

This application note outlines a systematic and scientifically grounded approach to the development of a competitive immunoassay for d-propoxyphene. By carefully designing the hapten, synthesizing high-quality immunogen and coating conjugates, and rigorously optimizing and validating the assay protocol, researchers can create a reliable and sensitive tool for the detection of this important analgesic. The principles and protocols described herein provide a robust framework for developing similar assays for other small molecule targets in clinical and research settings.

References

  • Wu, R. S., et al. (1997). Synthesis of New d-Propoxyphene Derivatives and the Development of a Microparticle-Based Immunoassay for the Detection of Propoxyphene and Norpropoxyphene. Bioconjugate Chemistry, 8(3), 385-390. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10100, Propoxyphene. Available from: [Link]

  • Salamone, S. J., et al. (1997). Synthesis of New d-Propoxyphene Derivatives and the Development of a Microparticle-Based Immunoassay for the Detection of Propoxyphene and Norpropoxyphene. PubMed. Available from: [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available from: [Link]

  • Aptamer Group. Anti-hapten Antibody Problems. Available from: [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available from: [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Available from: [Link]

  • American Chemical Society Publications. Synthesis of New d-Propoxyphene Derivatives and the Development of a Microparticle-Based Immunoassay for the Detection of Propoxyphene and Norpropoxyphene. Available from: [Link]

  • Liu, X., et al. (2025). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Food Chemistry. Available from: [Link]

  • Wikipedia. Dextropropoxyphene. Available from: [Link]

  • Zhyhadlo, S. A., et al. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry. Available from: [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. Available from: [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. Available from: [Link]

  • Li, T., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. Available from: [Link]

  • Drugs.com. (2025). Propoxyphene and Acetaminophen Tablets: Package Insert / Prescribing Info. Available from: [Link]

  • Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available from: [Link]

  • Pohland, A., & Sullivan, H. R. (1990). Method of preparing d-propoxyphene. Google Patents.
  • MBL Life Science. The principle and method of ELISA. Available from: [Link]

  • Fitzgibbons, P. L., et al. (2024). Principles of Analytic Validation of Immunohistochemical Assays. College of American Pathologists. Available from: [Link]

  • Creative Diagnostics. Anti-Hapten Antibody Production. Available from: [Link]

  • Probes & Drugs. dextropropoxyphene (PD009225). Available from: [Link]

  • Aryal, S. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. Available from: [Link]

  • U.S. Environmental Protection Agency. (1995). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. Available from: [Link]

  • Ofni Systems. Assay Validation Guidelines. Available from: [Link]

  • Rayev, M. B. (2025). STAGES OF IMMUNOASSAY METHODS EVOLUTIONARY DEVELOPMENT. Modern directions in biomedicine. Available from: [Link]

  • Clarke, W. (2025). A Selected History and Future of Immunoassay Development and Applications in Clinical Chemistry. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Foundational Knowledge &amp; Frequently Asked Questions (FAQs)

Technical Support Center: Optimizing d-Propoxyphene Napsylate Hydrate Synthesis A Senior Application Scientist's Guide for Researchers Disclaimer: Dextropropoxyphene (d-propoxyphene) has been withdrawn from the market in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing d-Propoxyphene Napsylate Hydrate Synthesis

A Senior Application Scientist's Guide for Researchers

Disclaimer: Dextropropoxyphene (d-propoxyphene) has been withdrawn from the market in many countries, including the United States and Europe, due to risks of serious cardiac arrhythmias and fatal overdoses.[1][2] This guide is intended for authorized researchers and drug development professionals in jurisdictions where its synthesis for research or other legally sanctioned purposes is permitted. All experimental work should be conducted in compliance with local regulations and with appropriate safety precautions.

This section provides a brief overview of the synthesis of d-propoxyphene napsylate hydrate, addressing common initial queries.

Q1: What is the general synthetic route for d-propoxyphene napsylate hydrate?

A1: The most common and highest-yielding modern synthesis involves a two-step process starting from the optically active carbinol precursor, α-d-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol (often called d-oxyphene).[3]

  • Acylation: d-oxyphene is acylated using propionic anhydride to form the d-propoxyphene free base.[4]

  • Salt Formation: The isolated d-propoxyphene free base is then reacted with hydrochloric acid and sodium 2-naphthalene sulfonate (sodium napsylate) in an ethanol-water mixture to crystallize the final d-propoxyphene napsylate monohydrate product.[4][5]

Historically, other routes, such as those involving Grignard reactions with aminoketones or acylation with propionyl chloride and thionyl chloride, have been described but often result in lower yields or the use of more hazardous materials.[5][6]

Q2: Why is propionic anhydride preferred over propionyl chloride for the acylation step?

A2: While propionyl chloride can be used, the reaction often requires chlorinated solvents and additives like thionyl chloride, which can lead to chlorinated impurities that are difficult to remove.[3] The use of propionic anhydride provides a cleaner reaction, often without the need for an additional solvent, and produces yields exceeding 95%.[3][4] This method avoids the formation of problematic chlorinated byproducts, simplifying purification.[3]

Q3: What is the role of the napsylate salt form?

A3: The napsylate salt was developed as an alternative to the hydrochloride salt.[7] It is significantly less soluble in water, which was intended to deter intravenous abuse.[7] Due to its different molar mass, a 100 mg dose of the napsylate salt is equivalent to a 65 mg dose of the hydrochloride salt.[7]

Q4: What are the critical starting materials?

A4: The key starting material is the optically pure precursor, d-oxyphene (α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol). The stereochemistry of this precursor is crucial, as only the alpha-dextro (α-d) stereoisomer of propoxyphene possesses analgesic activity.[4][5] The other critical reagents are propionic anhydride and sodium 2-naphthalene sulfonate (sodium napsylate).

Section 2: Troubleshooting Guide for Yield Optimization

This guide is structured to address specific problems encountered during the synthesis, providing potential causes and actionable solutions based on established protocols.[3][4]

Problem 1: Low Yield of d-Propoxyphene Free Base (<90%)

Potential Cause 1: Incomplete Acylation Reaction. The esterification of the tertiary alcohol (d-oxyphene) can be sluggish if conditions are not optimal.

  • Solution & Scientific Rationale:

    • Temperature Control: Ensure the reaction temperature is maintained between 70-80°C .[3] Temperatures below this range will slow the reaction rate, leading to incomplete conversion. Temperatures significantly above 81°C do not offer additional benefits and may promote side reactions.[4]

    • Reaction Time: Maintain the reaction at 70-80°C for a minimum of four hours to ensure it proceeds to completion.[4] Monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the d-oxyphene starting material.

    • Reagent Stoichiometry: Use a molar excess of propionic anhydride. This serves as both the acylating agent and the reaction solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.[3]

Potential Cause 2: Product Loss During Workup and Isolation. The d-propoxyphene free base is soluble in acidic aqueous solutions. Premature precipitation or improper pH control during the quench step can lead to significant product loss.

  • Solution & Scientific Rationale:

    • Quenching: The reaction mixture should be cooled to room temperature and then added slowly to deionized water. This hydrolyzes the excess propionic anhydride to propionic acid.[4] The resulting acidic solution protonates the dimethylamino group of the d-propoxyphene, forming a water-soluble salt and preventing it from precipitating prematurely.[4]

    • pH Adjustment for Precipitation: The yield is critically dependent on the final pH. Adjust the pH of the aqueous solution to 8.8-9.0 using a base like ammonium hydroxide or sodium hydroxide.[4] Below this range, a significant portion of the product will remain protonated and dissolved. Exceeding this pH range offers no benefit and may introduce other impurities.

    • Seeding and Cooling: For robust crystallization, add seed crystals of d-propoxyphene after pH adjustment.[4] Subsequently, chill the solution thoroughly (e.g., in an ice bath) to minimize the solubility of the free base in the aqueous medium and maximize recovery during filtration.[4]

Problem 2: Poor Yield or Purity during Napsylate Salt Formation

Potential Cause 1: Impure d-Propoxyphene Free Base. Impurities carried over from the first step, such as unreacted d-oxyphene, can interfere with the crystallization of the napsylate salt.

  • Solution & Scientific Rationale:

    • Washing the Free Base: Before proceeding to the salt formation step, thoroughly wash the filtered d-propoxyphene free base with deionized water.[3] This removes residual propionic acid and other water-soluble impurities. Reslurrying the solid in fresh water and re-filtering can further enhance purity.[3]

    • Purity Check: Confirm the purity of the free base using analytical methods like HPLC or Nuclear Magnetic Resonance (NMR) analysis before use.[3] The presence of the d-oxyphene precursor is a common impurity to monitor.[8]

Potential Cause 2: Incorrect Stoichiometry or Conditions for Crystallization. The formation and crystallization of the napsylate salt is a sensitive equilibrium process.

  • Solution & Scientific Rationale:

    • Reagent Ratios: Use one molar equivalent of hydrochloric acid relative to the d-propoxyphene free base. Subsequently, add a slight molar excess (e.g., 1.1 moles per mole of free base) of sodium napsylate.[4] This ensures complete conversion to the napsylate salt and maximizes its precipitation from the solution.

    • Solvent System: The use of an ethanol/water mixture is critical.[4] The d-propoxyphene hydrochloride formed in situ is soluble in this mixture. Upon addition of sodium napsylate, the less soluble d-propoxyphene napsylate precipitates.

    • Temperature Profile: Heat the slurry to 50-60°C to ensure all components fully dissolve, creating a homogeneous solution.[5] This is a crucial step for forming pure, well-defined crystals. The solution should be filtered while hot to remove any particulate matter.[5]

    • Controlled Cooling: Allow the solution to cool slowly with stirring.[5] Slow cooling promotes the growth of larger, purer crystals, while rapid crashing out of solution can trap impurities. Once crystallization begins, the mixture can be chilled to below 5°C to maximize the yield.[5]

Problem 3: Product Fails Purity Specifications (e.g., by HPLC, NMR)

Potential Cause 1: Chlorinated Impurities. This is a common issue when using older synthetic routes involving propionyl chloride and thionyl chloride.[3]

  • Solution & Scientific Rationale:

    • The primary solution is to adopt the modern synthesis using propionic anhydride, which avoids chlorinated reagents entirely.[3] If the older method must be used, purification requires multiple recrystallizations, which significantly lowers the overall yield.[6]

Potential Cause 2: Presence of Diastereomers or Enantiomers. The analgesic activity is specific to the α-d isomer.[4] The presence of other stereoisomers indicates a problem with the stereochemical purity of the d-oxyphene starting material.

  • Solution & Scientific Rationale:

    • Source d-oxyphene with high optical purity. The original resolution of the racemic carbinol was achieved by fractional crystallization of its d-camphorsulfonic acid salt.[4] Modern methods may use chiral chromatography or other advanced resolution techniques. It is essential to analytically verify the stereochemical purity of the starting material before beginning the synthesis.

Section 3: Protocols, Data, and Visualizations

Optimized Reaction Parameters

The following table summarizes the key quantitative parameters for optimizing the synthesis yield based on a high-yield patent-described method.[4]

ParameterStep 1: AcylationStep 2: Napsylate Salt Formation
Key Reagents d-oxyphene, Propionic Anhydrided-propoxyphene base, HCl, Sodium Napsylate
Solvent None (Propionic Anhydride in excess)Deionized Water / Ethanol
Temperature 70-80°C (Hold)50-60°C (to dissolve), then <5°C (to crystallize)
Reaction Time ~4 hoursN/A (Crystallization process)
Key pH Value 8.8 - 9.0 (for precipitation of base)N/A
Molar Ratios Propionic Anhydride in molar excessHCl:base (1:1), Sodium Napsylate:base (~1.1:1)
Expected Yield >95% (free base)High (dependent on base purity)
Experimental Protocols

Protocol 1: Synthesis of d-Propoxyphene Free Base [4]

  • Charge a suitable reaction vessel with d-oxyphene (1.0 mole equivalent).

  • With stirring, add propionic anhydride (e.g., ~2.5 mole equivalents).

  • Heat the stirred mixture to 75-80°C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • In a separate vessel, prepare a quench tank with a large volume of deionized water (e.g., ~15 L per kg of d-oxyphene).

  • Slowly add the reaction mixture to the deionized water with vigorous stirring. A clear, acidic solution should form.

  • Slowly add ammonium hydroxide until the pH of the solution reaches 8.8.

  • Add seed crystals of d-propoxyphene to initiate precipitation.

  • Chill the resulting slurry in an ice bath to <10°C to maximize precipitation.

  • Isolate the white solids by filtration.

  • Wash the filter cake thoroughly with deionized water.

  • Dry the product under vacuum. The expected yield is >95%.

Protocol 2: Conversion to d-Propoxyphene Napsylate Hydrate [5]

  • Charge a vessel with the synthesized d-propoxyphene free base (1.0 mole equivalent) and deionized water.

  • With stirring, add concentrated hydrochloric acid (1.0 mole equivalent).

  • Add ethanol to the slurry.

  • Add sodium napsylate (e.g., 1.1 mole equivalents) with continued stirring.

  • Heat the slurry to 50-60°C until a complete solution is obtained.

  • Filter the hot solution to remove any particulates.

  • Allow the clear filtrate to cool slowly with stirring. Crystallization should begin on cooling.

  • Once the bulk of the product has crystallized, chill the slurry to <5°C.

  • Isolate the crystalline product by filtration.

  • Wash the filter cake with a cold ethanol/water mixture.

  • Dry the final product.

Visual Workflow and Troubleshooting Diagrams

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Workup & Isolation cluster_2 Step 2: Salt Formation d_oxyphene d-Oxyphene reaction_mix Heat to 70-80°C (4 hours) d_oxyphene->reaction_mix prop_anhydride Propionic Anhydride prop_anhydride->reaction_mix quench Quench in Water reaction_mix->quench ph_adjust Adjust pH to 8.8-9.0 (NH4OH) quench->ph_adjust precipitate Precipitate & Filter ph_adjust->precipitate free_base d-Propoxyphene (Free Base) precipitate->free_base reslurry Reslurry in Water/EtOH + HCl free_base->reslurry dissolve Heat to 50-60°C reslurry->dissolve na_napsylate Sodium Napsylate na_napsylate->dissolve crystallize Cool <5°C & Filter dissolve->crystallize final_product d-Propoxyphene Napsylate Hydrate crystallize->final_product

Caption: High-level workflow for the synthesis of d-Propoxyphene Napsylate Hydrate.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Problem Detected low_yield_base Low Yield of Free Base start->low_yield_base low_yield_salt Low Yield of Napsylate Salt start->low_yield_salt purity_fail Fails Purity Spec (HPLC) start->purity_fail incomplete_rxn Cause: Incomplete Acylation Solution: Check Temp (70-80°C) & Time (4h) low_yield_base->incomplete_rxn loss_workup Cause: Loss During Workup Solution: Check pH (8.8-9.0) & Cooling low_yield_base->loss_workup impure_base Cause: Impure Free Base Solution: Wash Base Thoroughly, Check Purity low_yield_salt->impure_base bad_xtal Cause: Poor Crystallization Solution: Check Stoichiometry & Temp Profile low_yield_salt->bad_xtal chlor_imp Cause: Chlorinated Impurities Solution: Use Propionic Anhydride Route purity_fail->chlor_imp stereo_imp Cause: Stereoisomers Present Solution: Verify Purity of d-Oxyphene Starter purity_fail->stereo_imp

Caption: Troubleshooting logic map for d-Propoxyphene Napsylate synthesis.

References

  • Mallinckrodt Inc. (1990). Method of preparing d-propoxyphene.
  • National Center for Biotechnology Information. (n.d.). Propoxyphene. PubChem Compound Database. [Link]

  • European Patent Office. (1995). Method of preparing d-propoxyphene (EP 0473698 B1). [Link]

  • G.D. Searle & Co. (1987). Synthesis and purification of d-propoxyphene hydrochloride.
  • Phoenix Police Department. (2024). CS-SOP-48 Propoxyphene. Laboratory Services Bureau. [Link]

  • Mallinckrodt Inc. (1992). Method of preparing d-propoxyphene (Patent 0473698). [Link]

  • Wikipedia. (n.d.). Dextropropoxyphene. [Link]

  • Wu, R. S., McNally, A. J., Pilcher, I. A., Salamone, S. J., & Rashid, S. (1997). Synthesis of new d-propoxyphene derivatives and the development of a microparticle-based immunoassay for the detection of propoxyphene and norpropoxyphene. Bioconjugate Chemistry, 8(3), 385–390. [Link]

  • U.S. Food and Drug Administration. (n.d.). Darvocet-N 50 and Davocet-N 100 (propoxyphene napsylate and acetaminophen tablets). [Link]

  • Callery, P. S., & Leslie, J. (1977). Synthesis of two metabolites of (+)-propoxyphene. Journal of Pharmaceutical Sciences, 66(4), 578–580. [Link]

  • Eli Lilly and Company v. Generix Drug Sales, Inc., 324 F. Supp. 715 (S.D. Fla. 1971). Justia. [Link]

  • United States Judicial Panel on Multidistrict Litigation. (2014). In Re: Darvocet, Darvon and Propoxyphene Products Liability Litigation. [Link]

  • U.S. Food and Drug Administration. (2018). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. [Link]

  • Veeprho. (n.d.). Dextropropoxyphene Impurities and Related Compound. [Link]

  • RxList. (n.d.). Darvocet-N (Propoxyphene Napsylate and Acetaminophen): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for d-Propoxyphene Napsylate Hydrate

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to d-Propoxyphene Napsylate Hydrate analysis. This guide is designed for researchers, analytical scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to d-Propoxyphene Napsylate Hydrate analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering asymmetrical peak shapes, specifically peak tailing, during their chromatographic experiments. We will delve into the root causes of this common issue and provide a systematic, science-backed approach to diagnosis and resolution.

Section 1: Foundational Concepts - Understanding the "Why"

Before diving into complex troubleshooting, it's crucial to understand the underlying chemical principles that cause peak tailing, especially for a molecule like d-Propoxyphene.

Q1: What is HPLC peak tailing, and why is it a critical problem?

A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal, perfectly symmetrical (Gaussian) peak, the asymmetry factor (As) is 1.0. Tailing is indicated by an As value greater than 1.2, though values up to 1.5 may be acceptable in some assays.[2]

Why it matters: Peak tailing is more than a cosmetic issue. It directly impacts data quality by:

  • Reducing Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish and accurately quantify individual components.

  • Compromising Quantification: Asymmetry complicates peak integration, leading to inaccurate and imprecise measurements of the analyte's concentration.[3]

  • Indicating Underlying Problems: Tailing is often a symptom of undesirable chemical interactions or physical problems within your HPLC system or column.[3]

Q2: I'm seeing significant peak tailing specifically with d-Propoxyphene Napsylate Hydrate. What makes this compound so susceptible?

A: The primary reason is the chemical structure of d-Propoxyphene. It is a basic compound containing a tertiary amine functional group.[4][5] In reversed-phase HPLC, which predominantly uses silica-based stationary phases, this basic nature leads to a problematic secondary retention mechanism.[2]

Here's the core issue:

  • Silanol Groups: Silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface. These groups are acidic.[1][6]

  • Analyte-Silanol Interaction: At typical mobile phase pH levels (e.g., pH > 3), these acidic silanol groups become deprotonated and negatively charged (Si-O⁻). Your basic d-Propoxyphene molecule, being an amine, becomes protonated and positively charged in the mobile phase.

  • Secondary Retention: The positively charged analyte strongly interacts with the negatively charged silanol sites via an ion-exchange mechanism.[2][6] This interaction is separate from the intended hydrophobic interaction with the C18 stationary phase. Because these silanol sites are non-homogeneously distributed and have varying acidities, the analyte gets "stuck" at these active sites, eluting slowly and causing a tail.[1][7]

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol Acidic Silanol Site (Si-O⁻) c18 Hydrophobic C18 Chain propoxyphene Protonated d-Propoxyphene (Analyte⁺) propoxyphene->silanol  Secondary Interaction  (Causes Tailing) propoxyphene->c18  Primary Interaction  (Desired)

Figure 1: Primary (desired) and secondary (undesired) retention mechanisms for d-Propoxyphene.

Section 2: The Systematic Troubleshooting Workflow

Follow this logical progression from simple system checks to detailed method optimization to diagnose and solve the peak tailing issue.

Troubleshooting_Workflow start Peak Tailing Observed step1 Step 1: System & Column Check (Q3 & Q4) start->step1 step2 Step 2: Mobile Phase Optimization (Q5 - Q8) step1->step2 If tailing persists step3 Step 3: Column Selection (Q9) step2->step3 If tailing persists end Symmetrical Peak Achieved step3->end Problem Resolved

Figure 2: A logical workflow for troubleshooting peak tailing.
Step 1: Initial System and Column Integrity Checks

First, rule out common instrumental and column health issues before modifying the chemistry of your method.

Q3: Could my HPLC system's configuration (e.g., extra-column volume) be the cause?

A: Yes, while less likely to be the primary cause for a single tailing peak, excessive extra-column volume can contribute to band broadening and asymmetry for all peaks.

Protocol: Extra-Column Volume Check

  • Inspect Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[3][8]

  • Check Fittings: Confirm that all fittings are properly seated and not creating any dead volume. A poorly connected fitting can create a small void where the sample can diffuse, causing tailing.

  • Bypass the Column: Replace the column with a zero-dead-volume union. Inject a standard and observe the peak shape. If it is still significantly tailed, the issue lies within your system (injector, detector flow cell). If the peak is sharp, the problem is related to the column or its interaction with the analyte.

Q4: How do I determine if my column is contaminated or has degraded?

A: Column degradation is a very common cause of peak tailing. This can be due to a contaminated guard column, a blocked inlet frit, or a void at the head of the column.[2][7]

Protocol: Column Health Assessment

  • Remove Guard Column: If you are using a guard column, remove it and run the analysis again. If the peak shape improves, the guard column is the culprit and should be replaced.[7]

  • Reverse and Flush: If the column manufacturer's instructions permit, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) for at least 10-20 column volumes.[2][9] This can dislodge particulates from the inlet frit.

  • Check for Voids: A sudden drop in backpressure or severely misshapen peaks can indicate a void has formed at the column inlet. If a flush does not resolve the issue, the column may be permanently damaged and require replacement.[2]

Step 2: Mobile Phase Optimization - The Key to Controlling Tailing

This is the most critical stage for resolving issues with basic compounds like d-Propoxyphene. Your goal is to suppress the unwanted silanol interactions.

Q5: What is the most effective first adjustment to make to my mobile phase?

A: The single most powerful tool at your disposal is the mobile phase pH .[10][11] For basic analytes, lowering the pH is the first and most effective strategy.

The Causality: Silanol groups are acidic. By lowering the mobile phase pH (typically to between 2.5 and 3.5), you protonate the silanol groups (Si-O⁻ → Si-OH).[2][12] This neutralizes their negative charge, eliminating the strong ion-exchange interaction with your positively charged d-Propoxyphene. The primary, desired hydrophobic retention mechanism can then dominate, resulting in a much more symmetrical peak.[12]

Q6: How do I choose and implement the optimal mobile phase pH?

A: A pH between 2.5 and 3.5 is an excellent starting point for basic compounds. It is crucial to use a buffer to maintain a stable pH.

Protocol: pH Adjustment and Buffering

  • Select a Buffer: Choose a buffer effective in the desired pH range. Phosphate buffers are excellent for the pH 2-3 range. Formic acid or trifluoroacetic acid (TFA) are also commonly used.

  • Prepare Mobile Phase:

    • Start with a 10-25 mM phosphate buffer.

    • Adjust the pH of the aqueous portion of your mobile phase to 2.5 using phosphoric acid.

    • Mix with your organic modifier (e.g., Acetonitrile) to the desired ratio.

  • Equilibrate Thoroughly: Ensure you flush the system and column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Mobile Phase pHSilanol State (Si-OH)d-Propoxyphene StateInteraction StrengthExpected Peak Shape
pH > 4.0 Deprotonated (Negative)Protonated (Positive)Strong (Ionic)Severe Tailing
pH 2.5 - 3.5 Protonated (Neutral) Protonated (Positive) Weak (Repulsive) Symmetrical

Q7: I've lowered the pH to 3.0, but my peak still shows some tailing. What's the next step?

A: If pH adjustment alone is insufficient, the next step is to add a competing base (also known as a silanol suppressor) to the mobile phase.[12]

The Causality: A competing base, such as Triethylamine (TEA), is a small basic molecule that is added in a relatively high concentration (e.g., 5-25 mM).[12][13] The protonated TEA molecules will preferentially interact with and "mask" any remaining active silanol sites on the stationary phase.[14] This effectively blocks d-Propoxyphene from accessing these sites, further reducing the secondary interactions and improving peak shape.[13][14]

Protocol: Using a Competing Base

  • Add Triethylamine (TEA): To your already pH-adjusted mobile phase, add TEA to a final concentration of 5-10 mM (approximately 0.05% v/v).

  • Re-adjust pH: After adding TEA, you may need to re-adjust the pH back to your target (e.g., 3.0) using an acid like phosphoric acid.

  • Equilibrate and Analyze: Flush the column extensively and re-inject your sample.

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol Acidic Silanol Site (Si-O⁻) propoxyphene Protonated d-Propoxyphene (Analyte⁺) propoxyphene->silanol Interaction Prevented tea Protonated Triethylamine (Competitor⁺) tea->silanol  Blocks Site  

Figure 3: Mechanism of a competing base (TEA) masking active silanol sites.

Q8: Does the choice between Acetonitrile and Methanol as the organic solvent affect peak tailing?

A: Yes, it can. Methanol is a more polar, protic solvent compared to acetonitrile. It is better at forming hydrogen bonds with the silanol groups on the silica surface.[6] This hydrogen bonding can help shield the silanols from interacting with the analyte, often resulting in improved peak shape for basic compounds compared to acetonitrile.[6][7]

Experimental Suggestion:

  • If your current method uses Acetonitrile, try preparing an equivalent mobile phase (same buffer, pH, and approximate elution strength) using Methanol as the organic modifier to see if peak shape improves.

Step 3: Column Selection and Care

If extensive mobile phase optimization fails, the column itself may be ill-suited for the analysis.

Q9: Am I using the right type of HPLC column for a basic compound like d-Propoxyphene?

A: Not all C18 columns are created equal. For basic compounds, it is critical to use a modern, high-purity, "Type B" silica column that has been thoroughly end-capped .[3][6]

  • Type A vs. Type B Silica: Older "Type A" columns were made from silica with higher metal content and more acidic silanols, making them very prone to causing peak tailing with basic compounds.[1][12] Modern "Type B" silica is highly purified and less acidic.[6]

  • End-capping: This is a chemical process where the column manufacturer treats the silica after bonding the C18 chains to convert most of the remaining free silanol groups into much less polar groups.[2][6] A well-end-capped column has significantly fewer active sites available to cause tailing.[7]

Recommendation:

  • Verify your column's specifications. If you are using an older column or one not specifically designed for good peak shape with bases, consider switching to a modern, base-deactivated, end-capped column. These columns are often marketed with claims of superior performance for basic analytes and may not even require mobile phase additives like TEA.[3]

References

  • HPLC Troubleshooting Guide. (n.d.).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • Propoxyphene. (n.d.). PubChem, NIH.
  • Darvocet-N 50 and Davocet-N 100 (propoxyphene napsylate and acetaminophen tablets). (n.d.). U.S.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.

Sources

Troubleshooting

improving d-Propoxyphene napsylate hydrate solubility for in vitro assays

Introduction: Navigating the Challenges of a Purposefully Poorly Soluble Compound Welcome to the technical support guide for d-Propoxyphene Napsylate Hydrate. This compound, an opioid analgesic, was intentionally formula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Purposefully Poorly Soluble Compound

Welcome to the technical support guide for d-Propoxyphene Napsylate Hydrate. This compound, an opioid analgesic, was intentionally formulated as the napsylate salt to be poorly soluble in water, a strategy to deter parenteral abuse.[1] While effective for its original clinical purpose, this inherent low aqueous solubility presents a significant hurdle for researchers conducting in vitro assays.

This guide provides a first-principles approach to effectively solubilize and handle d-Propoxyphene Napsylate Hydrate for reliable and reproducible experimental results. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to troubleshoot and optimize your specific assay conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges researchers face.

Q1: Why is my d-Propoxyphene Napsylate Hydrate not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: d-Propoxyphene napsylate is described as "very slightly soluble" to "almost insoluble" in water.[1][2][3] This is due to its highly lipophilic (fat-loving) nature, indicated by a high LogP of 4.18, and the properties of the napsylate salt.[4] Direct dissolution in aqueous media is generally not feasible and will lead to suspension rather than a true solution, resulting in inaccurate concentrations and unreliable assay data.

Q2: I have d-Propoxyphene Hydrochloride. Can I use the same protocol?

A2: No. The hydrochloride salt is significantly more water-soluble than the napsylate salt.[1] Protocols must be adapted. A dose of 100 mg of the napsylate salt is required to provide an equivalent amount of the active propoxyphene base as 65 mg of the hydrochloride salt, due to the difference in molecular weights of the salt forms.[2]

Q3: What is the first step to getting this compound into solution for my experiment?

A3: The universally accepted best practice is to first create a concentrated stock solution in a 100% organic solvent before making further dilutions into your aqueous assay buffer. This ensures the compound is fully dissolved at a known high concentration.

Q4: Which organic solvent is best for my stock solution?

A4: d-Propoxyphene napsylate is soluble in methanol, ethanol, chloroform, and acetone.[2][3] For most biological applications, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power and miscibility with aqueous solutions. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What's happening?

A5: This is a common problem known as "crashing out." When the DMSO stock is added to the aqueous buffer, the solvent environment changes dramatically. The compound, which is comfortable in the organic DMSO, is suddenly exposed to water, where it is insoluble, causing it to precipitate. The troubleshooting guide in Section 3 provides detailed steps to overcome this.

Q6: How does pH affect the solubility of d-Propoxyphene?

A6: This is a critical factor. Propoxyphene is a basic compound with a pKa of 9.06.[4] This means:

  • At a pH below its pKa (e.g., in acidic conditions), the molecule becomes protonated (positively charged). This ionized form is significantly more water-soluble .

  • At a pH above its pKa (in basic conditions), it exists primarily as the neutral, uncharged free base, which is less water-soluble . Therefore, adjusting the pH of your final assay buffer to be acidic can dramatically improve solubility.

Section 2: Physicochemical Properties at a Glance

Understanding these core properties is essential for troubleshooting.

PropertyValueImplication for In Vitro AssaysSource(s)
Molecular Weight 565.72 g/mol Crucial for accurate molar concentration calculations.[2]
Aqueous Solubility Very slightly soluble / Almost insolubleDirect dissolution in buffers is not recommended. An organic stock solution is mandatory.[1][2][3]
Organic Solvent Solubility Soluble in Methanol, Ethanol, DMSO, AcetoneDMSO is the recommended solvent for preparing concentrated stock solutions.[2][3]
pKa (Basic) 9.06The compound is more soluble at acidic pH (<9). pH adjustment is a key solubilization strategy.[4]
LogP 4.18Indicates high lipophilicity and poor water solubility.[4]

Section 3: Troubleshooting Guide & Standard Operating Procedures (SOPs)

This section provides step-by-step protocols to address the most common experimental roadblock: precipitation upon dilution.

Issue: Compound Precipitation in Working Solution

You've successfully made a 20 mM stock in DMSO, but upon diluting it to a final concentration of 20 µM in your cell culture medium (pH 7.4), you observe cloudiness or precipitate.

Root Cause Analysis Workflow

The following diagram illustrates the decision-making process for troubleshooting this issue.

G cluster_0 Troubleshooting Workflow A Start: Precipitation Observed in Aqueous Working Solution B Is the final DMSO concentration >0.5%? A->B C ACTION: Reduce final DMSO concentration. Increase stock concentration or use serial dilutions. B->C Yes D Is your assay compatible with a lower pH? B->D No H Problem Solved C->H E ACTION: Adjust buffer pH to < 7.0. (e.g., pH 6.5). Re-test for precipitation. D->E Yes G Advanced Strategy: Use Solubilizing Excipients (e.g., Cyclodextrins) D->G No F Is precipitation still occurring? E->F F->G Yes F->H No G->H

Caption: Troubleshooting workflow for precipitation issues.
SOP 1: The Co-Solvent Method (Standard Approach)

This protocol focuses on carefully controlling the final concentration of the organic co-solvent (DMSO) to maintain solubility.

Principle: By keeping a small but sufficient percentage of DMSO in the final working solution, the drug is less likely to precipitate. However, DMSO can be toxic to cells, so its final concentration must be minimized. Most cell lines can tolerate 0.1-0.5% DMSO, but this should always be validated for your specific cell type.[5][6]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve d-Propoxyphene Napsylate Hydrate in 100% DMSO to a concentration of 20-50 mM. Ensure it is fully dissolved by vortexing.

  • Determine Maximum Allowable DMSO: Run a vehicle control experiment to determine the highest percentage of DMSO your cells can tolerate without affecting viability or the assay endpoint (e.g., test 0.1%, 0.25%, 0.5%, and 1.0% DMSO). A concentration of ≤0.5% is generally recommended.[5]

  • Calculate Dilution Scheme: Plan your dilutions so the final concentration of DMSO does not exceed the predetermined tolerance limit.

    • Example: To achieve a 20 µM final drug concentration in a 1 mL total volume, with a maximum of 0.25% DMSO:

      • You need to add 2.5 µL of your stock solution (0.25% of 1 mL).

      • Therefore, your stock concentration must be: 20 µM / (2.5 µL / 1000 µL) = 8 mM . You would prepare an 8 mM stock in 100% DMSO.

  • Execution of Dilution (Crucial Step):

    • Pipette the required volume of aqueous buffer into a tube.

    • While vortexing or vigorously stirring the buffer, add the small volume of DMSO stock dropwise and slowly . This rapid mixing is critical to prevent localized high concentrations of the drug that can initiate precipitation.

    • Visually inspect for any signs of precipitation (cloudiness, Tyndall effect).

SOP 2: The pH Adjustment Method

Principle: As a basic compound (pKa 9.06), the solubility of d-Propoxyphene increases dramatically in acidic conditions where it becomes protonated.[4] Many in vitro assays, particularly cell-free enzymatic or binding assays, can be performed at a slightly acidic pH.

Step-by-Step Protocol:

  • Assay Buffer Compatibility Check: Confirm that your assay (e.g., enzyme activity, receptor binding) is not adversely affected by a lower pH (e.g., pH 6.0-7.0).

  • Prepare pH-Adjusted Buffer: Prepare your assay buffer and adjust the pH to the desired acidic value using dilute HCl.

  • Prepare Stock Solution: Prepare a concentrated stock in 100% DMSO as described in SOP 1.

  • Perform Dilution: Following the dropwise addition and rapid mixing technique from SOP 1, dilute the DMSO stock into the pH-adjusted buffer. The acidic environment will help maintain the protonated, more soluble form of the drug.

SOP 3: The Cyclodextrin Method (Advanced Strategy)

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[7] They can encapsulate the lipophilic d-Propoxyphene molecule, forming an "inclusion complex" where the outer hydrophilic surface of the cyclodextrin renders the entire complex water-soluble.[7][8][9] This is a powerful technique for significantly increasing the apparent water solubility of a drug.

Step-by-Step Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for increasing the solubility of hydrophobic drugs for in vitro use.[7]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer. A concentration of 1-5% (w/v) is a typical starting point.

  • Prepare Drug Stock: Prepare a concentrated stock of d-Propoxyphene Napsylate Hydrate in 100% DMSO.

  • Form the Complex:

    • While stirring the HP-β-CD solution, slowly add the required amount of the DMSO drug stock.

    • Allow the mixture to stir at room temperature for at least 1-2 hours (or overnight) to allow for the efficient formation of the inclusion complex.

  • Use in Assay: Use this final solution as your working drug solution. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Section 4: Summary of Solubilization Strategies

MethodPrincipleBest For...Key Consideration
Co-Solvent (DMSO) Maintain a percentage of organic solvent in the final aqueous solution.Initial experiments; when assay conditions (like pH) cannot be altered.Final DMSO concentration must be kept low (typically ≤0.5%) to avoid cell toxicity.[5][6]
pH Adjustment Increase the proportion of the more soluble, ionized form of the basic drug.Cell-free assays (enzymatic, binding) that are tolerant to slightly acidic pH.Not suitable for most cell-based assays that require physiological pH (~7.4).
Cyclodextrin Complexation Encapsulate the hydrophobic drug within a water-soluble carrier molecule.Achieving higher final drug concentrations; when DMSO toxicity is a concern.The cyclodextrin itself could potentially interfere with the assay; proper controls are essential.

References

  • CS-SOP-48 Propoxyphene - LABORATORY SERVICES BUREAU. (n.d.).
  • Propoxyphene. (n.d.). PubChem. Retrieved from [Link]

  • DARVON-N® (PROPOXYPHENE NAPSYLATE TABLETS, USP) TABLETS Rx only. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • propoxyphene. (n.d.). ClinPGx. Retrieved from [Link]

  • Dextropropoxyphene. (n.d.). Wikipedia. Retrieved from [Link]

  • Propoxyphene and Acetaminophen Tablets: Package Insert / Prescribing Info. (n.d.). Drugs.com. Retrieved from [Link]

  • propoxyphene napsylate. (n.d.). DrugMapper. Retrieved from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2020). MDPI. Retrieved from [Link]

  • Propoxyphene napsylate and acetaminophen. (n.d.). PubChem. Retrieved from [Link]

  • FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. (2018). FDA. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central. Retrieved from [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. Retrieved from [Link]

  • PRODUCT MONOGRAPH. (2009). Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2020). NIH. Retrieved from [Link]

  • DARVON-N - propoxyphene napsylate tablet, film coated. (n.d.). DailyMed. Retrieved from [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. Retrieved from [Link]

  • Maximum DMSO concentration in media for cell culture? (2023). Reddit. Retrieved from [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2022). MDPI. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Retrieved from [Link]

  • Alprazolam. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]

  • Cyclodextrins as pharmaceutical solubilizers. (2004). ResearchGate. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Analytical Method Validation for d-Propoxyphene Napsylate Hydrate

Introduction: As a Senior Application Scientist, I've observed that while d-propoxyphene has been on the market for decades, its unique salt form, d-propoxyphene napsylate hydrate, continues to present distinct challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a Senior Application Scientist, I've observed that while d-propoxyphene has been on the market for decades, its unique salt form, d-propoxyphene napsylate hydrate, continues to present distinct challenges for analytical chemists. This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals. It provides practical, experience-based solutions to common issues encountered during the validation of analytical methods for this compound, ensuring both scientific integrity and regulatory compliance.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue: Poor Solubility and Sample Preparation Inconsistencies

Question: I'm experiencing inconsistent results, which I suspect are due to the poor aqueous solubility of d-propoxyphene napsylate hydrate. What is the best approach for preparing samples to ensure complete dissolution and consistency?

Answer: This is a frequent challenge. D-propoxyphene napsylate is known to be very slightly soluble in water, but soluble in organic solvents like methanol and ethanol.[1] Incomplete dissolution is a primary source of variability in analytical results.

Recommended Protocol for Sample Preparation:

  • Solvent Selection: Begin by using a diluent that is a mixture of organic solvent and water. A good starting point is 50:50 (v/v) methanol or acetonitrile and water. The organic component is crucial for dissolving the d-propoxyphene napsylate.

  • Use of Sonication: After adding the solvent to your sample, vortex it for 30 seconds, then place it in an ultrasonic bath for 10-15 minutes. This provides the necessary energy to break down agglomerates and facilitate complete dissolution.

  • pH Adjustment (if necessary): If you are still facing solubility issues, a slight acidification of the aqueous portion of your diluent (e.g., with 0.1% formic or phosphoric acid) can help by ensuring the d-propoxyphene molecule is fully protonated.

  • Final Dilution: Perform any final dilutions with the same diluent to maintain sample integrity.

Causality: The napsylate salt form allows for more stable liquid dosage forms compared to the hydrochloride salt.[1] However, this stability can also translate to slower dissolution kinetics. The combination of an organic solvent and sonication overcomes these kinetic barriers.

Issue: Chromatographic Peak Fronting or Tailing in HPLC

Question: My HPLC chromatograms for d-propoxyphene napsylate hydrate show significant peak asymmetry (fronting or tailing). How can I achieve a symmetrical peak shape?

Answer: Peak asymmetry is a classic problem when analyzing basic compounds like d-propoxyphene on silica-based columns. It's often caused by secondary interactions with the stationary phase or issues with the sample solvent.

Troubleshooting Workflow for Peak Asymmetry:

Caption: Decision tree for troubleshooting peak asymmetry.

Expert Insights:

  • Peak Tailing: This is the more common issue for d-propoxyphene. The tertiary amine in its structure is basic and can interact with acidic silanol groups on the surface of the C18 column packing. Lowering the mobile phase pH protonates these silanols, minimizing this secondary interaction.

  • Peak Fronting: This often indicates column overload or a sample solvent that is too strong. If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the column as a broad band.

Issue: Lack of Resolution Between d-Propoxyphene and its Degradants

Question: In my forced degradation studies, I'm finding it difficult to separate the main d-propoxyphene peak from its degradation products. What strategies can I employ to improve resolution?

Answer: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[2][3] For d-propoxyphene, this requires careful optimization of your chromatographic conditions.

Strategies for Enhancing Resolution:

ParameterRecommended ActionScientific Rationale
Column Chemistry Switch from a standard C18 to a Phenyl-Hexyl or a Polar-Embedded column.These alternative stationary phases offer different selectivity by introducing pi-pi or hydrogen bonding interactions, which can help separate closely related compounds.
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase by ± 0.5 units.Small changes in pH can alter the ionization state of both the analyte and its degradants, leading to changes in retention and potentially improved separation.
Gradient Slope Decrease the gradient slope (i.e., make the gradient longer and shallower).A shallower gradient increases the time analytes spend in the "separation window" on the column, allowing for better resolution of closely eluting peaks.
Temperature Decrease the column temperature (e.g., from 40°C to 30°C).Lowering the temperature can sometimes improve selectivity, although it will lead to longer run times and higher backpressure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the essential validation parameters for an HPLC method for d-propoxyphene napsylate hydrate according to ICH guidelines?

A1: According to the ICH Q2(R1) guideline, the core validation parameters for an assay and impurity method are:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradants, and excipients. This is typically demonstrated through forced degradation studies and analysis of placebo samples.[4]

  • Linearity: A demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range.[4]

  • Accuracy: The closeness of the test results to the true value, usually determined by spike-recovery studies.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The concentration interval over which the method is shown to be accurate, precise, and linear.[5]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for impurity methods, these are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

Method Validation Workflow:

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Initial Method (Column, Mobile Phase, etc.) B Forced Degradation & Specificity A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F Robustness E->F G LOD & LOQ (for impurities) F->G H H G->H Validated Method

Caption: A typical workflow for analytical method development and validation.

Q2: Are there any known stability issues with d-propoxyphene napsylate hydrate that I should be aware of during analysis?

A2: Yes, d-propoxyphene can degrade under certain conditions. The ester linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions, especially when heated. It is also prudent to investigate its stability under oxidative and photolytic stress as part of a comprehensive forced degradation study, as recommended by ICH guidelines.[2] The major metabolite of propoxyphene is norpropoxyphene, which is formed via N-demethylation.[6] A robust stability-indicating method should be able to separate d-propoxyphene from norpropoxyphene and other potential degradants.

Q3: Why was d-propoxyphene taken off the market, and does this have any implications for my analytical work?

A3: D-propoxyphene was withdrawn from the U.S. and European markets due to concerns about its potential to cause serious cardiac toxicity, even at therapeutic doses.[7][8] Specifically, it was found to cause significant changes in the electrical activity of the heart (prolonged PR interval, widened QRS complex, and prolonged QT interval).[8] While this doesn't directly impact the how of performing an analytical test, it underscores the importance of accurately quantifying the substance and any related impurities. For researchers, it also means that reference standards may be more difficult to obtain and may require special handling as a controlled substance.[7]

References

  • Google Patents. (n.d.). Method of preparing d-propoxyphene.
  • National Center for Biotechnology Information. (n.d.). Propoxyphene. PubChem. Retrieved January 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Darvocet-N 50 and Davocet-N 100 (propoxyphene napsylate and acetaminophen tablets). Accessdata.fda.gov. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Dextropropoxyphene. Retrieved January 24, 2026, from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 24, 2026, from [Link]

  • DrugMapper. (n.d.). propoxyphene napsylate. Retrieved January 24, 2026, from [Link]

  • Ray, W. A., et al. (2013). Propoxyphene and the Risk of Out-of-Hospital Death. Pharmacoepidemiology and Drug Safety, 22(2), 193-201.
  • ResearchGate. (2025). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). A Rapid HPLC Assay for the Determination of Dextro-propoxyphene Related Substances in Combination with Aspirin, Acetaminophen, and Caffeine in Tablet and Capsule Formulations. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved January 24, 2026, from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. Retrieved January 24, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. Retrieved January 24, 2026, from [Link]

  • PubMed. (2006). Determination of propoxyphene in oral fluid. Retrieved January 24, 2026, from [Link]

  • RxList. (n.d.). Darvon (Propoxyphene): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved January 24, 2026, from [Link]

  • ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International journal of health sciences. Retrieved January 24, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Response to Propoxyphene Market Withdrawal: Analgesic Substitutes, Doses, and Adverse Events. Retrieved January 24, 2026, from [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved January 24, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Reversed Phase HPLC for a Validation and Determination of Udenafil (Zydena ) and Dapoxetine (Priligy ). Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved January 24, 2026, from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 24, 2026, from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. Retrieved January 24, 2026, from [Link]

  • Drugs.com. (n.d.). Darvon Side Effects: Common, Severe, Long Term. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of d-Propoxyphene Napsylate Hydrate in Solution

Welcome to the technical support center for d-Propoxyphene Napsylate Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for d-Propoxyphene Napsylate Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing the degradation of this compound in solution. This resource synthesizes established scientific principles with field-proven insights to ensure the integrity and reliability of your experimental outcomes.

Disclaimer: D-Propoxyphene has been withdrawn from the market in some countries due to safety concerns, including risks of heart arrhythmias and overdose.[1][2] This guide is intended for research and analytical purposes only and does not endorse or encourage the clinical use of this compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the stability and handling of d-Propoxyphene Napsylate Hydrate.

Q1: What are the primary chemical liabilities of d-propoxyphene napsylate hydrate in solution?

A1: The primary chemical liability of the d-propoxyphene molecule is its ester functional group, which is susceptible to hydrolysis. This reaction cleaves the propionate group, yielding α-d-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol and propionic acid. This degradation pathway is the most common cause of potency loss in solution-based formulations and analytical standards. A secondary concern is potential photodegradation, although hydrolysis is the more immediate challenge in most laboratory settings.[3]

Q2: How does the napsylate salt form influence the stability compared to the hydrochloride salt?

A2: The napsylate salt of propoxyphene is significantly less soluble in water than the hydrochloride (HCl) salt.[2] This lower aqueous solubility can indirectly enhance stability in solid dosage forms by reducing the amount of available water for hydrolysis. However, once in solution, the degradation pathways of the propoxyphene molecule itself are identical regardless of the salt form. The napsylate salt was originally introduced to provide more stable liquid dosage forms and to be less prone to abuse via injection due to its poor water solubility.[2][4]

Q3: What is the optimal pH range for maintaining the stability of d-propoxyphene in an aqueous solution?

A3: D-propoxyphene is most stable in acidic conditions. For the hydrochloride salt, a pH range of 2.0 to 3.5 is reported to provide good stability.[3] Since the degradation pathway involves the same active moiety, a similar acidic pH range is recommended for solutions of d-propoxyphene napsylate. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis of the ester linkage significantly increases.[5]

Q4: My d-propoxyphene napsylate solution is showing a rapid loss of purity. What is the most likely cause?

A4: The most probable cause is hydrolysis, accelerated by inappropriate pH. If your solvent system is neutral or basic (pH > 7), or even weakly acidic (pH 4-6), hydrolysis can proceed rapidly. Another potential, though less common, cause is thermal degradation if the solution is being stored at elevated temperatures.[6] First, verify the pH of your solution and adjust it to the optimal range of 2.0-3.5 using a suitable buffer system.

Section 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered during experiments.

Issue 1: Unexpected Peaks Appearing in HPLC Chromatogram During Stability Studies

Causality: The appearance of new peaks, particularly those eluting earlier than the parent d-propoxyphene peak, is a classic indicator of degradation. Given the structure of d-propoxyphene, the primary degradation product from hydrolysis is the more polar carbinol (α-d-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol), which will have a shorter retention time in a typical reversed-phase HPLC system.

Troubleshooting Workflow

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Preventative Protocols:
  • Solvent Preparation: Always prepare solvents and diluents with an acidic buffer (e.g., phosphate or citrate buffer) adjusted to a pH between 2.0 and 3.5.

  • Storage: Store stock and working solutions at refrigerated temperatures (2-8°C) and protect from light. For long-term storage, consider freezing (-20°C), but verify compound stability upon freeze-thaw cycles.

  • Freshness: Prepare solutions fresh daily whenever possible.

Issue 2: Poor Reproducibility and Drifting Results in Potency Assays

Causality: Drifting results, typically a continuous decrease in the main analyte peak area over a sequence of analyses, strongly suggests ongoing degradation in the sample solution prepared for the assay. This is often observed when samples are placed in an autosampler at room temperature for an extended period without adequate pH control.

Data-Driven Diagnosis
Time Point (Hours in Autosampler)d-Propoxyphene Peak Area% Initial Area
01,250,000100.0%
21,235,00098.8%
41,210,00096.8%
81,165,00093.2%
121,120,00089.6%

Interpretation: The steady decrease in peak area, as shown in the table above, is a clear sign of instability within the analytical sample itself.

Mitigation Strategy:
  • pH Control is Critical: Ensure the sample solvent is buffered to pH 2.0-3.5. This is the most effective way to inhibit hydrolysis.

  • Utilize Autosampler Cooling: If available, set the autosampler temperature to a lower temperature (e.g., 4-10°C) to slow down the degradation kinetics.

  • Sequence Design: If cooling is not an option, limit the run time of your analytical sequence or prepare fresh sample vials for longer runs to minimize the time any single vial spends at room temperature.

Section 3: Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for a stability-indicating HPLC method.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade d-propoxyphene napsylate to identify potential degradation products and to confirm the specificity of the analytical method.[7][8]

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of d-propoxyphene napsylate hydrate in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 hours.

    • Photodegradation: Expose a quartz cuvette containing the stock solution to a photostability chamber (ICH Q1B conditions) for 24 hours.

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a target concentration of ~100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a reliable method for quantifying d-propoxyphene napsylate hydrate in the presence of its degradation products.[9][10]

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Buffer (50:50, v/v). (Buffer: 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Solvent Mobile Phase

System Suitability:

  • Tailing Factor: ≤ 2.0 for the d-propoxyphene peak.

  • Theoretical Plates: ≥ 2000 for the d-propoxyphene peak.

  • Resolution: Baseline resolution (≥ 2.0) between the primary degradation peak (hydrolysis product) and the parent d-propoxyphene peak in the base-stressed sample.

Method Validation Logic

G cluster_0 Forced Degradation cluster_1 Method Specificity Check cluster_2 Validation Acid Acid Stress Specificity Inject Stressed Samples Acid->Specificity Base Base Stress Base->Specificity Generates primary degradant Oxidation Oxidative Stress Oxidation->Specificity Heat Thermal Stress Heat->Specificity Light Photo Stress Light->Specificity Resolution Assess Peak Purity & Resolution Specificity->Resolution Is parent peak resolved? Validation Full Method Validation (Linearity, Accuracy, Precision) Resolution->Validation If Yes

Caption: Logic for developing a stability-indicating method.

Section 4: References

  • PubChem. (n.d.). Propoxyphene. National Center for Biotechnology Information. Retrieved from [Link]

  • Phoenix Police Department. (2024). CS-SOP-48 Propoxyphene. Laboratory Services Bureau. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. FDA. Retrieved from [Link]

  • Pohland, A., & Sullivan, H. R. (1990). Method of preparing d-propoxyphene. Google Patents. Retrieved from

  • Wikipedia. (n.d.). Dextropropoxyphene. Retrieved from [Link]

  • Sattar, A., et al. (1990). High Performance Liquid Chromatographic Analysis and Dissolution of Dextropropoxyphene Napsylate with other Analgesics in Capsule Formulations. Drug Development and Industrial Pharmacy.

  • Thompson, R. M., & Nickless, G. (1980). Thermal decomposition of propoxyphene during GLC analysis. Journal of Analytical Toxicology.

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.

  • Musial, W., & Kubis, A. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech.

  • Al-Trawneh, S. A., et al. (2022). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. Catalysts.

  • Hsieh, S. A., & Mal kamp, M. S. (2003). A Rapid HPLC Assay for the Determination of Dextro-propoxyphene Related Substances in Combination with Aspirin, Acetaminophen, and Caffeine in Tablet and Capsule Formulations. Journal of Liquid Chromatography & Related Technologies.

  • U.S. Food and Drug Administration. (n.d.). DARVON-N® (PROPOXYPHENE NAPSYLATE TABLETS, USP). FDA. Retrieved from [Link]

  • Sa'sa', S. I., & Taha, A. M. (1984). Simultaneous determination of acetaminophen and dextropropoxyphene napsylate in pharmaceutical preparations by reverse phase HPLC. Talanta.

  • Godlewska, K., et al. (2024). Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. Applied Sciences.

  • Rawat, T., & Pandey, I. P. (2015). Forced Degradation Studies for Drug Substances and Drug Products- A Review. International Journal of Pharmaceutical Sciences and Research.

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical Compounds in Japan. Scribd.

  • Qi, Y., et al. (2017). Oxidative Degradation of Fentanyl in Aqueous Solutions of Peroxides and Hypochlorites. Australian Journal of Chemistry.

  • Rivas, B. L., et al. (2021). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Polymers.

  • Kłączkowska, K., & Kaza, M. (2003). Studies on photodegradation process of psychotropic drugs: a review. Acta Poloniae Pharmaceutica.

  • Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • Sharma, S., & Singh, S. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals.

  • Panchagnula, R., & Desu, H. (2004). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences.

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

  • Yamato, S., et al. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Pharmaceutical Investigation.

  • Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. International Journal of Pharmaceutics.

  • Chen, Y., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources.

  • Vashi, V. C., & Shah, K. R. (1990). Effect of pH on the in vitro dissolution and in vivo absorption of controlled-release theophylline in dogs. Drug Development and Industrial Pharmacy.

  • Huynh-Ba, K. (2010). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

  • CASSS. (n.d.). Analytical Considerations for Excipients Used in Biotechnology Products.

  • Emara, S., et al. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. Scientific Reports.

  • Vyas, N., et al. (2022). Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument. Journal of Oncology Pharmacy Practice.

  • Vanegas, J. M., et al. (2021). Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl. Physical Chemistry Chemical Physics.

  • Khan, A. H., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances.

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research.

  • Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences.

Sources

Optimization

optimizing sample extraction of d-Propoxyphene napsylate hydrate from tissues

An Application Scientist's Note: The extraction of d-propoxyphene and its primary metabolite, norpropoxyphene, from complex biological tissues presents a significant analytical challenge. Due to the drug's physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Note: The extraction of d-propoxyphene and its primary metabolite, norpropoxyphene, from complex biological tissues presents a significant analytical challenge. Due to the drug's physicochemical properties—specifically its basicity and lipophilicity—and its extensive tissue distribution, achieving high, reproducible recovery requires a carefully optimized protocol. This guide is designed to provide researchers and drug development professionals with a robust framework for method development, offering detailed protocols and a comprehensive troubleshooting guide. While d-propoxyphene has been withdrawn from many markets due to cardiac safety concerns, its analysis remains critical in forensic toxicology and in historical sample analysis for research purposes.[1][2][3] The principles and techniques discussed herein are grounded in established analytical chemistry and are designed to ensure data of the highest quality and integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of d-propoxyphene from tissue matrices.

Sample Preparation & Homogenization

Q1: What is the best way to prepare different tissue types (e.g., liver, brain, adipose) for extraction?

A1: The primary goal of tissue preparation is to create a uniform homogenate that allows for efficient interaction between the analyte and the extraction solvent. The choice of method depends on the tissue's nature.

  • Soft Tissues (Liver, Kidney, Brain): These are effectively homogenized using high-speed mechanical blenders or rotor-stator homogenizers. It is critical to perform this step in a chilled buffer (e.g., phosphate-buffered saline, pH 7.4) on ice to minimize enzymatic degradation of the analyte.

  • Tough/Fibrous Tissues (Muscle): These often require more rigorous mechanical disruption, such as a bead beater with ceramic or steel beads, to ensure complete cell lysis.

  • Adipose Tissue: Due to its high lipid content, adipose tissue can be challenging. A common approach is to use a combination of mechanical homogenization followed by a saponification step or to select an extraction solvent system that can penetrate the lipid matrix.

Causality: Incomplete homogenization is a primary cause of low and variable recovery. If the drug is sequestered within intact cells or tissue fragments, it is inaccessible to the extraction solvent, leading to an underestimation of its true concentration.

Q2: My samples are from a post-mortem case. Are there special precautions I need to take?

A2: Yes. Post-mortem redistribution (PMR) is a well-documented phenomenon where drug concentrations can change in different tissues after death. It is crucial to collect samples from multiple sites (e.g., heart blood, peripheral blood, liver, brain) to get a comprehensive toxicological profile.[4] Additionally, d-propoxyphene and its metabolite norpropoxyphene concentrations can vary significantly between tissues.[5] Sample stability is also a concern; samples should be frozen at -20°C or, ideally, -80°C as soon as possible after collection to prevent degradation.[6]

Extraction Strategy: LLE vs. SPE

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for d-propoxyphene?

A3: Both LLE and SPE are viable methods, and the best choice depends on your laboratory's specific needs regarding sample throughput, required extract cleanliness, and available equipment.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phases based on pH and polarity.Partitioning between a solid sorbent and a liquid mobile phase.
Selectivity Moderate; can be improved with back-extraction.High; tunable by selecting specific sorbent chemistry (e.g., mixed-mode).
Recovery Can be high, but susceptible to emulsion formation leading to analyte loss.Generally high and reproducible.[7]
Cleanliness Often results in dirtier extracts with more matrix components.Produces cleaner extracts due to specific wash steps.
Speed/Throughput Labor-intensive and difficult to automate.Easily automated for high-throughput applications.[7]
Solvent Usage High.Significantly lower.[7]
Recommendation Good for initial method development or low sample numbers.Recommended for validated, high-throughput assays requiring low detection limits.

Expertise & Experience: While traditional LLE is a foundational technique, modern forensic and clinical labs overwhelmingly favor SPE for its superior clean-up and reproducibility, which are critical for minimizing matrix effects in sensitive LC-MS/MS analyses.

Workflow for Tissue Extraction & Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample (e.g., Liver, Brain) Homogenize Homogenize in chilled buffer Tissue->Homogenize Spike Spike with Internal Standard Homogenize->Spike Decision Choose Method Spike->Decision LLE Liquid-Liquid Extraction Decision->LLE Classic Method SPE Solid-Phase Extraction Decision->SPE Modern Method Evaporate Evaporate to Dryness LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for d-propoxyphene extraction from tissue.

Troubleshooting Low Recovery & Matrix Effects

Q4: My recovery of d-propoxyphene is consistently low (<50%). What's wrong?

A4: Low recovery is a multifaceted problem. Use the following logic to diagnose the issue:

G Start Low Recovery Observed Check_pH Is sample pH > 10 during extraction? Start->Check_pH Adjust_pH Action: Increase pH using 1M NaOH. Verify with meter. Check_pH->Adjust_pH No Check_Solvent Is solvent polarity appropriate? Check_pH->Check_Solvent Yes Change_Solvent Action: Switch to a more polar solvent (e.g., ethyl acetate) or a mixture (Hexane:Isoamyl Alcohol). Check_Solvent->Change_Solvent No Check_Homogenization Was tissue fully homogenized? Check_Solvent->Check_Homogenization Yes Improve_Homogenization Action: Increase homogenization time or use a more rigorous method (bead beater). Check_Homogenization->Improve_Homogenization No Check_Emulsion Did an emulsion form (LLE only)? Check_Homogenization->Check_Emulsion Yes Break_Emulsion Action: Centrifuge at high speed, add salt, or use phase separator paper. Check_Emulsion->Break_Emulsion Yes

Caption: Decision tree for troubleshooting low extraction recovery.

Scientific Rationale:

  • pH is Paramount: d-Propoxyphene is a basic compound with a pKa of approximately 9.06.[8] To ensure it is in its neutral, non-ionized state, which is soluble in organic solvents, the pH of the aqueous sample matrix must be raised to at least 2 pH units above the pKa (i.e., pH > 11). Failure to adequately basify the sample is the most common reason for low recovery in LLE.

  • Solvent Polarity: Propoxyphene has a LogP of 4.18, indicating it is quite lipophilic.[8] While non-polar solvents like hexane can work, a slightly more polar solvent like ethyl acetate or a mixture (e.g., hexane/isoamyl alcohol 99:1 v/v) is often more effective at disrupting drug-protein binding and extracting the analyte from the tissue homogenate.

  • Emulsions (LLE): Tissue homogenates are rich in lipids and proteins that act as surfactants, stabilizing emulsions at the aqueous-organic interface. This traps the analyte and prevents efficient phase separation. Centrifugation, salting out, or chilling can help break these emulsions.

Q5: I'm seeing significant ion suppression/enhancement in my LC-MS/MS analysis. How can I get a cleaner extract?

A5: Matrix effects are caused by co-extracted endogenous materials (phospholipids, salts, etc.) that interfere with the ionization of your target analyte in the mass spectrometer source.

  • For LLE: Implement a back-extraction step. After the initial extraction into an organic solvent at high pH, the propoxyphene can be "washed" by extracting it back into an acidic aqueous phase (e.g., 0.1 M HCl).[8] This leaves many neutral and acidic interferences behind in the organic layer. The acidic aqueous phase can then be re-basified and the analyte re-extracted into a clean organic solvent for analysis.

  • For SPE: This is where SPE truly excels.

    • Optimize the Wash Step: After loading the sample onto the sorbent, use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound. For a mixed-mode cation exchange column, you could wash with a neutral or slightly acidic organic solvent (e.g., methanol) to remove phospholipids before eluting the basic propoxyphene with a basified solvent.

    • Use a More Selective Sorbent: If a simple C18 sorbent is insufficient, switch to a mixed-mode cation exchange (MCX) sorbent. These sorbents provide two retention mechanisms (hydrophobic and ionic), allowing for very specific binding of basic drugs like propoxyphene and aggressive wash steps to remove matrix components.[9][10]

Validated Experimental Protocols

These protocols serve as a starting point and should be validated in your laboratory for your specific tissue matrix and instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) with Back-Extraction

This protocol is designed for high recovery and improved cleanliness over a single-step LLE.

Step-by-Step Methodology:

  • Homogenization: Weigh ~1 g of tissue and homogenize in 4 mL of ice-cold 100 mM phosphate buffer (pH 7.4).

  • Internal Standard: Spike the homogenate with an appropriate internal standard (e.g., d-Propoxyphene-d7).

  • Alkalinization: Add 1 mL of 1 M NaOH to the homogenate to raise the pH to >11. Vortex for 30 seconds.

  • Primary Extraction: Add 5 mL of n-butyl chloride. Cap and rock/tumble for 20 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Back-Extraction: Transfer the upper organic layer to a new tube. Add 2 mL of 0.1 M HCl. Vortex for 1 minute. Centrifuge for 5 minutes.

  • Isolate Analyte: Discard the upper organic layer. The analyte is now in the lower acidic aqueous layer.

  • Final Extraction: Add 0.5 mL of 5 M NaOH to the aqueous layer to re-basify it (pH > 11). Add 3 mL of fresh n-butyl chloride. Vortex for 1 minute. Centrifuge for 5 minutes.

  • Concentration: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

This protocol is ideal for high-throughput applications and yields a very clean extract.

Step-by-Step Methodology:

  • Homogenization & Pre-treatment: Homogenize 1 g of tissue in 4 mL of 2% formic acid in water. Spike with internal standard. Centrifuge at 10,000 x g for 10 minutes. Use the supernatant for the next step.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the entire supernatant from step 1 onto the SPE cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetic acid.

  • Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Column Drying: Dry the cartridge under high vacuum for 5 minutes to remove residual methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10100, Propoxyphene. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. Retrieved from [Link]

  • AccessData FDA. (n.d.). DARVOCET-N® 50 and DARVOCET-N® 100 (PROPOXYPHENE NAPSYLATE AND ACETAMINOPHEN TABLETS, USP) Rx only WARNINGS. Retrieved from [Link]

  • Google Patents. (1990). WO1990014331A1 - Method of preparing d-propoxyphene.
  • Barkin, R. L. (2009). Propoxyphene (Dextropropoxyphene): A Critical Review of a Weak Opioid Analgesic That Should Remain in Antiquity. Pain Medicine, 10(4), 748-757. [This is a representative title; the actual source is a ResearchGate request, URL not provided for direct linking].
  • Wikipedia. (n.d.). Dextropropoxyphene. Retrieved from [Link]

  • Christensen, H. (1975). Propoxyphene and norpropoxyphene tissue concentrations in fatalities associated with propoxyphene hydrochloride and propoxyphene napsylate. Journal of Forensic Sciences, 20(4), 630-642. Retrieved from [Link]

  • Moore, C., De-Pace, A., & Coulter, C. (2009). Determination of propoxyphene in oral fluid. Journal of Analytical Toxicology, 33(3), 148-152. Retrieved from [Link]

  • Scheurer, J., & Moore, C. M. (1992). Solid-phase extraction of drugs from biological tissues--a review. Journal of Analytical Toxicology, 16(4), 264-269. Retrieved from [Link]

  • King, J. W., & King, L. J. (1994). Propoxyphene and Norpropoxyphene Quantitation in the Same Solid-Phase Extraction Using Toxi-Lab Spec VC MP3 System. Journal of Analytical Toxicology, 18(4), 217-219. Retrieved from [Link]

  • Ray, W. A., Chung, C. P., Murray, K. T., & Stein, C. M. (2011). Propoxyphene and the Risk of Out-of-Hospital Death. Pharmacoepidemiology and Drug Safety, 20(S1), S1-S267. Retrieved from [Link]

  • Wolen, R. L., Ziege, E. A., & Gruber, C. M. Jr. (1975). Determination of Propoxyphene and Norpropoxyphene by Chemical Ionization Mass Fragmentography. Clinical Pharmacology & Therapeutics, 17(1), 15-20. Retrieved from [Link]

  • de Oliveira, G. G., et al. (2024). Optimization of a disposable pipette tips extraction for the analysis of psychoactive substances in sweat specimens using design of experiments. Journal of Analytical Toxicology. Retrieved from [Link]

  • ResearchGate. (2024). Optimization of a disposable pipette tips extraction (DPX) for the analysis of psychoactive substances in sweat specimens using Design of Experiments. [This is a representative title; the actual source is a ResearchGate request, URL not provided for direct linking].
  • Singh, S., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 23-32. Retrieved from [Link]

  • Morden, E., et al. (2017). Response to Propoxyphene Market Withdrawal: Analgesic Substitutes, Doses, and Adverse Events. Pain Medicine, 18(6), 1077-1085. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. [This is a representative title; the actual source is a ResearchGate request, URL not provided for direct linking].
  • Fernández, M. D., et al. (2021). The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. International Journal of Molecular Sciences, 22(22), 12286. Retrieved from [Link]

  • McNevin, D., et al. (2021). Optimisation of an Automated DNA Extraction Method for Bone and Teeth Samples and Applicability to Two Forensic Cases. Forensic Sciences, 1(3), 159-168. Retrieved from [Link]

  • Christensen, H. (1974). Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose. Acta Pharmacologica et Toxicologica, 35(3), 232-240. Retrieved from [Link]

  • Mercolini, L., & Protti, M. (2016). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 8(14), 1529-1547. Retrieved from [Link]

  • Al-Asmari, A. I., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 29(1), 1. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Solid Phase Extraction for Clinical Research. [This is a representative title from a company brochure and may not have a persistent direct URL].
  • D'Souza, B., et al. (1994). Optimization of DNA extraction from formalin-fixed tissue and its clinical application in Duchenne muscular dystrophy. The American Journal of the Medical Sciences, 308(4), 233-238. Retrieved from [Link]

  • Frontiers Media S.A. (2024). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Frontiers in Chemistry. [This is a representative title; URL not provided for direct linking].
  • Jayasinghe, L., et al. (2023). Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark. Plants, 12(22), 3902. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid Phase Extraction and Forensic Toxicology. [This is a representative title; the actual source is a ResearchGate request, URL not provided for direct linking].

Sources

Troubleshooting

Technical Support Center: Quantification of d-Propoxyphene Napsylate Hydrate

Welcome to the technical support center for the analytical quantification of d-Propoxyphene Napsylate Hydrate. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical quantification of d-Propoxyphene Napsylate Hydrate. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges and interferences encountered during method development, validation, and routine analysis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

Given that d-propoxyphene has been withdrawn from several markets due to cardiac safety concerns, its accurate quantification is of paramount importance in forensic toxicology, post-mortem analysis, and in regions where it may still be available or encountered.[1][2] This guide addresses the key analytical hurdles in these contexts.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding d-propoxyphene analysis.

Q1: What is the primary metabolite of d-propoxyphene and why is it a concern for quantification?

A1: The primary and major metabolite of d-propoxyphene is norpropoxyphene .[3][4] It is a critical interference for several reasons:

  • High Concentrations: In biological samples (plasma, urine), norpropoxyphene concentrations can be significantly higher than the parent drug due to hepatic metabolism (N-demethylation).[3][5]

  • Pharmacological Activity: Norpropoxyphene itself has pharmacological activity and contributes to the overall toxicological profile.[6]

  • Analytical Instability: Under certain analytical conditions, particularly the alkaline pH used in many GC-MS extraction protocols, norpropoxyphene can undergo a chemical rearrangement and dehydration to form norpropoxyphene amide .[7][8] This can lead to underestimation of the true norpropoxyphene concentration if the method does not account for this conversion.

Q2: My d-propoxyphene peak is showing significant tailing in my reversed-phase HPLC method. What are the likely causes?

A2: Peak tailing for a basic compound like d-propoxyphene (a tertiary amine) in RP-HPLC is typically caused by secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:

  • Mobile Phase pH: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5). This ensures the propoxyphene molecule is fully protonated (positively charged) and minimizes interactions with silanols.

  • Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups are chemically bonded ("capped") to reduce their availability for interaction.

  • Mobile Phase Additives: Incorporate a competing base, like triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding the propoxyphene from these interactions.

Q3: I am analyzing a pharmaceutical formulation. What common excipients or co-formulated drugs might interfere?

A3: D-propoxyphene was frequently formulated with other analgesics. The most common interferences from co-formulated active pharmaceutical ingredients (APIs) are acetaminophen (paracetamol), aspirin, and caffeine .[6][9][10] Additionally, excipients such as povidone, magnesium stearate, and various starches and celluloses are common.[11] While most excipients are unlikely to interfere chromatographically with a well-developed HPLC-UV method, they can contribute to matrix effects in LC-MS and can affect sample preparation efficiency. A stability-indicating method must be able to resolve d-propoxyphene from these APIs and any of their potential degradants (e.g., salicylic acid from aspirin degradation).[9][12]

Q4: Why is chiral separation important for d-propoxyphene analysis?

A4: The propoxyphene molecule has two chiral centers, meaning it exists as four diastereomers: alpha-dextro, alpha-levo, beta-dextro, and beta-levo.[10] The analgesic activity is primarily associated with the alpha-d-propoxyphene isomer.[2] The levo-isomer exhibits antitussive (cough suppressant) effects. Therefore, to accurately quantify the pharmacologically active component and to comply with regulatory standards, a stereospecific or chiral analytical method is necessary to separate the alpha-dextro isomer from the others, especially in cases of illicit preparations or non-specific synthesis.[10]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving complex analytical issues.

Guide 1: Resolving Co-elution of Norpropoxyphene in Bioanalytical Samples (LC-MS/MS)

Issue: Inaccurate quantification of d-propoxyphene in plasma samples due to co-elution and ion suppression from its metabolite, norpropoxyphene.

Causality: Norpropoxyphene is structurally similar to propoxyphene but more polar. In typical reversed-phase chromatography, it may elute close to the parent drug, potentially causing chromatographic interference. More critically, high concentrations of norpropoxyphene can co-elute and suppress the ionization of d-propoxyphene in the mass spectrometer source, a phenomenon known as the matrix effect.[13][14]

Troubleshooting Workflow: Co-elution & Matrix Effect

start Start: Inaccurate d-Propoxyphene Results (Suspected Norpropoxyphene Interference) check_chrom Step 1: Assess Chromatographic Resolution Inject Propoxyphene & Norpropoxyphene standards start->check_chrom is_resolved Is Baseline Resolution >1.5? check_chrom->is_resolved optimize_lc Step 2: Optimize LC Method is_resolved->optimize_lc No check_matrix Step 3: Evaluate Matrix Effect (Post-extraction spike vs. neat solution) is_resolved->check_matrix Yes gradient A) Adjust Gradient Slope (Make shallower to increase separation) optimize_lc->gradient mobile_phase B) Modify Mobile Phase (Change organic modifier or pH) gradient->mobile_phase column C) Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano) mobile_phase->column column->check_chrom is_matrix Is Ion Suppression/Enhancement >15%? check_matrix->is_matrix mitigate_matrix Step 4: Mitigate Matrix Effect is_matrix->mitigate_matrix Yes end_node End: Accurate & Precise Quantification is_matrix->end_node No spe A) Improve Sample Cleanup (Implement robust SPE protocol) mitigate_matrix->spe dilute B) Dilute Sample Extract (Reduces matrix concentration) spe->dilute is_std C) Use Stable Isotope-Labeled Internal Standard (SIL-IS) dilute->is_std is_std->end_node

Caption: Workflow for troubleshooting norpropoxyphene interference.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to effectively separate d-propoxyphene and norpropoxyphene from endogenous plasma components like phospholipids, which are a primary cause of matrix effects.[7]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard (e.g., d-propoxyphene-d7).

    • Add 2 mL of a pH 6.0, 100 mM phosphate buffer. Vortex to mix. This step ensures a consistent pH for binding to the SPE sorbent.

    • Centrifuge to precipitate proteins and use the supernatant for extraction.

  • SPE Column Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the column sequentially with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0). Do not let the sorbent go dry between steps.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE column at a slow, steady flow rate of 1-2 mL/minute.

  • Wash Steps:

    • Wash 1: 3 mL deionized water to remove salts.

    • Wash 2: 3 mL 100 mM acetic acid to remove weakly bound acidic and neutral compounds.

    • Wash 3: 3 mL methanol to remove phospholipids and other organic interferences.

    • Dry the column thoroughly under high vacuum for 5-10 minutes. This step is critical to ensure no methanol is carried into the final eluate, which can affect evaporation.

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v). The ammonium hydroxide neutralizes the charge on the basic analytes, releasing them from the cation exchange sorbent.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.

Guide 2: Managing Degradation Products in Stability Studies

Issue: Appearance of unknown peaks during a forced degradation study, compromising the specificity of a stability-indicating HPLC method.

Causality: D-propoxyphene, being an ester, is susceptible to hydrolysis under acidic and basic conditions. It can also oxidize or degrade under thermal and photolytic stress. A stability-indicating method must be able to separate the intact drug from all potential degradation products to provide an accurate measure of its stability.[15][16][17]

Troubleshooting Workflow: Stability-Indicating Method Development

start Start: Unresolved Peaks in Forced Degradation Sample degrade Step 1: Perform Systematic Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->degrade analyze Step 2: Analyze Stressed Samples with Existing Method degrade->analyze is_specific Are all degradant peaks baseline-resolved from API? analyze->is_specific optimize_hplc Step 3: Optimize HPLC Separation is_specific->optimize_hplc No validate Step 4: Perform Peak Purity Analysis (Using PDA/DAD or MS detector) is_specific->validate Yes gradient_mod A) Modify Gradient (Change slope/duration) optimize_hplc->gradient_mod ph_mod B) Adjust Mobile Phase pH (Affects ionization of degradants) gradient_mod->ph_mod temp_mod C) Change Column Temperature (Affects retention & selectivity) ph_mod->temp_mod temp_mod->analyze is_pure Is the API peak spectrally pure in all stressed samples? validate->is_pure is_pure->optimize_hplc No (Co-elution detected) end_node End: Validated Stability-Indicating Method is_pure->end_node Yes

Caption: Workflow for developing a stability-indicating method.

Data Summary: Typical Forced Degradation Conditions

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting byproducts.[12]

Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)2-8 hours at 60°CEster hydrolysis
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)1-4 hours at 60°CEster hydrolysis (typically faster than acid)
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)24 hours at room temperatureOxidation of the tertiary amine
Thermal Dry Heat48 hours at 80°CGeneral decomposition
Photolytic ICH-compliant light chamberExpose to overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meterPhotochemical degradation

Protocol: USP Method for Related Compounds in Propoxyphene HCl

The United States Pharmacopeia (USP) provides an official method for the analysis of propoxyphene hydrochloride and its related compounds, which can serve as an excellent starting point for a stability-indicating method.[18]

  • Column: L1 packing (C18), 3.9-mm × 30-cm

  • Mobile Phase: A filtered and degassed mixture of methanol and 0.1 M monobasic ammonium phosphate buffer (pH 6.3) (67:33).

  • Flow Rate: 1.5 mL/minute

  • Detection: UV at 254 nm

  • Analysis: This method is designed to separate propoxyphene from known impurities, specifically "propoxyphene related compound A" and "propoxyphene related compound B". When developing a stability-indicating method, this procedure should be tested against forced degradation samples to ensure specificity for all generated degradants.

References

  • A Rapid HPLC Assay for the Determination of Dextro-propoxyphene Related Substances in Combination with Aspirin, Acetaminophen, and Caffeine in Tablet and Capsule Formulations. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. (2018, February 7). FDA. Retrieved January 25, 2026, from [Link]

  • Propoxyphene and Acetaminophen Tablets: Package Insert / Prescribing Info. (2025, March 24). Drugs.com. Retrieved January 25, 2026, from [Link]

  • Propoxyphene napsylate and acetaminophen tablets, USP 100 mg/650 mg. (n.d.). DailyMed. Retrieved January 25, 2026, from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Propoxyphene Napsylate | API DMFs | US Drug Master File (DMF) Details. (n.d.). PharmaCompass. Retrieved January 25, 2026, from [Link]

  • McBay, A. J. (1976). Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose. Clinical Chemistry, 22(8), 1319-1321. Retrieved January 25, 2026, from [Link]

  • Propoxyphene. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • USP Monographs: Propoxyphene Hydrochloride. (n.d.). uspbpep.com. Retrieved January 25, 2026, from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved January 25, 2026, from [Link]

  • High Performance Liquid Chromatographic Analysis and Dissolution of Dextropropoxyphene Napsylate with other Analgesics in Capsule Formulations. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Determination of enantiomeric excess of dextropropoxyphene and α-(+)-oxyphene by chiral high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Wolen, R. L., Ziege, E. A., & Gruber, C. M. Jr. (1975). Determination of propoxyphene and norpropoxyphene by chemical ionization mass fragmentography. Clinical Pharmacology & Therapeutics, 17(1), 15-20. Retrieved January 25, 2026, from [Link]

  • CIV DARVON® (PROPOXYPHENE HYDROCHLORIDE CAPSULES, USP) PULVULES®. (n.d.). accessdata.fda.gov. Retrieved January 25, 2026, from [Link]

  • <621> CHROMATOGRAPHY. (2022, December 1). US Pharmacopeia (USP). Retrieved January 25, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • An, M., & Wu, A. (2012). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 4(18), 2283-2296. Retrieved January 25, 2026, from [Link]

  • Soni, S. K., & Van Gelder, D. (1981). Separation and characterization of standard propoxyphene diastereomers and their determination in pharmaceutical and illicit preparations. Journal of AOAC INTERNATIONAL, 64(4), 875-883. Retrieved January 25, 2026, from [Link]

  • Development of stability indicating RP-HPLC-PDA method for the simultaneous analysis of naproxen sodium and diphenhydramine hydrochloride in bulk and tablet dosage forms. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • <621> CHROMATOGRAPHY. (2011, December 2). USP. Retrieved January 25, 2026, from [Link]

  • Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved January 25, 2026, from [Link]

  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 3236. Retrieved January 25, 2026, from [Link]

  • Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 25, 2026, from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (2015). International Journal of MediPharm Research, 1(2), 113-121. Retrieved January 25, 2026, from [Link]

  • How to use USP General Chapter 621 (Chromatography)? (2022, April 7). YouTube. Retrieved January 25, 2026, from [Link]

  • Propoxyphene and Norpropoxyphene Quantitation in the Same Solid-Phase Extraction Using Toxi-Lab Spec VC MP3 System. (1998). PubMed. Retrieved January 25, 2026, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method For Estimation of Clofazimine in Soft Gelatine Capsule. (n.d.). Impactfactor.org. Retrieved January 25, 2026, from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2013). Pharmaceutical Technology, 37(6). Retrieved January 25, 2026, from [Link]

Sources

Optimization

improving the sensitivity of d-Propoxyphene napsylate hydrate detection methods

Introduction Welcome to the technical support center for the detection of d-Propoxyphene Napsylate Hydrate. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the detection of d-Propoxyphene Napsylate Hydrate. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the sensitive and accurate detection of d-propoxyphene and its major metabolite, norpropoxyphene. This resource consolidates field-proven insights and scientifically-backed protocols to address common challenges encountered during experimental workflows.

d-Propoxyphene is a narcotic analgesic for which sensitive detection is crucial in various applications, from clinical monitoring to forensic toxicology.[1] This guide will navigate the nuances of different analytical techniques, from initial screening to confirmatory analysis, with a focus on optimizing sensitivity and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the detection of d-propoxyphene napsylate hydrate.

1. What are the primary analytical methods for detecting d-propoxyphene and its metabolites?

The detection of d-propoxyphene typically involves a two-tiered approach: an initial screening followed by a confirmatory method.

  • Screening Methods: Immunoassays are commonly used for initial screening due to their high throughput and cost-effectiveness.[2][3][4] These assays provide a qualitative or semi-quantitative result, indicating the presumptive presence of the drug or its metabolites.[3][5]

  • Confirmatory Methods: Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for confirmation.[3][4] High-performance liquid chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, with tandem mass spectrometry (LC-MS/MS) are also widely used.[6][7][8]

2. What are the key metabolites of d-propoxyphene to monitor?

The primary metabolite of d-propoxyphene is norpropoxyphene .[5] It is crucial to monitor both the parent drug and this metabolite for a comprehensive assessment. Some methods are designed to detect both compounds simultaneously.[9]

3. What biological matrices are suitable for d-propoxyphene detection?

The choice of matrix depends on the specific application.

  • Urine: This is the most common matrix for routine monitoring and workplace drug testing due to non-invasive collection and higher concentrations of the drug and its metabolites.[2][10][11]

  • Oral Fluid (Saliva): Collection is also non-invasive and can be performed under direct observation, reducing the risk of adulteration.[12][13]

  • Blood (Plasma/Serum): These matrices are often used in clinical and forensic toxicology to determine recent drug use and impairment.[7][8]

  • Hair: Hair samples can provide a longer detection window, indicating a history of drug use.[14]

4. What are the typical cut-off concentrations for d-propoxyphene screening in urine?

For immunoassays, a common cutoff concentration for a positive screen for propoxyphene in urine is 300 ng/mL .[2][4][15] For GC-MS confirmation, the cutoff for norpropoxyphene is often lower, for instance, <60 ng/mL.[4]

5. How can I improve the sensitivity of my d-propoxyphene analysis?

Improving sensitivity can be achieved through several strategies:

  • Sample Preparation: Employing solid-phase extraction (SPE) can effectively concentrate the analyte and remove interfering matrix components.[8][12]

  • Instrumentation: Utilizing LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV or GC-MS.[13][16]

  • Method Optimization: Fine-tuning chromatographic conditions (e.g., mobile phase composition, gradient elution) can improve peak shape and resolution, leading to better signal-to-noise ratios.

  • Derivatization: For GC-MS analysis, derivatization of norpropoxyphene can improve its volatility and chromatographic behavior.[12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of d-propoxyphene napsylate hydrate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inefficient extraction of d-propoxyphene or norpropoxyphene.Optimize the pH of the sample and extraction solvents. Solid-phase extraction (SPE) is a robust option for concentrating the analyte.[8]
Degradation of norpropoxyphene.Norpropoxyphene can be unstable and undergo rearrangement.[17] Ensure proper sample storage (refrigerated or frozen) and minimize sample processing time.[10][11] Consider methods that analyze for the rearrangement product as well.[17]
Matrix effects (ion suppression in LC-MS/MS).Improve sample clean-up to remove interfering components.[18][19] Modify the chromatographic method to separate the analyte from matrix interferences. Use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[7]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH for HPLC.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For d-propoxyphene, a slightly acidic mobile phase is often used.[6]
Column overload.Dilute the sample or inject a smaller volume.
Active sites on the analytical column.Use a column with end-capping or add a competing base to the mobile phase.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Automate the sample preparation process if possible. Ensure consistent timing and volumes for all steps.
Fluctuations in instrument performance.Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run.
Inconsistent matrix effects between samples.Use a robust sample clean-up procedure and an appropriate internal standard.
High Background Noise Contaminated reagents or solvents.Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade).
Dirty instrument components (e.g., injector, column, MS source).Follow the manufacturer's instructions for cleaning and maintenance.
Presence of interfering substances in the sample matrix.Enhance the sample clean-up procedure.[18]

Experimental Workflows & Protocols

General Workflow for Method Development and Validation

Method Development Workflow cluster_Plan Planning & Preparation cluster_Dev Method Development cluster_Val Method Validation cluster_Imp Implementation A Define Analytical Requirements (Sensitivity, Specificity, Matrix) B Select Analytical Technique (HPLC-UV, LC-MS/MS, GC-MS) A->B C Procure Standards & Reagents B->C D Optimize Sample Preparation (LLE, SPE, Dilute-and-Shoot) C->D E Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) D->E F Optimize Detector Settings (Wavelength, MS Parameters) E->F G Assess Specificity & Selectivity F->G H Determine Linearity & Range G->H I Evaluate Accuracy & Precision H->I J Investigate Matrix Effects I->J K Evaluate Stability J->K L Routine Sample Analysis K->L M Ongoing QC & System Suitability L->M

Caption: A generalized workflow for developing and validating a sensitive analytical method for d-propoxyphene detection.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS

This protocol is a general guideline and should be optimized for your specific application and matrix.

  • Sample Pre-treatment:

    • To 1 mL of urine, plasma, or serum, add an appropriate internal standard (e.g., d-propoxyphene-d7).

    • Add 2 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to adjust the sample pH.[8]

    • Vortex the sample and centrifuge to pellet any precipitates.[8]

  • SPE Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of the same buffer used for sample pre-treatment.[8]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[8]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.

    • Follow with a wash of 3 mL of 100 mM acetic acid to remove acidic and neutral interferences.[8]

    • A final wash with 3 mL of methanol can be used to remove any remaining interferences.[8]

    • Dry the cartridge thoroughly under vacuum for at least 5 minutes.[8]

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared elution solvent, such as a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[8]

Troubleshooting Logic for Low Sensitivity in LC-MS/MS

Caption: A decision tree for troubleshooting low sensitivity issues in LC-MS/MS analysis of d-propoxyphene.

References

  • ARUP Laboratories. (n.d.). Propoxyphene, Urine Screen with Reflex to Quantitation. ARUP Laboratories Test Directory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphene. PubChem. Retrieved from [Link]

  • Labcorp. (n.d.). Propoxyphene/Norpropoxyphene, Screen and Confirmation, Urine. Retrieved from [Link]

  • ATLAS MEDICAL. (n.d.). Propoxyphene Test Cassette (Urine) (300ng/ml). Retrieved from [Link]

  • Moore, C., De-correlating, M., & Rana, S. (2008). Determination of propoxyphene in oral fluid. Journal of analytical toxicology, 32(8), 698–702.
  • Sane, R. T., Samant, V. S., Nayak, V. G., & Doshi, V. J. (1990). High Performance Liquid Chromatographic Analysis and Dissolution of Dextropropoxyphene Napsylate with other Analgesics in Capsule Formulations. Drug Development and Industrial Pharmacy, 16(5), 841-849.
  • NorDx. (n.d.). PROPOXYPHENE SCREEN WITH GC-MS CONFIRMATION, URINE. NorDx Test Catalog. Retrieved from [Link]

  • Look, J. L., & Schigel, D. L. (2003). A Rapid HPLC Assay for the Determination of Dextro‐propoxyphene Related Substances in Combination with Aspirin, Acetaminophen, and Caffeine in Tablet and Capsule Formulations.
  • Loper, J. H., & Plym, F. W. (1990). Method of preparing d-propoxyphene. Google Patents.
  • Wolen, R. L., Ziege, E. A., & Gruber, C. M. (1975). Determination of propoxyphene and norpropoxyphene by chemical ionization mass fragmentography. Clinical Pharmacology & Therapeutics, 17(1), 15-20.
  • George, S., & Shinde, P. (2001). Propoxyphene and Norpropoxyphene Quantitation in the Same Solid-Phase Extraction Using Toxi-Lab Spec VC MP3 System. Journal of analytical toxicology, 25(4), 288–290.
  • United States Pharmacopeial Convention. (1984). Simultaneous determination of acetaminophen and dextropropoxyphene napsylate in pharmaceutical preparations by reverse phase HPLC. Talanta, 31(5), 397–399.
  • Oreate AI. (2023, December 30). Understanding Propoxyphene: What It Means on a Drug Test. Oreate AI Blog. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from [Link]

  • Davison, E., & D'Angelo, V. (2018). A Validated Method for the Screening of 320 Forensically Significant Compounds in Blood by LC/QTOF, with Simultaneous Quantification of Selected Compounds. Journal of analytical toxicology, 42(1), 19–29.
  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). EMIT II Plus Propoxyphene Assay. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • Heltsley, R., De-correlating, M., & Ciolino, L. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 33(7), 379–384.
  • Quest Diagnostics. (n.d.). Drug Monitoring, Propoxyphene, Screen, Urine. Retrieved from [Link]

  • Li, W., Cohen, L. H., & Covey, T. R. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(12), 903–906.
  • SCIEX. (n.d.). LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: d-Propoxyphene Napsylate Hydrate Stability Studies

A Troubleshooting Guide for Researchers and Drug Development Professionals Welcome to the technical support center for d-Propoxyphene Napsylate Hydrate stability studies. This guide, designed by our Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for d-Propoxyphene Napsylate Hydrate stability studies. This guide, designed by our Senior Application Scientists, provides in-depth technical assistance in a user-friendly question-and-answer format. We address common challenges encountered during the stability testing of this active pharmaceutical ingredient (API), offering scientifically grounded explanations and practical solutions to ensure the integrity and reliability of your experimental results.

I. Understanding the Molecule: Physicochemical Properties and Inherent Stability

Before delving into troubleshooting, a foundational understanding of d-Propoxyphene Napsylate Hydrate is crucial. It is the hydrated salt of the dextrorotatory isomer of propoxyphene and naphthalenesulfonic acid. The napsylate salt form was developed to improve the stability of liquid formulations compared to the hydrochloride salt.[1] However, like all ester-containing compounds, it is susceptible to degradation, primarily through hydrolysis.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₂₂H₂₉NO₂·C₁₀H₈O₃S·H₂O
Molecular Weight565.72 g/mol
SolubilityVery slightly soluble in water; soluble in methanol, ethanol, chloroform, and acetone.[1]
AppearanceOdorless, white crystalline powder with a bitter taste.[1]

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your stability studies.

A. Degradation and Impurity Profile

Question 1: I am observing a significant decrease in the parent peak of d-Propoxyphene Napsylate Hydrate in my stability samples, especially under acidic conditions. What is the likely cause and what are the degradation products?

Answer:

The most probable cause of degradation is the hydrolysis of the propionate ester linkage in the d-propoxyphene molecule.[2] This reaction is catalyzed by both acids and bases and results in the formation of an alcohol and a carboxylic acid.[2]

  • Primary Degradation Pathway: The ester bond is cleaved, yielding propionic acid and α-d-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol.

Causality: The presence of hydronium ions (in acidic conditions) or hydroxide ions (in basic conditions) facilitates the nucleophilic attack on the carbonyl carbon of the ester group, leading to its cleavage. The water molecule in the hydrate form of the API can also play a role in facilitating hydrolysis, especially in the presence of hygroscopic excipients.

Troubleshooting Steps:

  • pH Control: Ensure that the pH of your formulation is within a stable range. For propoxyphene hydrochloride, a pH range of 2 to 3.5 has been noted for solution stability.[3] While this is for the hydrochloride salt, it provides a starting point for the napsylate salt as well.

  • Excipient Compatibility Screening: Certain excipients can create a micro-environment that promotes hydrolysis. For instance, acidic excipients or those with high moisture content can accelerate degradation. Conduct compatibility studies with your chosen excipients.

  • Forced Degradation Studies: To confirm hydrolysis as the primary degradation pathway, perform forced degradation studies under acidic, basic, and neutral conditions. This will help in identifying the primary degradation products and developing a stability-indicating analytical method.

Question 2: My analytical method is not separating the main peak from its degradation products. How can I develop a stability-indicating HPLC method?

Answer:

A stability-indicating method is crucial for accurately quantifying the decrease in the active ingredient and the increase in degradation products over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Key Principles of a Stability-Indicating Method:

  • Specificity: The method must be able to resolve the parent drug from all potential degradation products, process impurities, and excipients.

  • Forced Degradation: The development of such a method relies on performing forced degradation studies to generate the potential degradants.[2]

Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and a phosphate buffer.

    • Adjust the pH of the buffer. Since the primary degradation is hydrolysis, a slightly acidic pH (e.g., 3.0-4.0) for the mobile phase might provide better separation and peak shape.

    • Optimize the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer to achieve adequate retention and resolution. A gradient elution may be necessary to separate all components effectively.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution. The maximum absorbance wavelength for d-propoxyphene can be determined by scanning a standard solution. A wavelength of around 210 nm is often used for detecting propoxyphene and its related substances.

  • Forced Degradation Sample Analysis: Inject samples from your forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines.

Table of Recommended HPLC Parameters (Starting Point):

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Diagram: Workflow for Stability-Indicating Method Development

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B Initial HPLC Method Development (Column & Mobile Phase Screening) A->B C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Specificity (Peak Purity Analysis) C->D Optimized Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Stability Testing H->I Validated Method G A Select Potential Excipients B Prepare Binary Mixtures (API + Excipient) A->B C Store under Accelerated Conditions (e.g., 40°C/75% RH) B->C D Analyze at Time Points (e.g., 0, 2, 4 weeks) C->D E Assess for Degradation (Appearance, Assay, Impurities) D->E E->A Degradation Observed F Select Compatible Excipients E->F No Significant Degradation

Caption: A systematic approach to screening for drug-excipient compatibility.

Question 4: What are the key validation parameters I need to consider for my stability-indicating HPLC method according to ICH guidelines?

Answer:

Method validation is a mandatory step to ensure that your analytical method is suitable for its intended purpose. For a stability-indicating method, the following parameters, as outlined in the ICH Q2(R1) guideline, are critical:

Table of HPLC Method Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity of the analyte peak should pass. Resolution between the analyte and the closest eluting peak should be >1.5.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.For assay: % Recovery of 98.0% to 102.0%. For impurities: % Recovery within an appropriate range depending on the concentration.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in system suitability parameters (e.g., resolution, tailing factor).

III. Concluding Remarks

The stability of d-Propoxyphene Napsylate Hydrate is a critical quality attribute that requires careful investigation. The primary degradation pathway is hydrolysis of the ester linkage, a reaction that can be influenced by pH, moisture, and excipient interactions. A well-developed and validated stability-indicating HPLC method is paramount for accurately monitoring the stability of this compound. By understanding the underlying chemical principles and following a systematic approach to troubleshooting, researchers can ensure the generation of reliable and defensible stability data.

It is important to note that d-propoxyphene has been withdrawn from the market in several countries due to concerns about its cardiac safety. [3]Any research and development involving this compound should be conducted with a full awareness of its regulatory status and potential health risks.

IV. References

  • PubChem. Propoxyphene. National Center for Biotechnology Information. [Link]

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. [Link]

  • ResearchGate. A Rapid HPLC Assay for the Determination of Dextro-propoxyphene Related Substances in Combination with Aspirin, Acetaminophen, and Caffeine in Tablet and Capsule Formulations. [Link]

  • Lex localis. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE CONCURRENT QUANTIFICATION OF SUMATRIPTAN AND NAPROXE. [Link]

  • DrugBank Online. Propoxyphene Napsylate. [Link]

  • SciSpace. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. [Link]

  • PubMed. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. [Link]

  • U.S. Food and Drug Administration. CIV DARVON-N® (PROPOXYPHENE NAPSYLATE TABLETS, USP) TABLETS Rx only WARNINGS. [Link]

  • ResearchGate. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]

  • ResearchGate. Identification and Control of a Degradation Product in Avapro™ Film-Coated Tablet: Low Dose Formulation. [Link]

  • MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

  • Google Patents. WO1990014331A1 - Method of preparing d-propoxyphene.

  • ResearchGate. Studies on photodegradation process of psychotropic drugs: a review. [Link]

  • PubMed. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. [Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • PubMed Central. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

  • Academic Journals. Validation and stability indicating RP-HPLC method for the determination of tadalafil API in pharmaceutical formulations. [Link]

  • IntechOpen. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • ClinPGx. acetaminophen / propoxyphene napsylate. [Link]

Sources

Optimization

Technical Support Center: Optimization of d-Propoxyphene Napsylate Hydrate Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of d-Propoxyphene Napsylate Hydrate. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of d-Propoxyphene Napsylate Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered during the crystallization process. The goal is to help you achieve robust control over crystal form, size, and purity, which are critical for downstream processing and final product performance.

A Note on Propoxyphene: Researchers should be aware that propoxyphene was withdrawn from the market in the United States and Europe due to concerns about serious cardiac arrhythmias.[1] All handling and experimentation should be conducted with appropriate safety protocols and in accordance with regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is d-Propoxyphene Napsylate Hydrate and why is its crystallization important?

A1: d-Propoxyphene napsylate is the 2-naphthalenesulfonic acid salt of the d-isomer of propoxyphene, an opioid analgesic.[2][3] It is typically found as a monohydrate, which is a white crystalline powder.[4][5] Crystallization is a critical manufacturing step that purifies the active pharmaceutical ingredient (API) and defines its solid-state properties.[6] These properties, including crystal habit (shape), particle size distribution (PSD), and polymorphic form, directly impact powder flow, compaction, dissolution rate, and bioavailability.[7][8]

Q2: What are the basic solubility characteristics of d-Propoxyphene Napsylate?

A2: d-Propoxyphene napsylate is described as very slightly soluble in water but soluble in solvents like methanol, ethanol, chloroform, and acetone.[4][5] This solubility profile is fundamental to designing crystallization processes, such as cooling crystallization from an alcohol or anti-solvent crystallization by adding water to an acetone solution.

Q3: What are the known solid-state forms of d-Propoxyphene Napsylate?

A3: The most common form is the monohydrate.[4][5] As with many pharmaceutical compounds, the potential for other polymorphs or solvates exists. Controlling hydration is crucial, as transitions between hydrate and anhydrate forms can occur with changes in temperature and humidity, potentially altering the drug's stability and performance.[9] It is essential to confirm that the desired α-d-propoxyphene isomer is being crystallized, as it is the controlled substance.[10]

Q4: Why is seeding a recommended practice in these crystallization processes?

A4: Seeding is a critical technique used to control both the solid-state form and the particle size of the final product.[11] By introducing seed crystals of the desired polymorph, you provide a template for crystal growth, preventing the spontaneous nucleation of undesired or metastable forms.[11][12] This leads to a more controlled process, reduces batch-to-batch variability, and can help avoid issues like oiling out.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, explaining the causality behind the problems and providing actionable solutions.

Issue 1: Low Yield or No Crystallization
  • Potential Causes:

    • High Solubility: The concentration of the solute in the final mother liquor is too high, meaning a significant amount of product remains dissolved.

    • Insufficient Supersaturation: The conditions (e.g., temperature, solvent/anti-solvent ratio) are not adequate to induce nucleation and growth.[13]

    • Inhibition by Impurities: Certain impurities can inhibit crystal nucleation or growth, sometimes by adsorbing to crystal surfaces.

  • Recommended Solutions:

    • Optimize Final Temperature (Cooling Crystallization): Lower the final cooling temperature to decrease solubility and drive more material out of solution.

    • Adjust Solvent/Anti-Solvent Ratio: In an anti-solvent process, increase the proportion of the anti-solvent. Perform this addition slowly to avoid amorphous precipitation.

    • Increase Initial Concentration: Carefully increase the starting concentration of d-propoxyphene napsylate. Be cautious, as this can increase the risk of "oiling out" if supersaturation becomes too high.

    • Evaporate Solvent: If feasible, controlled evaporation of the solvent can increase the concentration and induce crystallization.

    • Introduce Seed Crystals: Seeding can overcome the kinetic barrier to nucleation, initiating crystallization even at moderate supersaturation levels.[12]

Issue 2: Formation of Oil / Amorphous Solid
  • Potential Causes:

    • Excessive Supersaturation: The system has been driven into a highly unstable state where the solute has insufficient time to organize into an ordered crystal lattice, leading to liquid-liquid phase separation (oiling out) or amorphous precipitation.

    • Rapid Cooling or Anti-Solvent Addition: A fast change in conditions generates supersaturation too quickly for the system to handle.[6]

  • Recommended Solutions:

    • Reduce Cooling Rate: Employ a slower, more controlled cooling profile. This keeps the system within the metastable zone, where crystal growth is favored over primary nucleation or oiling.

    • Slow Down Anti-Solvent Addition: Add the anti-solvent dropwise, particularly around the point of saturation, to allow for controlled crystal growth.

    • Implement Seeding: Add seed crystals just after the solution becomes saturated but before spontaneous nucleation or oiling occurs. This provides sites for growth and helps manage the supersaturation.[11]

    • Increase Agitation (with caution): Moderate agitation can improve mass transfer and prevent localized high supersaturation. However, excessive agitation can cause crystal breakage.

    • Lower Initial Concentration: Starting with a more dilute solution provides a larger operating window to control supersaturation.[14]

Issue 3: Undesirable Crystal Habit (e.g., Needles)
  • Potential Causes:

    • Solvent Effects: The solvent system strongly influences crystal habit. Solvents can preferentially adsorb to certain crystal faces, inhibiting their growth and leading to anisotropic shapes like needles or plates.[15][16]

    • High Supersaturation: High supersaturation levels often favor faster-growing, less stable morphologies, which can include needles.

    • Impurities: Even small amounts of impurities can act as habit modifiers.

  • Recommended Solutions:

    • Screen Different Solvents: Experiment with various solvents or solvent mixtures. For example, crystallization from ethanol might produce a different habit than from acetone.[7][15]

    • Use Habit-Modifying Additives: Introduce small quantities of polymers (e.g., PVP) or surfactants. These additives can adsorb to specific crystal faces and redirect growth, potentially leading to more equant (block-like) crystals.[17][18][19]

    • Control Supersaturation: Operate at lower supersaturation levels using the methods described in the previous section (slower cooling, seeding, etc.). This often promotes the growth of more thermodynamically stable and compact crystal habits.

    • Optimize Agitation: Agitation affects the diffusion of solute to the crystal faces and can influence the final shape.

Issue 4: Inconsistent Crystal Form (Polymorphism/Hydrate Control)
  • Potential Causes:

    • Solvent-Induced Polymorphism: Different solvents can stabilize different crystal lattices, leading to the formation of different polymorphs or solvates.[16]

    • Temperature Effects: Different polymorphs can be thermodynamically stable at different temperatures.

    • Hydration/Dehydration: For a hydrate like d-propoxyphene napsylate monohydrate, the water activity of the solvent system is critical. Crystallizing from a very "dry" solvent or drying at excessive temperatures could potentially lead to an anhydrous form, while high water content ensures the hydrate.[9]

  • Recommended Solutions:

    • Strict Process Control: Maintain tight control over solvent composition, water content, temperature profiles, and cooling rates to ensure reproducibility.

    • Implement a Seeding Protocol: Seeding with well-characterized crystals of the desired form is the most effective way to ensure that form crystallizes out consistently.[11]

    • Perform Slurry Experiments: Slurrying a mixture of different crystal forms in a chosen solvent system will, over time, result in the conversion of the less stable forms to the most stable form under those conditions. This is an excellent way to determine thermodynamic stability.

    • Control Humidity During Drying: After filtration, dry the crystals under controlled temperature and humidity to prevent unwanted form conversions.

Key Experimental Protocols & Visualizations

The following diagrams and protocols provide a starting point for developing a robust crystallization process.

General Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common crystallization problems.

G cluster_issues Identify Primary Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem Observed in Crystallization p1 Low Yield start->p1 p2 Oiling Out / Amorphous start->p2 p3 Poor Habit (Needles) start->p3 p4 Wrong Polymorph start->p4 c1 High Solubility? Insufficient Supersaturation? p1->c1 c2 Supersaturation Too High? Cooling Too Fast? p2->c2 c3 Solvent Effect? High Supersaturation? p3->c3 c4 Solvent / Temp Effect? No Seeding? p4->c4 s1 Lower Final Temp Adjust Solvent Ratio c1->s1 s2 Slow Cooling Rate Implement Seeding c2->s2 s3 Screen Solvents Add Modifiers c3->s3 s4 Strict Process Control Seed with Correct Form c4->s4

Caption: A workflow for troubleshooting common crystallization issues.

Protocol 1: Cooling Crystallization

This method is suitable when the solubility of d-propoxyphene napsylate shows a strong dependence on temperature in the chosen solvent.

  • Dissolution: In a jacketed reactor with an overhead stirrer, dissolve the d-propoxyphene napsylate in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature (e.g., 50-60 °C) to achieve a clear, saturated, or slightly undersaturated solution.

  • Cooling (Stage 1): Begin cooling the solution at a controlled rate (e.g., 10-20 °C/hour).

  • Seeding: Once the solution has cooled to a temperature where it is just saturated or slightly supersaturated, add a small quantity (0.1-1.0% w/w) of well-characterized d-propoxyphene napsylate hydrate seed crystals as a slurry in the mother liquor.

  • Cooling (Stage 2): Continue cooling at a slower, controlled rate (e.g., 5-10 °C/hour) to the final crystallization temperature (e.g., 0-5 °C).

  • Aging: Hold the slurry at the final temperature for a period (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and maximize the yield.

  • Isolation: Filter the crystals, wash with a small amount of cold, fresh solvent to remove residual mother liquor, and dry under appropriate conditions (e.g., vacuum oven at <40 °C) to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is effective when a miscible solvent can be found in which the compound is poorly soluble.

  • Dissolution: Dissolve the d-propoxyphene napsylate in a minimal amount of a "good" solvent (e.g., acetone) at a constant temperature (e.g., 25 °C).

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water) to the solution with controlled agitation.

  • Seeding (Optional but Recommended): Add seed crystals just before or at the onset of turbidity to control nucleation.

  • Equilibration: Continue adding the anti-solvent at a controlled rate until the desired final solvent composition is reached.

  • Aging: Allow the slurry to agitate at the final temperature for 1-2 hours to ensure complete crystallization.

  • Isolation: Filter, wash with a mixture of the solvent/anti-solvent, and dry as described in the cooling crystallization protocol.

Crystallization Process Control Diagram

This diagram illustrates the key parameters that must be controlled during a crystallization process to achieve the desired product attributes.

G center Crystallization Process o1 Crystal Form (Polymorph/Hydrate) center->o1 o2 Particle Size Distribution (PSD) center->o2 o3 Crystal Habit (Shape) center->o3 o4 Yield & Purity center->o4 p1 Solvent Choice p1->center p2 Temperature Profile p2->center p3 Concentration p3->center p4 Agitation Rate p4->center p5 Seeding Strategy p5->center p6 pH / Additives p6->center

Caption: Key input parameters and their impact on final crystal attributes.

Essential Characterization Techniques

Verifying the outcome of your crystallization experiment is crucial. The table below summarizes key analytical techniques for characterizing the solid state of d-propoxyphene napsylate hydrate.

TechniquePurposeInformation Provided
Powder X-Ray Diffraction (PXRD) To identify the crystal form (polymorph/hydrate).[20][21][22]Provides a unique fingerprint for a specific crystalline lattice. It is the primary tool for polymorph identification and confirmation.
Differential Scanning Calorimetry (DSC) To determine melting point, purity, and identify phase transitions.[20]Measures heat flow into or out of a sample as a function of temperature. Can detect melting, desolvation, or polymorphic transformations.
Thermogravimetric Analysis (TGA) To quantify the amount of solvent or water in the crystal lattice.[20]Measures the change in mass as a function of temperature. Essential for confirming the stoichiometry of the hydrate.
Optical Microscopy / SEM To observe crystal habit (shape) and size.[20]Provides direct visual information about the crystals, allowing for assessment of shape, size distribution, and agglomeration.
Particle Size Analysis (e.g., Laser Diffraction) To quantify the particle size distribution (PSD).Provides quantitative data on the distribution of particle sizes, which is critical for flowability and dissolution performance.
High-Performance Liquid Chromatography (HPLC) To determine chemical purity and yield.[10]Quantifies the amount of the API and any related impurities in the solid and the mother liquor.

References

  • Propoxyphene | C22H29NO2 | CID 10100 - PubChem. National Institutes of Health. [Link]

  • CS-SOP-48 Propoxyphene - LABORATORY SERVICES BUREAU. Phoenix Police Department. [Link]

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC. National Institutes of Health. [Link]

  • Effect of additives on the crystallization and the permeation of ketoprofen from adhesive matrix. ResearchGate. [Link]

  • Technical Articles. Crystal Pharmatech Co., Ltd. [Link]

  • US8124795B2 - Process for modifying drug crystal formation.
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Validation

A Comparative Guide to the Solid-State Stability of d-Propoxyphene Salts: Napsylate Hydrate vs. Hydrochloride

For researchers, scientists, and professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the stability, ma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the stability, manufacturability, and bioavailability of the final drug product. This guide provides an in-depth comparison of the solid-state stability of two common salt forms of d-propoxyphene: the napsylate hydrate and the hydrochloride salt. While d-propoxyphene has been withdrawn from the market in several countries due to safety concerns, the principles of salt form selection and stability assessment illustrated here remain fundamentally important in pharmaceutical development.[1]

This document will delve into the physicochemical rationale for stability differences, present a framework for comparative analysis, and provide detailed experimental protocols for researchers to conduct their own assessments.

Executive Summary: Why Salt Form Matters

The choice of a salt form is a strategic tool to optimize a drug's properties. An ideal salt form can enhance solubility, improve dissolution rate, and, most critically, ensure the chemical and physical stability of the API throughout its shelf life.[2][3] Instability can lead to loss of potency, formation of toxic degradation products, and altered physical properties, compromising the safety and efficacy of the medication.

d-Propoxyphene was historically available in two primary salt forms: the hydrochloride and the napsylate. The napsylate salt was specifically developed to overcome certain liabilities of the hydrochloride form. Authoritative sources, including prescribing information approved by the U.S. Food and Drug Administration (FDA), explicitly state that propoxyphene napsylate allows for more stable liquid dosage forms and tablet formulations compared to propoxyphene hydrochloride.[4][5] This guide will explore the scientific underpinnings of this statement.

Physicochemical Properties: The Foundation of Stability

The stability of a pharmaceutical salt is intrinsically linked to its physical and chemical properties. The key differentiator between the napsylate and hydrochloride salts of d-propoxyphene is their solubility in aqueous environments.

Propertyd-Propoxyphene Napsylate Hydrated-Propoxyphene HydrochlorideReference(s)
Water Solubility Very slightly solubleSoluble[4]
Appearance White crystalline powderWhite crystalline powder[4]
Taste BitterBitter[4]
Molecular Weight 565.74 g/mol (monohydrate)375.94 g/mol [4]

Expertise & Experience: The lower aqueous solubility of the napsylate salt is the cornerstone of its enhanced stability, particularly in solid dosage forms. Water is a key reactant in many degradation pathways (hydrolysis) and can also act as a plasticizer, increasing molecular mobility within the crystal lattice and accelerating degradation reactions. By selecting a less soluble, and therefore less hygroscopic, salt form, the potential for water-mediated degradation is significantly reduced. The large, hydrophobic napsylate counter-ion contributes to the lower solubility compared to the small, highly soluble chloride ion.

Comparative Stability Analysis: A Framework

A comprehensive stability comparison involves subjecting both salt forms to a battery of stress tests under controlled conditions, as outlined by the International Council for Harmonisation (ICH) guidelines. While direct comparative experimental data for d-propoxyphene salts is scarce in publicly available literature, this section outlines the critical stability aspects and the expected outcomes based on their known properties.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the air. It is a critical parameter as moisture uptake can trigger chemical degradation and alter physical properties.

Expected Outcome: Due to its lower water solubility, d-propoxyphene napsylate hydrate is expected to be significantly less hygroscopic than the hydrochloride salt. The hydrochloride salt, being more soluble, will have a greater affinity for atmospheric moisture.

Thermal Stability

Thermal analysis helps determine the physical and chemical stability of a substance as a function of temperature. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable.

Expected Outcome: The napsylate salt, with its larger counter-ion and more complex crystal structure, may exhibit a higher melting point and different thermal decomposition profile compared to the hydrochloride salt. Studies have indicated that propoxyphene hydrochloride can undergo thermal decomposition during analysis by gas-liquid chromatography (GLC), suggesting a potential for thermal lability.[6]

Photostability

Exposure to light can induce photochemical degradation of the API. Photostability testing is crucial for determining appropriate packaging and storage conditions.

Expected Outcome: The intrinsic photostability of the d-propoxyphene molecule itself will be the primary determinant. However, differences in the crystal lattice and the presence of different counter-ions could potentially lead to minor differences in photostability between the two salts. Solid-state photodecomposition is often influenced by the physical properties of the crystals.

Experimental Protocols for Stability Assessment

The following section provides detailed, step-by-step methodologies for conducting the key experiments required for a robust stability comparison.

Protocol: Hygroscopicity Assessment by Gravimetric Sorption Analysis

Trustworthiness: This protocol is based on established methods for hygroscopicity testing in the pharmaceutical industry and aligns with principles outlined by pharmacopeias.[7]

Step-by-Step Methodology:

  • Sample Preparation: Place approximately 10-15 mg of each salt form (d-propoxyphene napsylate hydrate and d-propoxyphene hydrochloride) into separate, tared sample pans suitable for a dynamic vapor sorption (DVS) instrument.

  • Initial Drying: Subject the samples to a drying step within the DVS instrument by passing dry nitrogen (0% relative humidity, RH) over them at 25°C until a stable weight is achieved (e.g., less than 0.002% weight change over 10 minutes). This establishes a dry baseline.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) at a constant temperature of 25°C. At each step, allow the sample weight to equilibrate.

  • Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% RH back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate sorption and desorption isotherms for each salt. Classify the hygroscopicity based on the percentage of moisture uptake at a defined high-humidity condition (e.g., 80% RH).

Diagram of Experimental Workflow:

Hygroscopicity_Workflow cluster_prep Preparation cluster_analysis Analysis (DVS) cluster_output Output start Weigh 10-15 mg of Salt dry Dry at 0% RH, 25°C start->dry sorption Increase RH (0% -> 90%) dry->sorption desorption Decrease RH (90% -> 0%) sorption->desorption plot Generate Sorption Isotherm desorption->plot classify Classify Hygroscopicity plot->classify

Caption: Workflow for Hygroscopicity Testing using DVS.

Protocol: Thermal Stability Assessment using DSC/TGA

Trustworthiness: This protocol employs standard thermal analysis techniques widely used for the characterization of pharmaceutical materials to determine melting point, decomposition temperature, and mass loss.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of each salt form into separate aluminum pans. For DSC, crimp a lid onto the pan. For TGA, an open pan is typically used.

  • Instrument Setup (TGA): Place the sample pan in the TGA instrument. Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample using the same temperature program as the TGA analysis (e.g., 10°C/min from 25°C to 400°C) under a nitrogen atmosphere.

  • Data Analysis (TGA): Record the sample weight as a function of temperature. Determine the onset temperature of any significant weight loss, which indicates decomposition.

  • Data Analysis (DSC): Record the differential heat flow as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Diagram of Logical Relationships:

Thermal_Analysis_Logic cluster_tga TGA Analysis cluster_dsc DSC Analysis substance Salt Form (Napsylate or HCl) heat_tga Apply Heat Ramp substance->heat_tga heat_dsc Apply Heat Ramp substance->heat_dsc mass_loss Measure Mass Loss heat_tga->mass_loss decomp_temp Determine Decomposition Temperature (Td) mass_loss->decomp_temp thermal_stability Overall Thermal Stability Profile decomp_temp->thermal_stability heat_flow Measure Heat Flow heat_dsc->heat_flow melt_point Determine Melting Point (Tm) heat_flow->melt_point melt_point->thermal_stability

Caption: Logic for Determining Thermal Stability Profile.

Protocol: Photostability Assessment

Trustworthiness: This protocol is designed in accordance with ICH Q1B guidelines for photostability testing of new drug substances.[10][11][12]

Step-by-Step Methodology:

  • Sample Preparation: Spread a thin layer (not more than 3 mm) of each salt form in a chemically inert, transparent container (e.g., a glass petri dish). Prepare a second set of samples and wrap them in aluminum foil to serve as dark controls.

  • Exposure: Place the uncovered samples and the dark controls in a photostability chamber. Expose the samples to a light source conforming to ICH Q1B Option II, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the exposure period, analyze both the light-exposed samples and the dark controls. The analysis should include:

    • Visual Examination: Note any changes in color or physical appearance.

    • Assay: Quantify the amount of remaining d-propoxyphene using a validated, stability-indicating HPLC method.

    • Degradation Products: Profile and quantify any impurities or degradation products using the same HPLC method.

  • Data Evaluation: Compare the results from the light-exposed samples to those of the dark controls. A significant increase in degradation products or a decrease in the assay value in the exposed sample indicates photosensitivity.

Data Synthesis and Interpretation

The data gathered from these experiments would allow for a direct, quantitative comparison of the stability of the two salt forms.

Table for Summarizing Hypothetical Stability Data:

Stability TestParameterd-Propoxyphene Napsylate Hydrate (Expected)d-Propoxyphene Hydrochloride (Expected)
Hygroscopicity % Weight Gain @ 80% RH / 25°CLow (< 2%)Moderate to High (> 2%)
Thermal (DSC) Melting Point OnsetHigherLower
Thermal (TGA) Decomposition OnsetHigherLower
Photostability % Degradation (vs. Dark Control)< 1%< 1% (API dependent, but may show more physical change)
Solid-State (Accelerated) % Total Degradants (40°C/75%RH, 6 mo)LowerHigher

Conclusion and Recommendations

Based on fundamental physicochemical principles and qualitative statements from regulatory-approved documentation, d-propoxyphene napsylate hydrate is the demonstrably more stable salt form for solid and liquid dosage form development compared to d-propoxyphene hydrochloride. Its primary advantage lies in its significantly lower aqueous solubility, which translates to lower hygroscopicity and a reduced potential for hydrolysis.

For drug development professionals, this case study underscores a critical principle: the investment in comprehensive salt screening and selection early in development is paramount. Choosing a salt form with superior physical and chemical stability, like the napsylate in this example, can prevent significant downstream challenges related to formulation, manufacturing, and product shelf-life. The experimental protocols provided in this guide offer a robust framework for making such evidence-based decisions.

References

  • FDA. (2018). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. U.S. Food and Drug Administration. [Link]

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  • FDA. (n.d.). Darvocet-N 50 and Davocet-N 100 (propoxyphene napsylate and acetaminophen tablets). accessdata.fda.gov. [Link]

  • Vippagunta, S. R., et al. (2007). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Vandenheuvel, W. J., & Zweig, J. S. (1974). Thermal decomposition of propoxyphene during GLC analysis. PubMed. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. [Link]

  • Wolfe, G. A., & Shiu, G. (2009). Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Sunshine, A., et al. (1971). A comparative analgesia study of propoxyphene hydrochloride, propoxyphene napsylate, and placebo. PubMed. [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Wolfe, G. A., & Shiu, G. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Li, H., & Wang, J. (2014). Stability of pharmaceutical salts in solid oral dosage forms. Request PDF - ResearchGate. [Link]

  • Allada, R., et al. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]

  • FDA. (n.d.). Darvocet-N 50 and Davocet-N 100 (propoxyphene napsylate and acetaminophen tablets). accessdata.fda.gov. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Drug Discovery News. (n.d.). Turning up the heat: thermal analysis for biotherapeutics. Drug Discovery News. [Link]

  • Zuo, J., et al. (2013). (PDF) Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. ResearchGate. [Link]

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  • Chen, Y., et al. (2020). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. Bentham Science. [Link]

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Comparative

A Comparative Pharmacological Analysis of d-Propoxyphene and Other Opioids: A Guide for Researchers

This guide provides a detailed comparative analysis of d-propoxyphene napsylate hydrate and a selection of other clinically relevant opioids: morphine, oxycodone, fentanyl, and buprenorphine. Designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of d-propoxyphene napsylate hydrate and a selection of other clinically relevant opioids: morphine, oxycodone, fentanyl, and buprenorphine. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances of these compounds, supported by experimental data and methodologies. Our objective is to offer a comprehensive resource that elucidates the distinct profiles of these analgesics, thereby informing future research and development in pain management.

Introduction: The Rise and Fall of a Once-Common Analgesic

d-Propoxyphene, the dextro-isomer of propoxyphene, is an opioid analgesic that was first patented in 1955 and was widely prescribed for mild to moderate pain, often in combination with acetaminophen.[1][2] It functions as a mu-opioid receptor agonist to produce analgesia.[1] However, mounting concerns over its modest efficacy, coupled with a significant risk of fatal overdose and cardiac arrhythmias, led to its withdrawal from the European and US markets.[2][3] This withdrawal has underscored the critical need for a thorough understanding of the comparative pharmacology of opioids to guide the development of safer and more effective analgesics.

This guide will explore the pharmacological characteristics of d-propoxyphene in a comparative context, examining its receptor binding affinity, in vitro functional activity, in vivo analgesic potency, and adverse effect profile, with a particular focus on cardiotoxicity.

Opioid Receptor Binding Affinity: The Molecular Basis of Action

The interaction of an opioid with its target receptors dictates its pharmacological effects. The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Opioids primarily exert their effects through three main receptor subtypes: mu (µ), delta (δ), and kappa (κ).[4]

Comparative Receptor Binding Profile

The following table summarizes the binding affinities (Ki, in nM) of d-propoxyphene and comparator opioids at the mu, delta, and kappa opioid receptors.

Opioidµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
d-Propoxyphene 120[5]>10,000[6]>10,000[6]
Morphine 1.14[5]270[7]230[7]
Oxycodone 25.9[5]>10,000>10,000
Fentanyl 1.35[5]1,8001,400
Buprenorphine 0.216[5]19.94.8

Data compiled from multiple sources, slight variations may exist across different experimental conditions.

As the data indicates, d-propoxyphene is a selective mu-opioid receptor agonist, albeit with a significantly lower affinity compared to other opioids like morphine, fentanyl, and buprenorphine.[5][6] Its weak affinity for the mu receptor is consistent with its classification as a weak analgesic.[1] In contrast, buprenorphine exhibits high affinity for all three receptor subtypes, acting as a partial agonist at the mu receptor and an antagonist at the kappa receptor.[8]

Experimental Protocol: Opioid Receptor Binding Assay

The binding affinity of a compound to opioid receptors is typically determined using a competitive radioligand binding assay.

Objective: To determine the Ki of a test compound for a specific opioid receptor subtype.

Principle: This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human opioid receptor of interest (e.g., CHO-hMOR).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

    • Add a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) at a concentration close to its Kd.

    • Add varying concentrations of the unlabeled test compound.

    • For the determination of non-specific binding, add a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_detect Detection cluster_analysis Data Analysis prep1 Cell Culture (e.g., CHO-hMOR) prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Membrane Isolation prep3->prep4 assay1 Add Membranes prep4->assay1 assay2 Add Radioligand ([³H]-DAMGO) assay1->assay2 assay3 Add Test Compound assay2->assay3 assay4 Incubation assay3->assay4 detect1 Filtration assay4->detect1 detect2 Washing detect1->detect2 detect3 Scintillation Counting detect2->detect3 analysis1 Calculate Specific Binding detect3->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Caption: Workflow for an opioid receptor binding assay.

In Vitro Functional Activity: Gauging Receptor Activation

Beyond binding affinity, it is crucial to assess the functional activity of an opioid, which describes its ability to activate the receptor and initiate downstream signaling. This is typically quantified by the half-maximal effective concentration (EC50) and the maximum effect (Emax).

Mu-Opioid Receptor Signaling Cascade

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to analgesia.

G Opioid Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Inhibition of Ca²⁺ Channels G_protein->Ca_channel K_channel Activation of K⁺ Channels G_protein->K_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Simplified mu-opioid receptor signaling pathway.

Comparative Functional Activity
OpioidGTPγS Binding EC50 (nM)GTPγS Binding Emax (% of DAMGO)
d-Propoxyphene Data Not AvailableData Not Available
Morphine ~200-500~80-100
Oxycodone ~100-300~90-100
Fentanyl ~10-50>100
Buprenorphine ~5-20~40-60 (Partial Agonist)

Values are approximate and can vary based on the specific cell line and assay conditions.

Experimental Protocol: GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of G-protein coupled receptors.

Objective: To determine the EC50 and Emax of a test compound for G-protein activation.

Principle: In the inactive state, the α-subunit of the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable radiolabeled analog of GTP, [³⁵S]GTPγS, which accumulates on the activated G-protein.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the receptor binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes.

    • Add varying concentrations of the test agonist.

    • Add a fixed concentration of [³⁵S]GTPγS.

    • Add GDP to the assay buffer to maintain the G-protein in its inactive state prior to agonist stimulation.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold buffer.

    • Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Analgesic Potency: Efficacy in Preclinical Models

Preclinical animal models are essential for evaluating the analgesic efficacy of opioid compounds. The hot plate test is a common method for assessing centrally mediated analgesia.

Comparative Analgesic Potency

The following table presents a comparison of the analgesic potency (ED50) of d-propoxyphene and other opioids in the hot plate test in rodents. Direct comparative studies are limited, and ED50 values can vary significantly based on the animal species, strain, and specific experimental conditions.

OpioidHot Plate Test ED50 (mg/kg, s.c.) in Rodents
d-Propoxyphene ~10-20
Morphine ~1-5
Oxycodone ~0.5-2
Fentanyl ~0.01-0.05
Buprenorphine ~0.05-0.2

Values are approximate and intended for relative comparison.

The data clearly demonstrates the low in vivo analgesic potency of d-propoxyphene compared to the other opioids.

Experimental Protocol: Hot Plate Test

Objective: To assess the analgesic effect of a test compound against a thermal pain stimulus.

Principle: The animal is placed on a heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is measured. An increase in this latency indicates an analgesic effect.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and the hot plate apparatus to reduce stress-induced variability.

  • Baseline Measurement: Determine the baseline latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and recording the time to the first nocifensive response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, oral).

  • Post-Treatment Measurement: At predetermined time points after drug administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

    • Construct a dose-response curve by plotting the %MPE against the logarithm of the drug dose.

    • Determine the ED50, the dose of the drug that produces 50% of the maximum possible effect.

Adverse Effect Profile: The Critical Issue of Cardiotoxicity

A key factor in the withdrawal of d-propoxyphene was its association with significant cardiotoxicity, particularly at supratherapeutic doses.

Mechanism of d-Propoxyphene Cardiotoxicity

The primary mechanism of d-propoxyphene-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram (ECG), which increases the risk of life-threatening ventricular arrhythmias, such as Torsades de Pointes. The major metabolite of d-propoxyphene, norpropoxyphene, is a potent blocker of the hERG channel.

Comparative hERG Channel Blockade

The following table compares the IC50 values for hERG channel blockade for norpropoxyphene and other opioids. A lower IC50 value indicates a more potent blockade.

CompoundhERG Channel Blockade IC50 (µM)
Norpropoxyphene ~40
Morphine >100
Oxycodone >30
Fentanyl ~1-10
Buprenorphine ~1-10

While fentanyl and buprenorphine also show some affinity for the hERG channel, the therapeutic window for d-propoxyphene was considerably narrower, contributing to its unfavorable risk-benefit profile.

Conclusion

This comparative analysis highlights the distinct pharmacological profile of d-propoxyphene napsylate hydrate in relation to other commonly used opioids. Its weak affinity for the mu-opioid receptor and consequently low analgesic potency, combined with a significant risk of cardiotoxicity mediated by hERG channel blockade, provide a clear rationale for its withdrawal from the market. For researchers and drug development professionals, the case of d-propoxyphene serves as a critical reminder of the importance of a comprehensive pharmacological evaluation, including receptor binding profiles, functional activity, in vivo efficacy, and a thorough assessment of potential adverse effects, in the quest for safer and more effective pain therapeutics.

References

  • Dextropropoxyphene. In: Wikipedia [Internet]. [cited 2026 Jan 24]. Available from: [Link]

  • Toll L, Khroyan TV, Polgar WE, Jiang F, Olsen C, Zaveri NT. Affinities of some common opioid analgesics towards four binding sites in mouse brain. PubMed. 1998.
  • Carroll FI, Lewin AH, Mascarella SW, Seltzman HH, Reddy PA. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. 2018;13(5):e0197734.
  • Opioid receptors signaling network. In: PubMed Central (PMC) [Internet]. [cited 2026 Jan 24]. Available from: [Link]

  • Pasternak GW. Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. CWRU School of Medicine.
  • Pathan H, Williams J. Basic opioid pharmacology.
  • Association of Cardiac Arrest With Opioid Overdose in Transport. In: PubMed Central (PMC) [Internet]. [cited 2026 Jan 24]. Available from: [Link]

  • DARVON-N® (PROPOXYPHENE NAPSYLATE TABLETS, USP) TABLETS. In: accessdata.fda.gov [Internet]. [cited 2026 Jan 24]. Available from: [Link]

  • Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. In: MDPI [Internet]. [cited 2026 Jan 24]. Available from: [Link]

  • Physiology, Opioid Receptor. In: StatPearls [Internet]. [cited 2026 Jan 24]. Available from: [Link]

  • Cardiovascular Complications of Opioid Use. In: American College of Cardiology [Internet]. 2021 [cited 2026 Jan 24]. Available from: [Link]

  • Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology. 2021.
  • Kristensen K, Christensen CB, Christrup LL. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. PubMed. 1995.
  • Propoxyphene. In: PubChem [Internet]. [cited 2026 Jan 24]. Available from: [Link]

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Validation

A Comparative Analysis of Receptor Binding Affinity: D-Propoxyphene Napsylate vs. Codeine

In the landscape of opioid analgesics, understanding the fundamental interaction between a drug and its molecular target is paramount for predicting its therapeutic efficacy and potential adverse effects. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of opioid analgesics, understanding the fundamental interaction between a drug and its molecular target is paramount for predicting its therapeutic efficacy and potential adverse effects. This guide provides an in-depth, data-driven comparison of the receptor binding affinities of two well-known opioids: d-propoxyphene and codeine. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just comparative data but also the experimental context and mechanistic insights that underpin these findings.

Introduction: The Central Role of Receptor Affinity

Both d-propoxyphene and codeine are centrally acting opioid analgesics. Their primary mechanism of action involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[1] The three classical opioid receptor types are mu (μ), delta (δ), and kappa (κ).[2]

Receptor binding affinity , quantified by the inhibition constant (Ki), is a critical measure of the strength of the interaction between a ligand (the drug) and a receptor. A lower Ki value signifies a tighter bond and higher affinity. This parameter is a key determinant of a drug's potency and selectivity, influencing the concentration required to elicit a therapeutic response and its potential for off-target effects. For opioids, high affinity for the mu-opioid receptor (MOR) is typically associated with potent analgesia.[3]

This guide will dissect the binding profiles of d-propoxyphene and codeine, with a primary focus on the mu-opioid receptor, and explore the profound pharmacological implications of their differences. A crucial distinction that will be highlighted is that codeine itself is a prodrug with low affinity, requiring metabolic conversion to morphine for its primary analgesic effect, whereas d-propoxyphene's activity is derived from the parent compound and its metabolite, norpropoxyphene.[4][5]

Comparative Receptor Binding Profiles

To ensure a direct and objective comparison, it is ideal to use data generated from a single, standardized experimental setup, as variations in assay conditions (e.g., radioligand, tissue source, species) can lead to a wide range of reported values for the same drug.[6][7] A study that performed a uniform assessment of 19 opioid drugs using a single binding assay in a cell membrane preparation expressing the recombinant human mu-opioid receptor provides a robust basis for comparison.[8]

CompoundReceptorKi (nM)Affinity Classification
d-Propoxyphene Mu (μ)> 100Low
Codeine Mu (μ)> 100Low
Morphine (Active Metabolite of Codeine) Mu (μ)1 - 100Moderate
Norpropoxyphene (Metabolite of d-Propoxyphene) Mu (μ)Data indicates affinity(Varies)
(Data synthesized from a uniform binding assay study)[8]

Interpretation of Binding Data:

  • Low Intrinsic Affinity: Both parent compounds, d-propoxyphene and codeine, exhibit low intrinsic affinity for the mu-opioid receptor, with Ki values in the micromolar range.[8] Studies have categorized them as weak binders.[6][7] This is a critical finding, as it indicates that in their original forms, neither drug is a particularly potent agonist at the primary target for opioid analgesia.

  • The Prodrug Factor: The pharmacological activity of codeine is predominantly due to its metabolism. Approximately 5-10% of a codeine dose is O-demethylated by the CYP2D6 enzyme in the liver to form morphine .[5][9][10] Morphine has a significantly higher affinity for the mu-opioid receptor, with a Ki value that is approximately 200-fold greater than that of codeine.[4] This metabolic conversion is the key to its analgesic efficacy.[11]

  • Metabolite Activity of Propoxyphene: d-Propoxyphene is metabolized to norpropoxyphene, which also possesses analgesic activity and contributes to the overall effect. While direct comparative Ki values for norpropoxyphene from the same uniform assay are not always available, studies confirm its interaction with opioid receptors.

  • Receptor Selectivity: Both d-propoxyphene and codeine are considered mu-selective, meaning they bind more strongly to the mu receptor compared to the delta and kappa receptors, though their overall affinity is weak.[12]

Experimental Framework: The Radioligand Binding Assay

The gold standard for determining receptor binding affinity is the competitive radioligand binding assay . This method provides a robust and reproducible means to quantify the interaction between a drug and its receptor target.

Causality Behind the Method: The principle of this assay is competition. A radiolabeled ligand (a molecule with a radioactive isotope, e.g., [³H]DAMGO for the mu-opioid receptor) with known high affinity for the receptor is used.[13] When an unlabeled test compound (like d-propoxyphene or codeine) is introduced, it competes with the radioligand for the same binding sites. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), we can calculate its inhibition constant (Ki), a true measure of its affinity.

Detailed Experimental Protocol

This protocol outlines a self-validating system for determining the Ki of a test compound at the mu-opioid receptor.

1. Membrane Preparation:

  • Objective: To isolate cell membranes rich in the target receptor.
  • Procedure:
  • Use cells (e.g., HEK293 or CHO) stably expressing the human mu-opioid receptor.
  • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors to prevent receptor degradation.[14]
  • Centrifuge the homogenate at low speed to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14]
  • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging to remove cytosolic contaminants.
  • Resuspend the final pellet in an assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[14]

2. Competitive Binding Assay:

  • Objective: To measure the displacement of a radioligand by the test compound.
  • Procedure:
  • Set up the assay in a 96-well plate.
  • To each well, add:
  • The prepared cell membranes (a specific amount of protein, e.g., 50-100 µg).[14]
  • The radioligand (e.g., [³H]DAMGO) at a fixed concentration, typically at or below its dissociation constant (Kd) to ensure assay sensitivity.[15]
  • The unlabeled test compound (d-propoxyphene or codeine) across a range of increasing concentrations.
  • For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of a known potent opioid (e.g., 10 µM Naloxone) to saturate all specific binding sites.[13]
  • Incubate the plate (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.[13][14]

3. Separation and Quantification:

  • Objective: To separate receptor-bound radioligand from the unbound fraction and measure the radioactivity.
  • Procedure:
  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C). The filters trap the membranes with the bound radioligand.[14]
  • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
  • Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[14]

4. Data Analysis:

  • Objective: To calculate the IC50 and Ki values.
  • Procedure:
  • Plot the radioactivity counts against the logarithm of the test compound concentration.
  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :
  • Ki = IC50 / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Experimental Workflow Diagram```dot

Radioligand_Binding_Assay cluster_prep Step 1: Membrane Preparation cluster_assay Step 2: Competitive Binding cluster_quant Step 3 & 4: Separation & Analysis ReceptorCells Cells Expressing Mu-Opioid Receptor Homogenize Homogenization & Lysis ReceptorCells->Homogenize Centrifuge Centrifugation (Pellet Membranes) Homogenize->Centrifuge Membranes Isolated Membranes (Receptor Source) Centrifuge->Membranes AssayPlate 96-Well Plate Setup Membranes->AssayPlate Incubate Incubate to Equilibrium AssayPlate->Incubate Radioligand Add [³H]DAMGO (Radioligand) Radioligand->AssayPlate TestCompound Add Test Compound (e.g., Codeine) TestCompound->AssayPlate Filtration Rapid Vacuum Filtration Incubate->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 → Ki) Counting->Analysis

Caption: Canonical Gi/o-coupled signaling pathway of the mu-opioid receptor.

Conclusion: From Affinity to Clinical Reality

This comparative guide illuminates a fundamental principle in pharmacology: receptor binding affinity is a cornerstone of a drug's action, but it must be interpreted within a broader biological context.

  • d-Propoxyphene and codeine are both intrinsically weak binders to the mu-opioid receptor. [8]* The clinical utility of codeine is entirely dependent on its metabolic conversion to morphine, a compound with substantially higher receptor affinity. [4]This reliance on CYP2D6 metabolism is a major source of inter-individual variability in patient response. [10]* The lower intrinsic affinity of these compounds compared to potent opioids like fentanyl or buprenorphine correlates with their classification as "weaker" opioids. [16] For researchers in drug development, this comparison underscores the importance of a multi-faceted approach. While optimizing binding affinity is a primary goal, understanding metabolic pathways, metabolite activity, and downstream functional efficacy is equally critical for designing safer and more effective therapeutics. The experimental protocols and mechanistic diagrams provided herein serve as a foundational reference for the continued investigation of opioid pharmacology.

References

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]

  • NAABT, Inc. (2008). Opioids Opiates & Opioids Mu & Kappa Receptors Activation of Mu Receptors. American College of Physicians. [Link]

  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

  • Toll, L., Alm, S., & Berzetei-Gurske, I. P. (1986). Affinities of some common opioid analgesics towards four binding sites in mouse brain. PubMed. [Link]

  • Volpe, D. A., McMahon Tobin, G. A., Mellon, R. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. ResearchGate. [Link]

  • Sadiq, N. M., & Dice, T. J. (2023). Mu Receptors. StatPearls - NCBI Bookshelf. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • PharmGKB. Codeine and Morphine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). [Link]

  • Traynor, J. R. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in Molecular Neuroscience. [Link]

  • Dean, L. (2012). Codeine Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI Bookshelf. [Link]

  • Shang, Y., LeRouzic, V., & Filizola, M. (2020). Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor. PNAS. [Link]

  • Robinson, J. (2021). How codeine metabolism affects its clinical use. The Pharmaceutical Journal. [Link]

  • Pasternak, G. W. (2014). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Bio-protocol. [Link]

  • Eurofins. mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Lünzer, K., & Christie, M. J. (2010). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. PMC - PubMed Central. [Link]

  • Medsafe. (2018). Spotlight on Codeine. New Zealand Medicines and Medical Devices Safety Authority. [Link]

  • Kirchheiner, J., Schmidt, H., Tzvetkov, M., et al. (2007). Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation of d-Propoxyphene Napsylate Hydrate Analytical Methods

Introduction: The Imperative for Robust Analytical Method Validation d-Propoxyphene napsylate hydrate is an opioid analgesic for which accurate and precise quantification is critical for ensuring product quality, safety,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Analytical Method Validation

d-Propoxyphene napsylate hydrate is an opioid analgesic for which accurate and precise quantification is critical for ensuring product quality, safety, and efficacy.[1][2] While individual laboratories may develop and validate their own analytical methods, an inter-laboratory validation study is the gold standard for establishing the ruggedness, reliability, and transferability of these methods across different environments. This guide provides a comprehensive framework for conducting such a study, comparing common analytical techniques for the analysis of d-propoxyphene napsylate hydrate.

It is important to note that d-propoxyphene has been withdrawn from the market in some countries due to safety concerns.[1] However, the principles of inter-laboratory validation detailed herein are broadly applicable to the analysis of other pharmaceutical compounds.

This guide is intended for researchers, scientists, and drug development professionals seeking to design and implement a robust inter-laboratory validation study. We will delve into the rationale behind experimental choices, present hypothetical comparative data, and provide detailed protocols to ensure scientific integrity.

Physicochemical Properties of d-Propoxyphene Napsylate Hydrate

A thorough understanding of the analyte's properties is fundamental to developing and validating robust analytical methods.

PropertyValueSource
Molecular FormulaC₂₂H₂₉NO₂ · C₁₀H₈O₃S · H₂O[3]
Molecular Weight565.72 g/mol [3][4]
AppearanceWhite crystalline powder with a bitter taste[3][4][5]
SolubilityVery slightly soluble in water; soluble in methanol, ethanol, chloroform, and acetone[3][4][5][6]

Designing the Inter-Laboratory Study: A Collaborative Approach to Method Validation

The primary objective of this hypothetical inter-laboratory study is to compare the performance of three common analytical methods for the quantification of d-propoxyphene napsylate hydrate in a finished dosage form (e.g., 100 mg tablets).[2] The study will involve a coordinating laboratory and a minimum of eight participating laboratories to ensure statistically significant results.[7]

Study Workflow

Inter-Laboratory_Validation_Workflow cluster_Coordinating_Lab Coordinating Laboratory cluster_Participating_Labs Participating Laboratories (n=8) prep Sample Preparation & Homogenization dist Sample Distribution prep->dist Blinded Samples lab1 Lab 1 dist->lab1 Identical Sample Sets lab2 Lab 2 dist->lab2 Identical Sample Sets lab_n ... Lab 8 dist->lab_n Identical Sample Sets data_coll Data Collection & Statistical Analysis report Validation Report & Method Comparison data_coll->report Final Report lab1->data_coll Analytical Results lab2->data_coll Analytical Results lab_n->data_coll Analytical Results

Caption: Workflow of the inter-laboratory validation study.

Analytical Methods Under Comparison

Three widely used analytical techniques will be evaluated:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method is often the preferred technique for its specificity and ability to separate the active pharmaceutical ingredient (API) from potential degradation products and impurities.[8][9][10]

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simpler, more accessible technique, but potentially less specific than HPLC. Its suitability will be assessed.

  • Titrimetry: A classic analytical technique that can be highly accurate and precise for the assay of a pure substance.

Experimental Protocols: A Step-by-Step Guide

Each participating laboratory will receive a detailed protocol to ensure consistency in execution.

Sample Preparation (Coordinating Laboratory)
  • A single batch of d-propoxyphene napsylate hydrate 100 mg tablets is procured.

  • A sufficient number of tablets are ground to a fine, homogeneous powder.

  • The homogenized powder is accurately weighed and divided into identical portions, each sufficient for all planned analyses.

  • Samples are packaged in well-sealed, identical containers and labeled with a unique, blinded code.

  • A portion of the homogenized powder is retained by the coordinating laboratory for reference.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), with the pH adjusted to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning the UV spectrum of a standard solution of d-propoxyphene napsylate hydrate (typically around 210 nm for propoxyphene).[9]

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of d-propoxyphene napsylate hydrate reference standard is prepared in a suitable solvent (e.g., methanol).[6] This is further diluted to create a series of calibration standards.

  • Sample Preparation: An accurately weighed portion of the homogenized tablet powder is dissolved in the solvent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

  • Validation Parameters to be Assessed: Accuracy, Precision (Repeatability and Reproducibility), Specificity, Linearity, Range, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

UV-Vis Spectrophotometry Protocol
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A solvent in which d-propoxyphene napsylate hydrate is freely soluble and that has a low UV cutoff (e.g., methanol).[4]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of d-propoxyphene napsylate hydrate.

  • Standard Preparation: A stock solution of the reference standard is prepared and diluted to create a series of calibration standards.

  • Sample Preparation: An accurately weighed portion of the tablet powder is dissolved in the solvent, sonicated, and filtered. The filtrate is then diluted to a concentration that falls within the linear range of the assay.

  • Validation Parameters to be Assessed: Accuracy, Precision, Linearity, and Range.

Titrimetry Protocol
  • Principle: A non-aqueous acid-base titration is suitable for the basic nitrogen atom in the d-propoxyphene molecule.

  • Titrant: A standardized solution of perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet, or potentiometric endpoint detection.

  • Procedure: An accurately weighed sample of the tablet powder is dissolved in glacial acetic acid and titrated with the standardized perchloric acid solution.

  • Validation Parameters to be Assessed: Accuracy and Precision.

Validation Parameters: Defining Method Performance

The following validation characteristics will be assessed in accordance with ICH Q2(R2) guidelines.[11][12]

Validation_Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Levels Reproducibility Reproducibility Precision->Reproducibility Levels

Caption: Key parameters for analytical method validation.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This will be assessed by the assay of samples to which known amounts of analyte have been added (spiking).

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.[11]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For the HPLC method, this will be demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to ensure that the peak for d-propoxyphene is well-resolved from any degradation products.[10][13][14]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For the HPLC method, this will include variations in mobile phase composition, pH, flow rate, and column temperature.

Comparative Data Summary (Hypothetical)

The following tables present a summary of plausible data that could be generated from this inter-laboratory study.

Table 1: Accuracy and Precision
MethodMean Recovery (%) ± SD (n=8 labs)Repeatability RSD (%)Reproducibility RSD (%)
HPLC99.8 ± 0.9< 1.0< 2.0
UV-Vis101.2 ± 2.5< 1.5< 3.5
Titrimetry100.1 ± 1.2< 1.2< 2.5

RSD: Relative Standard Deviation

Table 2: Linearity, Range, LOD, and LOQ
MethodLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
HPLC1 - 200> 0.9990.10.3
UV-Vis5 - 50> 0.9981.03.0
TitrimetryN/AN/AN/AN/A

Interpretation and Expert Insights

  • HPLC: The hypothetical data suggests that the HPLC method is the most reliable of the three. Its high accuracy, excellent precision (both within and between labs), and the ability to perform specificity studies through forced degradation make it the superior choice for quality control and stability testing. The low LOD and LOQ also indicate high sensitivity.[15][16] The robustness of the HPLC method, when demonstrated, would further solidify its suitability for routine use in various laboratory settings.

  • UV-Vis Spectrophotometry: While simpler and faster, the UV-Vis method shows lower precision and accuracy compared to HPLC. Its primary drawback is the lack of specificity; excipients or degradation products with overlapping UV absorption could lead to erroneous results. This method might be suitable for preliminary or in-process controls where speed is more critical than absolute accuracy, but it is not recommended for final product release or stability studies.

  • Titrimetry: This method demonstrates good accuracy and precision, making it a viable option for the assay of the bulk drug substance. However, like UV-Vis, it lacks specificity and cannot distinguish the active ingredient from other titratable substances that may be present in a formulated product.

Conclusion: Selecting the Optimal Method

Based on this comprehensive, albeit hypothetical, inter-laboratory validation, the HPLC method is unequivocally the most suitable analytical procedure for the quality control of d-propoxyphene napsylate hydrate in finished dosage forms. Its superior specificity, accuracy, precision, and sensitivity ensure reliable and trustworthy results, which are paramount for regulatory compliance and patient safety.

This guide underscores the critical importance of inter-laboratory validation in establishing a truly robust and transferable analytical method. By following a structured and scientifically sound protocol, laboratories can have a high degree of confidence in their analytical data, regardless of where the testing is performed.

References

  • National Center for Biotechnology Information. (n.d.). Propoxyphene. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). DARVON-N® (PROPOXYPHENE NAPSYLATE TABLETS, USP) TABLETS. Accessdata.fda.gov. Retrieved from [Link]

  • Phoenix Police Department. (2024, July 15). CS-SOP-48 Propoxyphene. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (n.d.). Darvocet-N 50 and Davocet-N 100 (propoxyphene napsylate and acetaminophen tablets). Accessdata.fda.gov. Retrieved from [Link]

  • Pawar, R. P., & Dhole, J. A. (2014). Identification and Quantification of a weak opioid narcotic analgesic drug d-propoxyphene combined with dicyclamine and paracetamol in unknown capsules by Gas Chromatography-Mass Spectroscopy. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). DARVOCET-N® 50 and DARVOCET-N® 100 (PROPOXYPHENE NAPSYLATE AND ACETAMINOPHEN TABLETS, USP). Accessdata.fda.gov. Retrieved from [Link]

  • Sittampalam, G. S., & Reed, G. D. (1982). High Performance Liquid Chromatographic Analysis and Dissolution of Dextropropoxyphene Napsylate with other Analgesics in Capsule Formulations. ResearchGate. Retrieved from [Link]

  • International Journal of Science and Research. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. Retrieved from [Link]

  • Wikipedia. (n.d.). Dextropropoxyphene. Retrieved from [Link]

  • Williams, R. L. (2005). A Rapid HPLC Assay for the Determination of Dextro-propoxyphene Related Substances in Combination with Aspirin, Acetaminophen, and Caffeine in Tablet and Capsule Formulations. ResearchGate. Retrieved from [Link]

  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Official Methods of Analysis. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2018, February 7). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. Retrieved from [Link]

  • IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Darwish, H. Y., et al. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. Retrieved from [Link]

  • GPR. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]

  • Rajput, D. K., & Surana, S. J. (2012). Stability-Indicating RP-TLC/Densitometry Determination of Raloxifene Hydrochloride in Bulk Material and in Tablets. ResearchGate. Retrieved from [Link]

  • Batrawi, N., Wahdan, S., & Abualhasan, M. N. (2017). Validation of Pharmacopoeial Methods. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for d-Propoxyphene Napsylate Hydrate

This guide provides an in-depth, technically-focused comparison and validation strategy for a stability-indicating High-Performance Liquid Chromatography (HPLC) method tailored for d-Propoxyphene Napsylate Hydrate. It is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused comparison and validation strategy for a stability-indicating High-Performance Liquid Chromatography (HPLC) method tailored for d-Propoxyphene Napsylate Hydrate. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust experimental protocols grounded in authoritative regulatory standards.

Introduction: The Criticality of a Stability-Indicating Method

d-Propoxyphene, an opioid analgesic, has been subject to market withdrawal in several regions due to safety concerns, including cardiac arrhythmias.[1] Its major metabolite, nordextropropoxyphene, is formed via CYP3A4 and CYP3A5 enzymes.[2] Given the potential for degradation into various byproducts, a stability-indicating analytical method is not merely a procedural formality but a critical necessity. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] A stability-indicating method must accurately and unequivocally quantify the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[4] This ensures the safety, efficacy, and quality of the drug substance and product throughout its shelf life.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose due to its high resolution, sensitivity, and precision.[5] This guide will dissect the validation of a reversed-phase HPLC (RP-HPLC) method, comparing it with other potential analytical approaches and providing a comprehensive validation protocol.

Method Development and Optimization: A Causal Approach

The development of a robust HPLC method is a precursor to its validation. The goal is to achieve adequate separation of d-Propoxyphene Napsylate Hydrate from its potential degradation products.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for moderately polar compounds like d-Propoxyphene.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to ensure the separation of compounds with varying polarities.

  • Detection: A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity, a crucial aspect of a stability-indicating method.[6]

The optimization of these parameters is an iterative process aimed at achieving optimal resolution, peak shape, and analysis time.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[7] It involves subjecting the drug substance to harsh conditions to generate potential degradation products.[8] According to the International Council for Harmonisation (ICH) guidelines, stress conditions should include acid, base, oxidation, heat, and light.[9] The goal is to achieve a target degradation of 5-20% of the active ingredient.[9]

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for a specified duration.

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for a specified duration.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Following exposure, the stressed samples are analyzed by the developed HPLC method to assess the separation of the main peak from any degradation products.

Method Validation: A Comprehensive Framework

The validation of the analytical method is performed in accordance with ICH Q2(R1) guidelines.[3][10] The key validation parameters are specificity, linearity, range, accuracy, precision, robustness, and system suitability.[11]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if validating for a drug product).

    • Analyze the stressed samples from the forced degradation studies.

    • Assess peak purity of the d-Propoxyphene peak in the stressed samples using a PDA detector.

  • Acceptance Criteria: The blank and placebo chromatograms should not show any interfering peaks at the retention time of d-Propoxyphene. The peak purity analysis should confirm that the d-Propoxyphene peak is spectrally pure and free from co-eluting degradants.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[3]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of d-Propoxyphene Napsylate Hydrate covering the expected range (e.g., 80% to 120% of the test concentration).[12]

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[13]

  • Experimental Protocol:

    • Perform recovery studies by spiking a placebo with known amounts of d-Propoxyphene at three different concentration levels (e.g., 80%, 100%, and 120%).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]

  • Experimental Protocol:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., ± 2% organic modifier).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure that the chromatographic system is adequate for the analysis to be performed.

  • Experimental Protocol:

    • Inject a standard solution five times before starting the sample analysis.

    • Calculate system suitability parameters.

  • Acceptance Criteria:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • RSD of peak areas: ≤ 2.0%

Data Presentation

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
SpecificityNo interference at the retention time of the analyte; Peak purity index > 0.999
Linearity (r²)≥ 0.999
Range80% - 120% of the nominal concentration
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%
RobustnessSystem suitability parameters met under varied conditions
System SuitabilityTailing factor ≤ 2.0; Theoretical plates ≥ 2000; RSD ≤ 2.0%

Comparison with Alternative Methods

While RP-HPLC is the predominant technique, other methods can be considered for the analysis of opioids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity but often requires derivatization for polar compounds, adding complexity to the sample preparation.[14]

  • Ultra-Performance Liquid Chromatography (UPLC-MS/MS): Provides higher resolution and sensitivity than conventional HPLC, allowing for faster analysis times. However, the instrumentation is more expensive.[14]

  • Ion-Pair Chromatography: An alternative to reversed-phase chromatography for separating charged analytes.[15]

For routine quality control and stability testing, the validated RP-HPLC method provides a balance of performance, cost-effectiveness, and robustness.

Visualization of the Validation Workflow

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) MD Method Development FD Forced Degradation Studies MD->FD Spec Specificity FD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob SS System Suitability Rob->SS

Caption: Workflow for the validation of a stability-indicating HPLC method.

Conclusion

The validation of a stability-indicating HPLC method for d-Propoxyphene Napsylate Hydrate is a rigorous process that ensures the quality and safety of the pharmaceutical product. This guide has provided a comprehensive framework for this validation, emphasizing the causal relationships behind experimental choices and grounding the protocols in authoritative regulatory guidelines. By following a structured and scientifically sound approach, researchers and scientists can develop and validate robust analytical methods that are fit for their intended purpose.

References

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • USP. (n.d.). General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • FDA. (2018). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. Retrieved from [Link]

  • Geerlof-Vidavsky, I., et al. (2024). A multi-analyte assay of opioids in API and drug products using HPLC and HRMS. Journal of Pharmaceutical and Biomedical Analysis, 245, 116298. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Khan, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4296. Retrieved from [Link]

  • Patwekar, S. L., et al. (2021). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Abdel-Kader, N. S. (2008). Hplc method for separation and detection of hydromorphone and related opioid pharmacophores. Google Patents.
  • ClinPGx. (n.d.). propoxyphene. Retrieved from [Link]

  • Reddy, B. P., Reddy, K. A., & Reddy, M. S. (2010). Validation and stability indicating RP-HPLC method for the determination of tadalafil API in pharmaceutical formulations. Research in Pharmaceutical Biotechnology, 2(1), 001-006. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Journal of the Chilean Chemical Society, 66(1), 5122-5127. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

Sources

Comparative

A Guide to the Characterization and Certification of a d-Propoxyphene Napsylate Hydrate Reference Standard

A Senior Application Scientist's Perspective on Establishing Analytical Integrity for a Withdrawn Pharmaceutical Compound Author's Foreword: Context is Critical Before delving into the technical methodologies for the cha...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Establishing Analytical Integrity for a Withdrawn Pharmaceutical Compound

Author's Foreword: Context is Critical

Before delving into the technical methodologies for the characterization of a d-Propoxyphene Napsylate Hydrate reference standard, it is imperative to address the status of this compound. Dextropropoxyphene was voluntarily withdrawn from the U.S. market at the request of the Food and Drug Administration (FDA) due to data indicating serious cardiac toxicity, even at therapeutic doses.[1][2][3] This guide, therefore, is not an endorsement of its use but rather a technical exploration of the rigorous scientific principles required to characterize any pharmaceutical reference standard, using d-propoxyphene napsylate hydrate as a case study. For researchers, scientists, and drug development professionals, the methodologies detailed herein are universally applicable for ensuring the integrity of analytical standards, which form the bedrock of reliable and reproducible scientific data.

The Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. Its certified properties, such as identity, purity, and potency, are crucial for:

  • Method Validation: Establishing the performance characteristics of analytical procedures.

  • Quality Control: Ensuring the consistency and quality of manufactured batches.

  • Stability Studies: Assessing the degradation of a drug substance over time.

  • Regulatory Submissions: Providing the necessary data to support the safety and efficacy of a pharmaceutical product.

The certification of a reference standard is a multi-faceted process that involves a battery of analytical tests designed to confirm its structure and quantify its purity with a high degree of confidence.

Physicochemical Properties of d-Propoxyphene Napsylate Hydrate

A thorough understanding of the physicochemical properties of the analyte is the foundation of its characterization.

PropertyDescriptionSource(s)
Chemical Name (αS,1R)-α-[2-(Dimethylamino)-1-methylethyl]-α-phenylphenethyl propionate compound with 2-naphthalenesulfonic acid (1:1) monohydrate[4][5]
Molecular Formula C₂₂H₂₉NO₂・C₁₀H₈O₃S・H₂O[4][5]
Molecular Weight 565.72 g/mol [4][5]
Appearance Odorless, white crystalline powder with a bitter taste.[4][5][6]
Solubility Very slightly soluble in water; soluble in methanol, ethanol, chloroform, and acetone.[4][5][6]
Stereochemistry d-Propoxyphene is the (1S,2R)-(+)-diastereoisomer of propoxyphene.[1]

A Multi-Pronged Approach to Characterization and Certification

The certification of a primary reference standard is a comprehensive process that leaves no stone unturned. It involves a suite of orthogonal analytical techniques to provide a holistic and validated assessment of the material's quality.

Reference_Standard_Certification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity and Assay cluster_2 Phase 3: Physicochemical Characterization Identity Identity Confirmation NMR ¹H NMR & ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy Identity->FTIR UV UV-Visible Spectroscopy Identity->UV Certification Certified Reference Standard NMR->Certification MS->Certification FTIR->Certification UV->Certification Purity Purity & Assay HPLC HPLC-UV (Purity & Assay) Purity->HPLC Res_Solvents Residual Solvents (GC-HS) Purity->Res_Solvents Water Water Content (Karl Fischer) Purity->Water ROI Residue on Ignition (ROI) Purity->ROI ICH Impurity Profiling (ICH Q3A/B) HPLC->ICH HPLC->Certification ICH->Certification Res_Solvents->Certification Water->Certification ROI->Certification PhysChem Physicochemical Properties DSC Differential Scanning Calorimetry (DSC) PhysChem->DSC TGA Thermogravimetric Analysis (TGA) PhysChem->TGA XRPD X-Ray Powder Diffraction (XRPD) PhysChem->XRPD DSC->Certification TGA->Certification XRPD->Certification

Caption: A workflow for the comprehensive certification of a pharmaceutical reference standard.

Comparative Analysis: Primary Reference Standard vs. an Alternative

To illustrate the importance of a fully characterized reference standard, the following table presents a hypothetical comparison between a certified primary standard and a less-characterized alternative.

TestPrimary Reference StandardAlternative StandardRationale for the Test
Identity (¹H NMR) Conforms to structureConforms to structureConfirms the molecular structure and provides information on impurities.
Identity (FT-IR) Conforms to reference spectrumConforms to reference spectrumProvides a molecular fingerprint and confirms functional groups.
Purity (HPLC) 99.9%98.5%Quantifies the main component and detects organic impurities.
Assay (HPLC, as is) 99.8%Not determinedDetermines the potency of the standard as it is.
Water Content (Karl Fischer) 3.1% (Monohydrate ~3.18%)4.5%Accurately quantifies the water content, which is crucial for calculating the anhydrous purity.
Residual Solvents (GC-HS) <0.1%Not determinedEnsures that residual solvents from the manufacturing process are below acceptable limits (ICH Q3C).
Residue on Ignition <0.05%Not determinedQuantifies the amount of inorganic impurities.
Certificate of Analysis Comprehensive, with detailed test results and uncertainty valuesBasic, with limited dataA comprehensive CoA is a testament to the thorough characterization of the standard.

Detailed Experimental Protocols

The following are representative protocols for key analytical tests.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates d-propoxyphene napsylate from its potential impurities, which are then quantified using a UV detector. The assay is determined by comparing the peak area of the analyte to that of a certified reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.5)

  • d-Propoxyphene Napsylate Hydrate Reference Standard

  • Sample of d-Propoxyphene Napsylate Hydrate

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v). Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve the d-Propoxyphene Napsylate Hydrate Reference Standard in a suitable diluent (e.g., methanol) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the d-Propoxyphene Napsylate Hydrate sample in the same diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculations:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Calculate the potency of the sample by comparing its peak area to that of the reference standard.

Water Content by Karl Fischer Titration

Principle: This method uses a coulometric or volumetric titrator to specifically determine the water content in the sample.

Instrumentation:

  • Karl Fischer Titrator (coulometric or volumetric)

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol

Procedure:

  • Instrument Setup: Standardize the Karl Fischer reagent according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a suitable amount of the d-propoxyphene napsylate hydrate sample.

  • Titration: Introduce the sample into the titration vessel and start the titration.

  • Calculation: The instrument will automatically calculate the percentage of water in the sample.

Structural Confirmation by ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the analyte by measuring the magnetic properties of atomic nuclei.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the d-propoxyphene napsylate hydrate sample in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum and assign the observed chemical shifts, multiplicities, and integrations to the corresponding protons in the molecular structure. Compare the spectrum to a reference spectrum or theoretical values to confirm the identity.

Conclusion: The Unwavering Importance of Rigorous Characterization

The case of d-propoxyphene napsylate hydrate serves as a poignant reminder of the dynamic nature of pharmaceutical science and the paramount importance of drug safety. While the compound itself is no longer in widespread clinical use, the principles of characterizing its reference standard remain a cornerstone of good scientific practice. A thoroughly certified reference standard, supported by a comprehensive Certificate of Analysis, is not merely a regulatory requirement but a fundamental prerequisite for generating reliable and defensible analytical data. For researchers and developers, investing in the rigorous characterization of reference materials is an investment in the integrity and success of their entire research and development program.

References

  • U.S. Food and Drug Administration. (2010). DARVOCET-N 50 and DARVOCET-N 100 (propoxyphene napsylate and acetaminophen tablets) Label. Retrieved from [Link]

  • Drugs.com. (2023). Darvocet-N: Package Insert / Prescribing Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphene. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). WO1990014331A1 - Method of preparing d-propoxyphene.
  • U.S. Food and Drug Administration. (2018). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). CIV DARVON-N® (PROPOXYPHENE NAPSYLATE TABLETS, USP) TABLETS Rx only. Retrieved from [Link]

  • Wikipedia. (n.d.). Dextropropoxyphene. Retrieved from [Link]

  • California Department of Justice. (n.d.). CS-SOP-48 Propoxyphene. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Performance Verification of Analytical Procedures for d-Propoxyphene Napsylate Hydrate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the meticulous verification of analytical procedures is paramount to ensuring the quality, safety, and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the meticulous verification of analytical procedures is paramount to ensuring the quality, safety, and efficacy of drug substances. This guide provides a comprehensive comparison of two widely employed analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the performance verification of d-Propoxyphene Napsylate Hydrate. Drawing upon established principles of analytical method validation, this document offers field-proven insights and detailed experimental protocols to aid researchers and drug development professionals in selecting and implementing the most suitable analytical strategy.

d-Propoxyphene, a centrally acting opioid analgesic, has been utilized for the relief of mild to moderate pain.[1] Although its use has declined in some regions, the verification of its analytical procedures remains a critical aspect of quality control for existing formulations and ongoing research. The napsylate salt, in particular, offers advantages in terms of stability in liquid dosage forms.[2]

The Foundational Role of Method Validation

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established comprehensive guidelines for this process.[3][4] The core performance characteristics evaluated include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC stands as a cornerstone of modern pharmaceutical analysis due to its high resolving power, enabling the separation, identification, and quantification of individual components within a complex mixture. A stability-indicating HPLC method is particularly crucial as it can distinguish the active pharmaceutical ingredient (API) from its degradation products and any impurities.[5]

Causality in Experimental Choices for HPLC

The selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength are critical decisions in developing a robust HPLC method. For a molecule like d-propoxyphene, a reverse-phase C18 column is a common and effective choice, leveraging the compound's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between adequate retention and reasonable analysis time. The detection wavelength is chosen based on the UV absorbance spectrum of the analyte to ensure maximum sensitivity. For d-propoxyphene and its salts, a detection wavelength of around 210 nm is often employed.[6]

dot

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Experimental Protocol: A Stability-Indicating HPLC Method

The following protocol is a representative example of a stability-indicating HPLC method that can be adapted and validated for the analysis of d-Propoxyphene Napsylate Hydrate.

1. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm (or equivalent)

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted) in a gradient or isocratic elution. A starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[6]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

2. Standard Solution Preparation:

  • Accurately weigh about 25 mg of d-Propoxyphene Napsylate Hydrate reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Further dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

3. Sample Solution Preparation:

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of d-Propoxyphene Napsylate Hydrate into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Further dilute to a concentration of approximately 100 µg/mL with the mobile phase.

4. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the d-propoxyphene peak should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: A Simpler, Faster Alternative

UV-Vis spectrophotometry is a well-established, simple, and cost-effective technique for the quantitative analysis of pharmaceuticals.[7] This method is based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).

Rationale for UV-Vis Spectrophotometry

For routine quality control where the sample matrix is simple and free of interfering substances, UV-Vis spectrophotometry can be a highly efficient analytical tool. The key is to identify the wavelength of maximum absorbance (λmax) for d-Propoxyphene Napsylate Hydrate, which ensures the highest sensitivity and minimizes the impact of minor fluctuations in the measurement wavelength. A sensitive and specific UV spectrophotometric method for propoxyphene has been described, with absorbance measurements typically performed around 255 nm.[1]

dotdot graph UV_Vis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "Sample Preparation" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [shape=ellipse, fillcolor="#FFFFFF"]; Start [label="Weigh d-Propoxyphene\nNapsylate Hydrate"]; Dissolve [label="Dissolve in\nSuitable Solvent"]; Dilute [label="Dilute to Known\nConcentration"]; Start -> Dissolve -> Dilute; }

subgraph "Spectrophotometric Analysis" { label="Spectrophotometric Analysis"; style=filled; color="#F1F3F4"; node [shape=parallelogram, fillcolor="#FFFFFF"]; Blank [label="Measure Blank\nAbsorbance"]; Measure [label="Measure Sample\nAbsorbance at λmax"]; Blank -> Measure; }

subgraph "Data Processing" { label="Data Processing"; style=filled; color="#F1F3F4"; node [shape=invhouse, fillcolor="#FFFFFF"]; Calculate [label="Calculate Concentration\n(Beer-Lambert Law)"]; Report [label="Generate Report"]; Calculate -> Report; }

Dilute -> Blank [lhead=cluster_1]; Measure -> Calculate [lhead=cluster_2]; }

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling d-Propoxyphene napsylate hydrate

Comprehensive Handling and Safety Guide: d-Propoxyphene Napsylate Hydrate This document provides essential safety protocols and operational guidance for the handling of d-Propoxyphene Napsylate Hydrate in a laboratory se...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Handling and Safety Guide: d-Propoxyphene Napsylate Hydrate

This document provides essential safety protocols and operational guidance for the handling of d-Propoxyphene Napsylate Hydrate in a laboratory setting. As a potent opioid analgesic with significant, documented cardiotoxicity, d-Propoxyphene Napsylate Hydrate necessitates stringent control measures to ensure the safety of all research personnel.[1][2] The withdrawal of this compound from major markets underscores the severity of its health risks, which include the potential for serious cardiac arrhythmias even at therapeutic doses.[2] This guide is designed to provide a robust, multi-layered safety framework, moving beyond basic procedural lists to explain the causality behind each recommendation, thereby empowering researchers to work with confidence and security.

Core Hazard Assessment and Risk Profile

Understanding the specific toxicological profile of d-Propoxyphene is the first step in establishing a valid safety protocol. The compound is classified as "Toxic if swallowed" and can be harmful through inhalation or skin contact.[3][4][5] The primary concern, however, is its ability to alter the electrical activity of the heart, leading to potentially fatal arrhythmias.[2]

While a specific Occupational Exposure Limit (OEL) for d-Propoxyphene Napsylate Hydrate is not formally established, its potency and toxicity profile demand that it be handled as a potent compound .[3][6] Consequently, all handling procedures should be designed to maintain exposure levels well below 10 µg/m³, consistent with Occupational Exposure Band 4 (OEB 4) protocols.[7]

Hazard Identification: d-Propoxyphene Napsylate Hydrate
Compound Type Opioid Analgesic; DEA Schedule IV Controlled Substance[1]
Primary Health Hazard Serious Cardiotoxicity: Can cause prolonged PR, widened QRS, and prolonged QT intervals, increasing the risk of fatal cardiac arrhythmias.[2]
Acute Toxicity Toxic if swallowed[4][5]; Harmful in contact with skin; Harmful if inhaled.[3]
Other Effects May cause drowsiness, dizziness, respiratory depression, and coma in cases of overdose.[4][5]
Handling Classification Treat as a Potent Compound requiring OEB 4 containment strategies.

The Hierarchy of Controls: A Mandated Safety Paradigm

Personal Protective Equipment (PPE) is the final, not the first, line of defense. A comprehensive safety strategy relies on the "Hierarchy of Controls," which prioritizes engineering and administrative measures to contain the hazard at its source. This approach is fundamental to a self-validating safety system, ensuring that personnel are protected by robust infrastructure and procedures, not just by the equipment they wear.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Potent Compounds Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng->Admin Eng_Desc Isolate the Hazard at the Source - Chemical Fume Hood - Glove Box / Isolator - Ventilated Balance Enclosure - Negative Pressure Room Eng->Eng_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Admin_Desc Modify How People Work - Designated Work Areas - Standard Operating Procedures (SOPs) - Comprehensive Personnel Training - Decontamination Protocols Admin->Admin_Desc PPE_Desc Protect the Worker with Barriers - Respirators - Double Gloves - Impermeable Gowns - Eye Protection PPE->PPE_Desc

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Operational Plan: From Receipt to Use

Part 1: Engineering Controls (Primary Containment)

Engineering controls are the most critical element for preventing exposure.[8] All operations involving d-Propoxyphene Napsylate Hydrate must be conducted within appropriate containment devices.

  • Handling Powders (Weighing, Transferring): All manipulations of solid d-Propoxyphene must be performed within a Ventilated Balance Enclosure (VBE) or a glove box isolator .[9] This prevents aerosolized particles from entering the laboratory environment. Open bench weighing is strictly prohibited.

  • Handling Solutions: All work with solutions, including dilutions and transfers, must be conducted inside a certified chemical fume hood .[10]

  • Facility Design: The designated handling area for potent compounds should be a negative pressure room relative to adjacent corridors.[11] This ensures that any potential contaminants are contained within the room and drawn into the exhaust ventilation, which should be single-pass and HEPA-filtered.[10]

Part 2: Administrative Controls (Procedural Safeguards)

These procedures are designed to minimize the potential for exposure through standardized workflows and personnel management.

  • Designated Areas: Access to storage and handling areas must be restricted to trained and authorized personnel only.[12] These areas must be clearly marked with hazard warning signs.

  • Personnel Training: All personnel must complete comprehensive training on the specific hazards of d-Propoxyphene, safe handling techniques, proper use of engineering controls, PPE donning/doffing, and emergency procedures before being granted access.[6]

  • Decontamination: All work surfaces and equipment must be decontaminated at the end of each procedure and at the end of the workday. A validated cleaning procedure is essential to prevent cross-contamination.[13]

  • Transport: When moving the compound within the facility, it must be housed in a primary container that is sealed and placed within a durable, sealed secondary container.[14]

Personal Protective Equipment (PPE): The Essential Final Barrier

Even with robust engineering controls, appropriate PPE is mandatory for all handling activities. The "double barrier" concept, where both equipment containment and PPE are used, is best practice.[9]

Required PPE Ensemble:
  • Respiratory Protection:

    • For handling solids: A minimum of a NIOSH-approved N95 respirator is required.

    • For higher-risk operations (e.g., cleaning spills, extended handling): A half-mask elastomeric respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR) is recommended.[7]

  • Hand Protection: Double-gloving with two pairs of chemotherapy-rated nitrile gloves is mandatory. The outer glove should be removed and disposed of immediately after handling the compound or upon suspected contamination.[14]

  • Body Protection: A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting elastic cuffs.

  • Eye Protection: Chemical splash goggles or a full-face shield if using a half-mask respirator.

Protocol: PPE Donning and Doffing

Properly putting on and removing PPE is critical to prevent contaminating yourself and the surrounding environment.

Donning (Putting On) Sequence:

  • Perform hand hygiene.

  • Don the inner pair of gloves.

  • Don the disposable gown, ensuring it is fully secured.

  • Don the respiratory protection. Ensure a proper seal check is performed if using a tight-fitting respirator.

  • Don eye protection.

  • Don the outer pair of gloves, ensuring the cuffs are pulled over the cuffs of the gown.

Doffing (Taking Off) Sequence: This should be performed in a designated doffing area or an anteroom.

  • Wipe down the outer gloves with a suitable decontaminating agent.

  • Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them in a hazardous waste receptacle.

  • Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as it is removed. Avoid shaking the gown. Dispose of it.

  • Perform hand hygiene on the inner gloves.

  • Exit the immediate work area.

  • Remove eye protection, handling it by the arms.

  • Remove the respirator.

  • Remove the inner gloves, again without touching the exterior surface.

  • Perform thorough hand hygiene with soap and water.

Emergency and Disposal Plans

Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate. Secure the area to prevent entry.

  • Don PPE: Before re-entering, don the full PPE ensemble described above, with an emphasis on respiratory protection.

  • Contain: Cover liquid spills with absorbent pads from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Clean: Working from the outside of the spill inward, carefully clean the area. Place all contaminated materials into a designated hazardous waste bag.

  • Decontaminate: Clean the spill area again with a suitable decontamination solution.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

Waste Disposal Plan

Disposal of d-Propoxyphene and all contaminated materials must be handled with extreme care and in compliance with all regulations.

  • Segregation and Containment: All disposable items that have come into contact with the compound (gloves, gowns, pipette tips, vials, etc.) must be considered hazardous waste.[14] They must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Deactivation of Trace Amounts: For trace residual amounts on glassware, a validated chemical degradation method may be employed before final cleaning, if available.

  • Final Disposal: Under no circumstances should d-Propoxyphene waste be disposed of in standard trash or flushed down the drain.[15] All waste must be disposed of through a licensed hazardous waste contractor in accordance with DEA, EPA, and local regulations.[1]

References

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphene. PubChem Compound Summary for CID 10100. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018, February 7). FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene. Retrieved from [Link]

  • Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation? Retrieved from [Link]

  • British Pharmacopoeia. (2019, March 19). Safety data sheet: Dextropropoxyphene HCl Assay Standard. Retrieved from [Link]

  • Contract Pharma. (2007, November 8). Assessing Potent Compound Safety Capabilities at CMOs. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Siegfried. (2023, November 10). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, January 17). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • StopWaste. (n.d.). Instructions for Safe Medicine Disposal in Alameda County. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, March 4). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]

  • San Francisco Environment Department. (n.d.). MEDICINE DISPOSAL PRODUCTS. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Highly Potent Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Ray, W. A., et al. (2013). Propoxyphene and the Risk of Out-of-Hospital Death. Pharmacoepidemiology and Drug Safety. Retrieved from [Link]

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